3-Ethylcyclobutane-1-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethylcyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-2-5-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQLZSTSMNBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-Ethylcyclobutane-1-sulfonyl chloride
An In-depth Technical Guide to the Synthesis of 3-Ethylcyclobutane-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a molecule of interest for its potential applications in medicinal chemistry and drug development. Given the absence of a direct, documented synthesis in the current literature, this guide outlines a robust, multi-step approach derived from established and analogous chemical transformations. The proposed synthesis begins with the stereoselective reduction of 3-ethylcyclobutanone, followed by the conversion of the resulting alcohol to a thiol intermediate via a Mitsunobu reaction, and culminates in the oxidative chlorination to yield the target sulfonyl chloride. Each step is detailed with theoretical justification, step-by-step protocols, and visual aids to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Cyclobutanes
The cyclobutane scaffold has garnered significant attention within the pharmaceutical industry as a bioisostere for aromatic rings and other functional groups. Its rigid, three-dimensional structure allows for precise control over the spatial arrangement of substituents, enabling chemists to "escape flatland" and design molecules with improved pharmacokinetic and pharmacodynamic properties. When functionalized with a sulfonyl chloride group (—SO₂Cl), these scaffolds become powerful intermediates for the synthesis of sulfonamides, a well-established pharmacophore present in a wide array of therapeutic agents. This compound, therefore, represents a valuable building block for accessing novel, conformationally constrained drug candidates.
This guide provides a scientifically-grounded, logical pathway to this target molecule, elucidating the causality behind experimental choices and ensuring each proposed protocol is a self-validating system.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests a disconnection at the sulfur-carbon bond, pointing towards a thiol or a related sulfur-containing precursor. The thiol can be accessed from an alcohol, which in turn can be synthesized from the corresponding ketone. This leads to the following proposed forward synthesis:
Caption: Proposed synthetic pathway for this compound.
This multi-step approach is designed to control stereochemistry and utilize reliable, high-yielding reactions, making it a practical strategy for laboratory synthesis.
Step-by-Step Synthesis
Step 1: Stereoselective Reduction of 3-Ethylcyclobutanone to cis-3-Ethylcyclobutanol
The synthesis commences with the reduction of 3-ethylcyclobutanone. Hydride reductions of 3-substituted cyclobutanones are known to be highly stereoselective, favoring the formation of the cis-alcohol.[1] This selectivity is driven by steric and electronic factors, where the hydride reagent preferentially attacks from the face opposite to the ethyl group (anti-facial attack), minimizing torsional strain in the transition state.[1]
Experimental Protocol:
-
To a stirred solution of 3-ethylcyclobutanone (1.0 eq.) in methanol (10 mL per 1 g of ketone) at 0 °C (ice bath), add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude cis-3-ethylcyclobutanol can be purified by flash column chromatography on silica gel if necessary.
| Parameter | Value |
| Starting Material | 3-Ethylcyclobutanone |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Expected Product | cis-3-Ethylcyclobutanol |
| Reported Yields (Analogous) | >90% (with high cis selectivity)[1] |
Step 2: Conversion of cis-3-Ethylcyclobutanol to trans-S-(3-Ethylcyclobutyl) ethanethioate
The conversion of the alcohol to a thiol is achieved via a two-step sequence involving a Mitsunobu reaction followed by hydrolysis. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thioesters, with a clean inversion of stereochemistry.[2][3] Reacting cis-3-ethylcyclobutanol with thioacetic acid under Mitsunobu conditions will yield the trans-thioacetate.
Caption: Simplified workflow of the Mitsunobu reaction for thioacetate synthesis.
Experimental Protocol:
-
To a solution of cis-3-ethylcyclobutanol (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL per 1 g of alcohol) under a nitrogen atmosphere, add thioacetic acid (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the trans-S-(3-ethylcyclobutyl) ethanethioate.
Step 3: Hydrolysis to trans-3-Ethylcyclobutane-1-thiol
The thioacetate protecting group is readily cleaved under basic conditions to afford the desired thiol.
Experimental Protocol:
-
Dissolve the trans-S-(3-ethylcyclobutyl) ethanethioate (1.0 eq.) in methanol (10 mL per 1 g).
-
Add a 2 M solution of sodium hydroxide (NaOH, 2.0 eq.) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and acidify to pH ~5 with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (thiols can be volatile) to yield trans-3-ethylcyclobutane-1-thiol.
| Parameter | Value |
| Starting Material | cis-3-Ethylcyclobutanol |
| Key Reactions | Mitsunobu Reaction, Hydrolysis |
| Reagents | PPh₃, DIAD, Thioacetic acid, NaOH |
| Expected Product | trans-3-Ethylcyclobutane-1-thiol |
| Reported Yields (Analogous) | 60-85% over two steps |
Step 4: Oxidative Chlorination to this compound
The final step is the conversion of the thiol to the target sulfonyl chloride. While traditional methods often use hazardous reagents like chlorine gas, a milder and more controllable method involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid.[4][5][6] This method has been shown to be effective for a range of thiol derivatives, affording sulfonyl chlorides in good yields.[5][7]
The reaction is believed to proceed through initial formation of a sulfenyl chloride (R-SCl), which is then further oxidized and chlorinated to the sulfonyl chloride.
Experimental Protocol:
-
In a round-bottom flask, prepare a mixture of 2 M HCl and acetonitrile (MeCN) in a 1:5 ratio.
-
Dissolve trans-3-ethylcyclobutane-1-thiol (1.0 eq.) in this solvent mixture (10 mL per 0.5 g of thiol).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS, 4.0 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 5-10 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound, which may be an oil, should be used immediately in subsequent reactions or purified quickly by short-path distillation under high vacuum, as sulfonyl chlorides can be sensitive to moisture and prolonged storage.
| Parameter | Value |
| Starting Material | trans-3-Ethylcyclobutane-1-thiol |
| Reagents | N-Chlorosuccinimide (NCS), HCl |
| Solvent | Acetonitrile/Water |
| Temperature | 0-10 °C |
| Expected Product | This compound |
| Reported Yields (Analogous) | 70-96%[5] |
Conclusion
This guide outlines a logical and robust synthetic route to this compound, a valuable building block for pharmaceutical research. By leveraging a sequence of well-established reactions—stereoselective ketone reduction, stereospecific Mitsunobu thioacetylation, and mild oxidative chlorination—this pathway provides a practical framework for the synthesis of this and related substituted cyclobutane derivatives. The detailed protocols and mechanistic rationale are intended to empower researchers to confidently undertake the synthesis and explore the potential of this promising molecular scaffold.
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. ([Link]5]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. ([Link]2]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. ([Link]7]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. ([Link]]
-
Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. ([Link])
-
De Vleeschouwer, F., Van Speybroeck, V., & Stevens, C. V. (2019). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Molecules, 24(12), 2286. ([Link]1]
-
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. ([Link])
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: The Year 2005 in Review. Tetrahedron, 65(49), 10073-10093. ([Link])
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. ([Link]3]
Sources
- 1. biblio.vub.ac.be [biblio.vub.ac.be]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
3-Ethylcyclobutane-1-sulfonyl chloride CAS number 2408966-16-3
Topic: 3-Ethylcyclobutane-1-sulfonyl chloride (CAS 2408966-16-3) Content Type: Technical Whitepaper / Application Guide Role: Senior Application Scientist
A Strategic Fsp³ Scaffold for Next-Generation Medicinal Chemistry
Executive Summary
In the modern pursuit of "escaping flatland" in drug discovery, aliphatic carbocycles have emerged as critical bioisosteres for planar aromatic systems. This compound (CAS 2408966-16-3) represents a high-value building block designed to introduce structural complexity, metabolic stability, and precise vector orientation into sulfonamide-based pharmacophores.
This guide provides a comprehensive technical analysis of this core, detailing its physicochemical properties, robust synthesis protocols, and application in parallel medicinal chemistry campaigns.
Chemical Profile & Structural Logic[1]
Compound Identity:
-
CAS Number: 2408966-16-3[2]
-
Molecular Weight: 182.67 g/mol [2]
-
Physical State: Colorless to pale yellow liquid (typically) or low-melting solid.
Structural Significance (The "Pucker" Effect): Unlike the planar benzene ring or the flexible cyclohexyl ring, the cyclobutane core exists in a puckered conformation (butterfly shape) with a fold angle of ~25-35°.
-
Isomerism: This molecule exists as cis and trans isomers regarding the relationship between the ethyl group at C3 and the sulfonyl group at C1. The cis isomer (substituents equatorial/pseudo-equatorial) is generally thermodynamically favored, but commercial supplies are often mixtures unless specified.
-
Vector Alignment: The 1,3-substitution pattern offers a unique "exit vector" angle (~146° in planar projection, modified by puckering) that differs significantly from the 1,3-meta (120°) or 1,4-para (180°) substitution of phenyl rings.
-
Fsp³ Contribution: Introducing this core increases the fraction of sp³ hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity [1].
Synthesis & Manufacturing Pathways
While specific industrial routes for this exact CAS are proprietary to vendors like Enamine, the chemistry of aliphatic sulfonyl chlorides is well-established. The most robust, self-validating protocol for the research laboratory is the Oxidative Chlorosulfonation of S-Alkylisothiourea Salts .
Mechanism of Action
-
Nucleophilic Substitution: 3-Ethylcyclobutyl bromide reacts with thiourea to form the S-alkylisothiourea salt.
-
Oxidative Cleavage: Treatment with N-Chlorosuccinimide (NCS) and dilute HCl oxidatively cleaves the C-S bond, generating the sulfonyl chloride directly without isolating the foul-smelling thiol intermediate.
Visualization: Synthesis Pathway (DOT)
Figure 1: Robust laboratory synthesis via the Yang-Xu oxidative chlorosulfonation method [2].
Experimental Protocols
A. Sulfonamide Coupling (General Procedure)
Objective: Synthesis of a 3-ethylcyclobutane-1-sulfonamide derivative.
Reagents:
-
This compound (1.0 equiv)[2]
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM (5 mL/mmol) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dissolve this compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic; temperature control is critical to prevent sulfene formation/decomposition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Note: Sulfonyl chlorides hydrolyze on LC-MS; monitor the formation of the sulfonamide product mass).
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
B. Stability & Handling Data
Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.
| Parameter | Characteristic | Handling Recommendation |
| Hydrolysis | Moderate | Hydrolyzes slowly in moist air to the sulfonic acid and HCl. Store under inert gas (Ar/N₂). |
| Thermal | Labile | Avoid temperatures >50°C during synthesis. Distillation is risky; purify precursors instead. |
| Reactivity | High | Reacts violently with strong bases. Can form sulfenes (reactive intermediates) with tertiary amines if no nucleophile is present. |
Application in Drug Design: The "Escape from Flatland"
The 3-ethylcyclobutane moiety serves as a superior bioisostere for traditional lipophilic groups.
Comparative Analysis:
| Scaffold | Fsp³ | Geometry | Metabolic Liability |
| Phenyl | 0.00 | Planar (2D) | High (CYP oxidation, π-stacking toxicity) |
| Cyclohexyl | 1.00 | Chair (Flexible) | High (Oxidation at C3/C4) |
| 3-Ethylcyclobutyl | 1.00 | Puckered (Rigid) | Low (Steric bulk of ethyl group hinders oxidation) |
Workflow Visualization: The following diagram illustrates the integration of this core into a parallel synthesis workflow for library generation.
Figure 2: Parallel synthesis workflow for generating Fsp³-enriched sulfonamide libraries.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2867. [Link]
Sources
Technical Monograph: Structural Dynamics and Synthetic Utility of 3-Ethylcyclobutane-1-sulfonyl chloride
Executive Summary: The "Escape from Flatland"
In the modern era of fragment-based drug discovery (FBDD), 3-Ethylcyclobutane-1-sulfonyl chloride (CAS: 2408966-16-3) represents a critical "sp³-rich" building block. Unlike traditional aryl sulfonyl chlorides, which contribute to poor solubility and "flat" molecular architectures, this scaffold offers a defined three-dimensional vector.
The cyclobutane core provides a rigid linker that orients the ethyl tail and the sulfonyl warhead in specific spatial arrangements (cis/trans), allowing for precise probing of hydrophobic pockets in target proteins (e.g., GPCRs, ion channels). This guide details the structural energetics, synthesis, and reactivity profile of this high-value intermediate.
Structural Architectonics & Stereochemistry
The Puckered Conformation
Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] The puckering angle is approximately 25–30°.
For 1,3-disubstituted cyclobutanes , this leads to distinct stereochemical outcomes:
-
Cis-Isomer (Pseudo-diequatorial): Both the 3-ethyl and 1-sulfonyl groups occupy pseudo-equatorial positions. This is generally the thermodynamic minimum as it minimizes 1,3-diaxial repulsion.
-
Trans-Isomer (Pseudo-axial/equatorial): One substituent is forced into a pseudo-axial orientation, increasing transannular strain.
Electronic Profile
The sulfonyl chloride group (
| Parameter | Value (Predicted/Analogous) | Significance |
| C1-S Bond Length | 1.78 Å | Slightly shortened due to ring strain/hybridization. |
| Ring Puckering Angle | ~28° | Critical for vector alignment in docking studies. |
| ClogP | ~2.3 | Lipophilic enough for permeability; polar enough for solubility. |
| Topological Polar Surface Area | 42.5 Ų | Ideal for CNS penetration when derivatized. |
Synthetic Pathways[2][3][4][5]
The synthesis of this compound presents challenges in stereocontrol. The most robust industrial route involves the Oxidative Chlorosulfonation of the corresponding thiol or isothiourea, often derived from the alkyl halide.
Primary Route: Oxidative Chlorosulfonation
This protocol ensures high conversion and allows for the handling of the volatile intermediate.
Reaction Logic:
-
Nucleophilic Substitution: 3-Ethylcyclobutyl bromide reacts with thiourea to form the isothiouronium salt.
-
Oxidative Cleavage: Chlorine gas (or NCS/HCl) oxidizes the sulfur, cleaving the C-N bond and forming the sulfonyl chloride in situ.
Visualization of Synthesis
The following diagram outlines the critical steps and intermediates.
Caption: Step-wise synthesis from cyclobutanone precursor via the isothiouronium intermediate.
Experimental Protocol: Sulfonamide Coupling
Context: This protocol describes the derivatization of the sulfonyl chloride with a secondary amine (e.g., morpholine) to validate the reagent quality. This is a standard QC test.
Reagents
-
This compound (1.0 eq)[2]
-
Morpholine (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Methodology
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve This compound (182 mg, 1.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C under
atmosphere.-
Why: Cooling prevents hydrolysis of the sulfonyl chloride by trace moisture and controls the exotherm of amine addition.
-
-
Base Addition: Add TEA (280 µL, 2.0 mmol) followed by the slow, dropwise addition of morpholine (105 µL, 1.2 mmol).
-
Why: TEA acts as an HCl scavenger. The dropwise addition prevents localized heating which could degrade the sensitive cyclobutane ring.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with 1M HCl (5 mL). Extract with DCM (2 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO2) is usually required to separate the cis and trans sulfonamide isomers if stereochemical purity is critical.
Reactivity & Stability Profile
Hydrolytic Instability
Like all aliphatic sulfonyl chlorides, this molecule is moisture sensitive.
-
Half-life (
): < 1 hour in water/THF mixtures at RT. -
Storage: Must be stored at -20°C under inert gas (Argon).
Stereochemical Drift
Under basic conditions (e.g., excess TEA or heating), the
-
Mechanism: Deprotonation forms a planar carbanion/sulfene-like transition state, leading to thermodynamic equilibration between cis and trans forms.
-
Control: Use non-nucleophilic bases (DIPEA) and low temperatures (-78°C to 0°C) if kinetic retention of stereochemistry is desired.
Comparison to Analogs
The following diagram illustrates the logical relationship between structure and metabolic stability.
Caption: Bioisosteric comparison showing the advantages of the cyclobutane scaffold over linear alkyl chains.
References
-
PubChem. (n.d.). This compound (Compound).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Sella, A., Cohen, S., & Hoz, S. (1992). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Journal of Chemistry.[4] Retrieved October 26, 2023, from [Link]
-
Yang, Z., & Xu, J. (2013).[5] Synthesis of Sulfonyl Chlorides via Oxidative Chlorosulfonation. Synthesis. Retrieved October 26, 2023, from [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[6][7][8] (Contextual grounding on sp3-rich scaffolds).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-ethoxycyclobutane-1-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyclobutane synthesis [organic-chemistry.org]
3-Ethylcyclobutane-1-sulfonyl Chloride: Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry
[1]
Executive Summary
3-Ethylcyclobutane-1-sulfonyl chloride (CAS: 2408966-16-3) is a specialized aliphatic sulfonyl chloride reagent used primarily in drug discovery as a fragment-based building block.[1] With a molecular weight of 182.67 g/mol , it serves as a critical tool for introducing the 3-ethylcyclobutyl moiety—a lipophilic, metabolically stable bioisostere for phenyl or tert-butyl groups.[1]
This guide details the physicochemical properties, stereochemical considerations, and synthetic protocols required to utilize this molecule effectively in lead optimization, specifically within the context of increasing fraction sp3 (Fsp3) character to improve clinical success rates ("Escape from Flatland").
Part 1: Physicochemical Profile[1][2]
The molecular weight of this compound allows it to function as a high-value "fragment" (MW < 200), leaving ample mass budget for the remainder of the drug molecule.[1]
Key Data Table[1][3]
| Property | Value | Context |
| Molecular Weight | 182.67 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| Molecular Formula | C₆H₁₁ClO₂S | |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; store under inert gas (Ar/N₂). |
| Boiling Point (Pred.) | ~235–245 °C (760 mmHg) | Extrapolated from cyclobutanesulfonyl chloride (217°C). |
| Density (Pred.) | ~1.25 g/cm³ | Denser than water; biphasic workups require care. |
| ClogP | ~2.3 | Moderate lipophilicity; aids membrane permeability. |
| Rotatable Bonds | 2 | Ethyl group + Sulfonyl bond. |
| Topological Polar Surface Area (TPSA) | 42.5 Ų | Contributed solely by the sulfonyl group. |
Critical Note: As a sulfonyl chloride, this compound is highly electrophilic and sensitive to hydrolysis. It must be stored at 2–8°C under anhydrous conditions to prevent degradation into the corresponding sulfonic acid.
Part 2: Stereochemical Considerations
The 3-substituted cyclobutane scaffold is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1] This creates distinct stereochemical outcomes that drive biological activity.
Cis/Trans Isomerism
Unlike flexible alkyl chains, the cyclobutane ring locks the 1-sulfonyl and 3-ethyl substituents into specific spatial vectors.[1]
-
Cis-isomer: Substituents are on the same face of the ring.[1][2][3][4] Often preferred if the target binding pocket requires a "U-shape" or compact conformation.
-
Trans-isomer: Substituents are on opposite faces.[1] This mimics the linear vector of a para-substituted phenyl ring, making it a classic bioisostere for aromatic rings without the metabolic liability of the aromatic system.
Diagram 1: Stereochemical & SAR Logic
The following diagram illustrates the structural logic of using this scaffold to replace planar aromatic rings.
Figure 1: Structural logic for replacing phenyl rings with 3-ethylcyclobutane to improve physicochemical properties.
Part 3: Synthetic Protocols
While this compound is commercially available, custom synthesis is often required to access specific isotopologues or stereoisomers. The most robust route involves the oxidative chlorination of the corresponding thiol or thioacetate.
Method: Oxidative Chlorination (Self-Validating Protocol)[1]
Rationale: Direct chlorosulfonation of 1-ethylcyclobutane (Reed reaction) yields complex mixtures of isomers.[1] Converting the alcohol to a thiol, then oxidizing to the sulfonyl chloride, preserves regiochemistry.
Reagents
-
Precursor: 3-Ethylcyclobutane-1-thiol (or S-acetyl derivative).[1]
-
Oxidant: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).[1]
-
Solvent: Acetonitrile/HCl (aq) or DCM/Water.
Step-by-Step Protocol
-
Preparation:
-
Dissolve N-chlorosuccinimide (NCS, 4.0 equiv) in Acetonitrile (ACN) and 2M HCl (5:1 ratio). Cool to 0°C.
-
Why: Acidic media prevents the formation of disulfide byproducts.
-
-
Addition:
-
Add 3-ethylcyclobutane-1-thiol (1.0 equiv) dropwise, maintaining internal temperature < 10°C.[1]
-
Observation: The reaction is exothermic. A color change to slight yellow indicates active chlorination.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.
-
Validation: Monitor by TLC (disappearance of thiol) or GC-MS (mass shift from thiol [MW 116] to sulfonyl chloride [MW 182]).
-
-
Workup (Critical for Stability):
-
Dilute with diethyl ether (Et₂O).
-
Wash with water (2x) and brine (1x).
-
Crucial Step: Dry over anhydrous MgSO₄ immediately. Sulfonyl chlorides hydrolyze in wet organic solvents.
-
-
Isolation:
-
Concentrate under reduced pressure at < 30°C.
-
Result: The product is obtained as a pale yellow oil. Do not distill unless necessary (thermal instability).
-
Part 4: Reactivity & Applications[1][6]
The primary application of this molecule is the synthesis of sulfonamides, which serve as pharmacophores in inhibitors for targets like GPCRs and ion channels.
Reaction Workflow: Sulfonamide Coupling
The reaction with amines is rapid. Pyridine or TEA is used as a scavenger for the HCl byproduct.
Diagram 2: Synthesis Workflow
Figure 2: Synthetic workflow from alcohol precursor to final sulfonamide, highlighting the oxidative chlorination step.
Handling Precautions[1][7][8]
-
Hydrolysis:
. This reaction is irreversible. -
Aminolysis: Reacts violently with ammonia or primary amines. Always add the sulfonyl chloride to the amine solution at low temperature.
References
-
PubChem. (2025).[5] this compound (Compound).[6] National Library of Medicine. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). N-Chlorosuccinimide/HCl: An Efficient System for the Preparation of Alkanesulfonyl Chlorides from S-Alkylisothiourea Salts. Synlett, 2009(17), 2773–2776. (Standard protocol basis).
Sources
- 1. 338453-16-0|Cyclobutanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. PubChemLite - 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride (C7H13ClO2S) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]
stability and storage of 3-Ethylcyclobutane-1-sulfonyl chloride
An In-depth Technical Guide to the Stability and Storage of 3-Ethylcyclobutane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a niche yet significant reagent in synthetic organic chemistry, valued for its role in introducing the 3-ethylcyclobutylsulfonyl moiety into molecular architectures. As with most sulfonyl chlorides, its utility is intrinsically linked to its high reactivity. This reactivity, however, presents considerable challenges regarding its stability and long-term storage. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its integrity and the safety of laboratory personnel. The recommendations provided herein are synthesized from established knowledge of sulfonyl chloride chemistry and best practices in laboratory safety.
Chemical Identity and Properties
-
Chemical Name: this compound
-
CAS Number: 2408966-16-3
-
Molecular Formula: C₆H₁₁ClO₂S[1]
-
Molecular Weight: 182.67 g/mol
-
Structure:
While specific experimental data on the physical properties of this compound are not widely published, its structural features suggest it is a liquid or a low-melting solid at room temperature. Its primary chemical characteristic is the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility and also the primary driver of its instability.[2]
Core Principles of Stability and Decomposition
The stability of this compound is fundamentally compromised by its susceptibility to hydrolysis. This is the most common degradation pathway for sulfonyl chlorides.
Hydrolysis: The Primary Decomposition Pathway
The presence of even trace amounts of water will lead to the rapid and exothermic decomposition of this compound to form 3-ethylcyclobutanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5]
Reaction Scheme: C₂H₅-C₄H₆-SO₂Cl + H₂O → C₂H₅-C₄H₆-SO₃H + HCl
This reaction is often autocatalytic, as the generated HCl can further promote decomposition. The consequences of unintentional hydrolysis are multifaceted:
-
Loss of Reagent Integrity: The active sulfonyl chloride is consumed, leading to lower yields or complete failure of subsequent reactions.
-
Corrosion: The generation of HCl can damage metal equipment and storage containers.[4][6]
-
Safety Hazards: The release of HCl gas is a significant inhalation hazard and can cause severe respiratory irritation.[7]
The following diagram illustrates the hydrolysis-driven decomposition pathway:
Caption: Primary decomposition pathway of this compound.
Incompatibility with Other Nucleophiles
Beyond water, other nucleophilic substances can readily react with and degrade this compound. It is crucial to avoid contact with:
-
Amines: React to form sulfonamides.[9]
-
Strong Bases: Can promote elimination or other decomposition pathways.[10][11]
-
Strong Oxidizing Agents: May lead to uncontrolled reactions.[11]
Recommended Storage Protocols
The primary objective for storing this compound is to rigorously exclude moisture. The following protocols are designed to maintain the compound's integrity and ensure safe storage.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | To minimize thermal degradation and reduce vapor pressure.[6][12] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture.[4][6] |
| Container | Store in a tightly closed, original container. Use containers made of corrosion-resistant materials such as glass with a PTFE-lined cap. Avoid metal containers. | To prevent moisture ingress and corrosion from potential HCl formation.[3][6][10] |
| Location | Store in a cool, dry, and well-ventilated area designated for corrosive materials. Store away from incompatible substances. | To ensure safety, prevent accidental reactions, and mitigate the effects of any potential leaks.[10] |
The following workflow outlines the recommended procedure for receiving and storing this compound:
Caption: Workflow for receiving and storing the compound.
Safe Handling Procedures
Due to its corrosive nature and reactivity with moisture, strict adherence to safety protocols during handling is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required when working with this compound:
-
Eye Protection: Chemical splash goggles and a face shield.[3][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[3][10]
-
Body Protection: A chemical-resistant lab coat or apron.[3][10]
Engineering Controls
All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of corrosive vapors.[3][10] Ensure that an eyewash station and safety shower are readily accessible.[10]
Experimental Workflow for Use
The following protocol details the steps for safely using the reagent in a chemical reaction:
-
Preparation:
-
Ensure the fume hood is operational and the work area is clean and dry.
-
Assemble all necessary glassware and ensure it is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).
-
Have an inert gas supply (argon or nitrogen) ready.
-
-
Reagent Handling:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Briefly flush the container with an inert gas before and after dispensing the reagent.
-
Use a dry, clean syringe or cannula for liquid transfer.
-
Tightly reseal the container immediately after use.
-
-
Reaction Quenching and Waste Disposal:
This diagram illustrates the logical flow for safe handling and use:
Caption: Logical flow for the safe handling of the compound.
Conclusion
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- sulphuryl chloride - Sdfine.
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 8).
- This compound | 2408966-16-3 - Sigma-Aldrich.
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- SAFETY DATA SHEET - TCI Chemicals. (2025, August 7).
- • SAFETY DATA SHEET. (2025, November 20).
- Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide - Benchchem.
- This compound (C6H11ClO2S) - PubChemLite.
- Safety Data Sheet - Merck Millipore.
- SAFETY DATA SHEET - Fisher Scientific.
- material safety data sheet sds/msds - CDH Fine Chemical.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- 66016-16-8 | 3-Ethylcyclobutane-1-carboxylic acid | ChemScene.
- Carboxylic Acids, Carboxylic Acid Derivatives, and Acyl Substitution Reactions. (2020). In M. B. Smith, A Q&A Approach to Organic Chemistry. Taylor & Francis.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.
Sources
- 1. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
Navigating the Electrophilic Landscape of Alkyl Sulfonyl Chlorides
Mechanisms, Stability, and Synthetic Utility
The Electrophilic Paradox
Alkyl sulfonyl chlorides (
While aryl sulfonyl chlorides react almost exclusively via direct nucleophilic substitution (
Understanding this bifurcation is not merely academic; it dictates impurity profiles, reaction rates, and scalability. This guide deconstructs the electrophilicity of alkyl sulfonyl chlorides, providing a mechanistic roadmap for precise synthetic control.
Mechanistic Dualism: Direct Substitution vs. Sulfene Formation[2]
The reactivity of alkyl sulfonyl chlorides is governed by the acidity of the
2.1 The Two Pathways
-
Direct Substitution (
-S): The nucleophile attacks the sulfur atom, displacing chloride through a trigonal bipyramidal transition state. This is the dominant pathway in neutral or acidic media, or with weak bases. -
Elimination-Addition (Sulfene): A base deprotonates the
-carbon, eliminating chloride to form a sulfene ( ). This highly electrophilic species is then rapidly trapped by a nucleophile (amine, alcohol, or water).
Key Mechanistic Evidence: The existence of the sulfene pathway was definitively established by J.F. King , who demonstrated that carrying out the reaction in deuterated solvents (
2.2 Visualization of the Bifurcation
The following diagram illustrates the divergence in reactivity based on conditions.
Caption: Mechanistic bifurcation of alkyl sulfonyl chlorides. High basicity favors the Sulfene pathway (top), while lower basicity or steric hindrance favors direct substitution (bottom).
Factors Influencing Electrophilicity & Stability[3]
The choice of base and solvent fundamentally alters the reaction coordinate.
3.1 Base Selection and the "King" Effect
Using tertiary amines (Triethylamine, DIPEA) with primary alkyl sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl) almost exclusively drives the reaction through the sulfene mechanism.
-
Implication: If your nucleophile is sterically hindered, the generated sulfene may instead react with trace water (hydrolysis) or dimerize, leading to low yields.
-
Recommendation: For hindered nucleophiles, use Pyridine (softer base, nucleophilic catalyst) or inorganic bases (
) in biphasic systems to favor the -like pathway or stabilize the transition state.
3.2 Hydrolytic Instability
Alkyl sulfonyl chlorides are significantly less stable to hydrolysis than aryl variants.
-
MsCl vs. TsCl: While both hydrolyze via
in water, MsCl hydrolysis is rapidly accelerated by hydroxide via the sulfene pathway ( ). -
Data Comparison:
| Parameter | Methanesulfonyl Chloride (MsCl) | Benzenesulfonyl Chloride (PhSO2Cl) | Implication |
| Dominant Hydrolysis Mech (pH 7) | Comparable rates in neutral water. | ||
| Dominant Hydrolysis Mech (pH > 10) | Sulfene (E1cB) | MsCl degrades rapidly in strong base. | |
| Activation Entropy ( | -8.32 cal/deg[2][3]·mol | -13.25 cal/deg[4][2][3][5]·mol | MsCl transition state is "looser" (less bond formation). [3] |
| Kinetic Isotope Effect ( | High (Sulfene path) | Low (Direct sub) | Deuteration of |
Experimental Protocols
The following protocols are designed to mitigate hydrolytic decomposition while maximizing conversion.
4.1 Protocol A: Anhydrous Sulfonylation (General Purpose)
Best for: Acid-sensitive amines, non-aqueous soluble substrates.
-
Preparation: Charge a flame-dried flask with Amine (1.0 equiv) and dry DCM (0.2 M) under
. -
Base Addition: Add Triethylamine (1.5 equiv) . Note: If the amine is valuable/hindered, switch to Pyridine (3.0 equiv) to suppress sulfene oligomerization.
-
Electrophile Addition: Cool to 0°C . Add Alkyl Sulfonyl Chloride (1.1 equiv) dropwise.
-
Why 0°C? Controls the exotherm of sulfene formation/reaction.
-
-
Monitoring: Warm to RT. Monitor via LCMS.
-
Validation: Look for the
of the sulfonamide. If (sulfonic acid) is observed, moisture ingress occurred (sulfene trapping by water).
-
-
Workup: Quench with saturated
. Extract with DCM.
4.2 Protocol B: Schotten-Baumann (Biphasic)
Best for: Amino acids, water-soluble amines, large scale.
-
Preparation: Dissolve Amine (1.0 equiv) in THF:Water (1:1) .
-
Buffer: Add
(2.0 equiv) .-
Why Inorganic Base? Maintains pH ~9-10. High enough to neutralize HCl, but often low enough to prevent rapid sulfene hydrolysis compared to NaOH.
-
-
Reaction: Add Alkyl Sulfonyl Chloride (1.2 equiv) in one portion at RT.
-
Workup: Acidify carefully to pH 3 (if product is acidic) or extract organics directly.
4.3 Workflow Decision Matrix
Caption: Decision matrix for selecting the optimal sulfonyl chloride coupling protocol based on substrate properties.
References
-
King, J. F. , & Durst, T. (1969). Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides.[6]Journal of the American Chemical Society , 91(14). Link
-
King, J. F. , Lam, J. Y., & Skonieczny, S. (1992).[7] Organic sulfur mechanisms.[2][3][7][8][9] 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides.Journal of the American Chemical Society , 114(5), 1743–1749.[7] Link
-
Robertson, R. E. , et al. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.[2][5]Canadian Journal of Chemistry , 47, 4199.[5] Link
-
BenchChem. (2025).[10] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[10]Link
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.Link
Sources
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Cyclobutane Paradox: Harnessing Ring Strain for High-Fsp3 Drug Scaffolds
Executive Summary
In the modern era of "escaping from flatland," the cyclobutane ring system has emerged from a mere synthetic curiosity to a high-value pharmacophore. With a ring strain energy (RSE) of ~26.3 kcal/mol—nearly identical to cyclopropane—cyclobutane offers a unique paradox: it is kinetically stable enough to survive metabolic scrutiny yet thermodynamically primed for specific, strain-release functionalization.
This technical guide dissects the reactivity profiles of cyclobutane systems, moving beyond standard [2+2] cycloadditions to focus on C(sp³)–H activation and strain-release functionalization of bicyclo[1.1.0]butanes (BCBs) .[1] These methodologies allow medicinal chemists to install rigid vectors and metabolic blocks without disrupting the delicate electronic balance of a lead compound.
Structural Fundamentals & Thermodynamics
The "Pucker" Conformation
Unlike the planar cyclopropane, cyclobutane is not flat.[2][3] To relieve the torsional strain caused by eight pairs of eclipsed C–H bonds (Pitzer strain), the ring adopts a puckered "butterfly" conformation.
-
Pucker Angle: ~28–30°
-
Inversion Barrier: ~1.45 kcal/mol (rapid equilibration at RT)
-
Consequence: This puckering reduces torsional strain but increases angle strain (C-C-C bond angles contract to ~88°).[2]
Table 1: Thermodynamic & Geometric Parameters of Small Rings
| Parameter | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane (Chair) |
| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 | 0.1 |
| C-C-C Bond Angle | 60° | 88° | 105° | 111° |
| Torsional Status | Eclipsed | Partially Staggered | Envelope | Staggered |
| Hybridization (C-C) | ~ |
The "Escape from Flatland" (Fsp³)
Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. Cyclobutane serves as a superior bioisostere:
-
Gem-dimethyl replacement: Reduces lipophilicity (logP) while maintaining steric bulk.
-
Phenyl replacement: Provides a rigid linker with defined exit vectors but without the metabolic liability of an aromatic ring (e.g., epoxidation).
Reactivity Profile I: C(sp³)–H Activation
Preserving the Ring While Decorating the Scaffold
The inertness of the cyclobutane C–H bond is deceptive. The enhanced s-character of the C–C bonds (due to strain) directs more p-character into the C–H bonds, making them slightly more acidic and distinct from linear alkyl chains. Modern Pd(II) catalysis exploits this subtle electronic bias using directing groups (DGs).
Mechanism: Pd(II)/Pd(IV) Catalytic Cycle
The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. A bidentate directing group (like 8-aminoquinoline or a transient amino acid) coordinates Pd(II), positioning it to cleave the
Experimental Protocol A: Pd-Catalyzed -Arylation
Context: This protocol utilizes a bidentate directing group to install an aryl group on a cyclobutane carboxamide. This is a self-validating system; the formation of the stable palladacycle intermediate prevents over-reaction.
Reagents:
-
Substrate: Cyclobutanecarboxamide (bearing 8-aminoquinoline DG).
-
Reagent: Aryl Iodide (1.5 equiv).
-
Base: Ag₂CO₃ (1.0 equiv) – acts as both base and halide scavenger.
-
Solvent: t-Amyl alcohol (0.2 M).
Step-by-Step Workflow:
-
Setup: In a flame-dried screw-cap vial equipped with a magnetic stir bar, combine the cyclobutane substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (4.5 mg), and Ag₂CO₃ (55 mg).
-
Solvation: Add t-Amyl alcohol (1.0 mL). Note: t-Amyl alcohol is chosen for its high boiling point and ability to solubilize the hydrophobic Pd-complex without coordinating strongly.
-
Reaction: Seal the vial and heat to 110 °C in an aluminum heating block for 12 hours.
-
Monitoring: Check via LC-MS. The product will show a distinct retention shift due to the added aromaticity.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite (eluting with DCM) to remove silver salts.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
DG Removal (Optional): The 8-aminoquinoline group can be removed via oxidative cleavage (CAN) or hydrolysis (NaOH/EtOH) to reveal the free carboxylic acid or primary amide.
Reactivity Profile II: Strain-Release Functionalization
Building Complexity from Bicyclo[1.1.0]butanes (BCBs)
While C-H activation decorates the ring, strain-release builds the ring. Bicyclo[1.1.0]butanes (BCBs) are "spring-loaded" precursors. The central C1–C3 bond has high p-character and is extremely nucleophilic. Upon radical attack, this bond breaks, relieving ~60 kcal/mol of strain and generating a substituted cyclobutane.
Experimental Protocol B: Radical Carbo-Functionalization of BCBs
Context: This protocol uses a photoredox approach (or simple radical initiation) to add a radical across the central bond of a BCB, creating a 1,3-disubstituted cyclobutane.[6] This is superior to traditional synthesis for accessing 1,1,3-trisubstituted patterns.
Reagents:
-
Substrate: Sulfonyl-BCB (stable, solid bench reagent).[6]
-
Radical Precursor: Carboxylic Acid (activated as redox-active ester) or Alkyl Iodide.
-
Catalyst: Ir(ppy)₃ (1 mol%) or simple AIBN (if thermal).
-
Solvent: DMA or Acetonitrile.
Step-by-Step Workflow (Photochemical):
-
Degassing: In a Pyrex vial, dissolve the Sulfonyl-BCB (0.2 mmol) and the alkyl radical precursor (0.3 mmol) in anhydrous DMA (2 mL). Sparge with Argon for 15 minutes. Critical: Oxygen quenches the radical chain.
-
Catalyst Addition: Add Ir(ppy)₃ (1.3 mg) under an Argon counter-flow.
-
Irradiation: Seal the vial and place it 2 cm away from a Blue LED (450 nm) source. Stir vigorously.
-
Mechanism: The photocatalyst generates an alkyl radical (R•). R• attacks the bridgehead carbon of the BCB. The central bond cleaves, forming a cyclobutyl radical stabilized by the sulfonyl group, which then abstracts a hydrogen or recombines.
-
Timeline: Reaction is typically complete in 4–6 hours (monitor by disappearance of BCB starting material on TLC).
-
Workup: Dilute with water, extract with Et₂O (3x). The cyclobutane products are often non-polar.
-
Purification: Silica gel chromatography.
Case Studies in Drug Development
Carboplatin (Oncology)
-
Role of Ring: The cyclobutane-1,1-dicarboxylate acts as a bidentate ligand for Platinum.
-
Impact: The ring's puckered conformation creates a "chelate effect" that is kinetically more stable than the chloride ligands in Cisplatin. This slows hydrolysis, reducing nephrotoxicity while maintaining antitumor efficacy.
Entecavir (Antiviral)
-
Role of Ring: A cyclopentyl/cyclobutyl hybrid mimic (exocyclic double bond).
-
Impact: The conformation positions the guanine base and the hydroxymethyl group to perfectly mimic the transition state of the viral polymerase, acting as a chain terminator.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[7] Journal of Medicinal Chemistry. [Link]
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[2][3][8][9][10][11] Angewandte Chemie International Edition. [Link]
-
He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C–H Bonds.[4][5][12][13][14][15] Chemical Reviews. [Link]
-
Fawcett, A., et al. (2019). Strain-Release-Driven Reactivity of Bicyclo[1.1.0]butanes.[1][16] Nature Reviews Chemistry. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][7][8][12] [Link]
-
Bull, J. A., et al. (2016). Exploiting the Strain Energy of Small Rings in Organic Synthesis. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rings [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strain‐Release‐Driven Electrochemical Skeletal Rearrangement of Non‐Biased Alkyl Cyclopropanes/Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why are cyclopropane and cyclobutane so reactive? | Filo [askfilo.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Regio- and Diastereoselective Hydro(hetero)arylation for Rapid Construction of Quaternary Center Containing Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclobutane synthesis [organic-chemistry.org]
- 16. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to the Commercial Availability of Substituted Cyclobutane Sulfonyl Chlorides
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial availability and synthetic accessibility of substituted cyclobutane sulfonyl chlorides.
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
The cyclobutane moiety, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry for its unique structural and conformational properties. Its inherent ring strain results in a puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] When incorporated into a molecule, the cyclobutane scaffold can act as a rigid spacer, orienting functional groups in a defined three-dimensional space, which can be crucial for optimal interaction with biological targets. Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane ring can lead to improved metabolic stability and cell permeability.[2][3]
Commercial Availability: A Survey of Key Suppliers and Available Scaffolds
While the library of commercially available substituted cyclobutane sulfonyl chlorides is not as extensive as that for more common scaffolds, a number of key suppliers offer the parent compound and a growing selection of substituted analogues. The unsubstituted cyclobutanesulfonyl chloride (CAS 338453-16-0) is readily available from several major chemical suppliers, serving as a foundational building block for further elaboration.[5][6][7][8][9][10][11]
For researchers seeking more complex, substituted derivatives, the landscape is more fragmented, with specialized suppliers offering a curated selection of compounds. The following table summarizes the commercially available substituted cyclobutane sulfonyl chlorides identified through a comprehensive survey of supplier catalogs.
| Compound Name | CAS Number | Key Supplier(s) |
| Cyclobutanesulfonyl chloride | 338453-16-0 | Apollo Scientific, Sigma-Aldrich, BLD Pharm, ChemicalBook[5][6][7][8][9] |
| 1-Methylcyclobutane-1-sulfonyl Chloride | 2090155-98-7 | Pharmaffiliates[12] |
| 3-Methylcyclobutane-1-sulfonyl chloride | 1691815-73-2 | BLD Pharm[7] |
| 3-(Propan-2-yl)cyclobutane-1-sulfonyl chloride | 1695684-74-2 | BLD Pharm[7][13] |
| 2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride | 1780553-24-3 | BLD Pharm[14] |
| 1-Cyclobutylethane-1-sulfonyl chloride | Not available | Chemspace (Enamine)[15] |
Companies such as PharmaBlock and Life Chemicals specialize in providing a diverse array of building blocks for drug discovery, including a wide range of cyclobutane derivatives, and should be considered as potential sources for custom synthesis of desired sulfonyl chlorides.[2][3] Enamine also offers a vast collection of sulfonyl chlorides and is a valuable resource for sourcing unique and novel reagents.[16]
Synthetic Accessibility of Non-Commercially Available Derivatives
The limited commercial availability of diversely substituted cyclobutane sulfonyl chlorides necessitates robust and versatile synthetic methods for their preparation in-house. The primary route to these compounds involves the oxidation of the corresponding thiol or disulfide, which can be accessed from a variety of cyclobutane-containing starting materials.
A general and reliable method for the synthesis of substituted cyclobutane sulfonyl chlorides is outlined below. This protocol is exemplified by the synthesis of 1-methylcyclobutane-1-sulfonyl chloride, a commercially available yet illustrative example.
Experimental Protocol: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride
This two-step procedure involves the formation of a Grignard reagent from a substituted cyclobutyl bromide, followed by reaction with sulfuryl chloride.
Step 1: Formation of 1-Methylcyclobutylmagnesium Bromide
Caption: Formation of the Grignard Reagent.
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the addition funnel, prepare a solution of 1-bromo-1-methylcyclobutane (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Sulfuryl Chloride and Work-up
Sources
- 1. Cyclobutanes [promotion.pharmablock.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 5. 338453-16-0 Cas No. | Cyclobutanesulfonyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. Cyclobutanesulfonyl chloride - [sigmaaldrich.com]
- 7. 338453-16-0|Cyclobutanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. Cyclobutanesulfonyl chloride | 338453-16-0 [sigmaaldrich.com]
- 9. CYCLOBUTANESULFONYL CHLORIDE | 338453-16-0 [chemicalbook.com]
- 10. 338453-16-0 | Cyclobutanesulfonyl chloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 11. Cyclobutanesulfonyl chloride | CAS#:338453-16-0 | Chemsrc [chemsrc.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. PubChemLite - 3-(propan-2-yl)cyclobutane-1-sulfonyl chloride (C7H13ClO2S) [pubchemlite.lcsb.uni.lu]
- 14. 1780553-24-3|2-Cyclobutyl-2-methoxyethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 15. chem-space.com [chem-space.com]
- 16. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
Safety and Handling Precautions for Sulfonyl Chlorides: A Technical Guide
Introduction: The Double-Edged Sword
Sulfonyl chlorides (
This guide moves beyond generic "corrosive" warnings to address the specific mechanistic failures that lead to laboratory accidents, providing a self-validating framework for safe execution.
Physicochemical Hazards & Mechanisms[1]
To handle sulfonyl chlorides safely, one must understand why they fail.
The Hydrolysis Trap
A common misconception is that sulfonyl chlorides react instantly with moisture. In reality, many exhibit biphasic hydrolysis . When a sulfonyl chloride is added to water, it may form an insoluble oil or solid at the bottom. Hydrolysis occurs slowly at the interface until the heat generated increases solubility/surface area, leading to a sudden, runaway exotherm and massive HCl off-gassing.
The Reaction:
Thermal Decomposition
Differential Scanning Calorimetry (DSC) data reveals that many sulfonyl chlorides possess relatively low onset temperatures for decomposition (
-
Mechanism: Desulfonylation releases sulfur dioxide (
) and an organic chloride ( ). -
Pressure Hazard: In a sealed vessel, the generation of 1 mole of gas per mole of solid/liquid substrate can catastrophically over-pressurize glassware.
The DMSO Incompatibility (Critical Warning)
NEVER mix sulfonyl chlorides with Dimethyl Sulfoxide (DMSO).
-
Mechanism: The sulfonyl chloride acts as an electrophile, activating DMSO in a Pummerer-like rearrangement.
-
Outcome: Violent, often explosive reaction producing chloromethyl methyl sulfide and intense heat.
Visualizing the Hazard Logic
The following diagram illustrates the decision matrix for hazard evolution, emphasizing the "Silent Phase" where accidents often incubate.
Figure 1: Hazard evolution pathways. Note the "Induction Period" in hydrolysis which often lulls researchers into a false sense of safety before the runaway event.
Engineering Controls & Personal Protective Equipment (PPE)
Standard nitrile gloves are often insufficient for prolonged contact with low-molecular-weight sulfonyl chlorides (e.g., methanesulfonyl chloride).
Glove Compatibility Matrix
| Glove Material | Thickness (mil) | Breakthrough Time (Methanesulfonyl Chloride) | Recommendation |
| Nitrile | 4-6 | < 10 minutes | Splash Only (Change immediately) |
| Neoprene | 20+ | > 60 minutes | Good for handling stock |
| Laminate (Silver Shield) | 2.7 | > 480 minutes | Mandatory for spill cleanup |
| Latex | Var. | Immediate | Do Not Use |
Engineering Controls
-
Face Velocity: Fume hood must operate at 100 fpm (0.5 m/s).
-
Scrubbing: For reactions >100g, an acid scrubber (NaOH trap) connected to the exhaust line is required to neutralize HCl off-gassing.
Operational Protocols
Storage and Receiving
-
The "Pop" Test: Upon receiving, inspect the septum/cap. If it is bulged, the bottle is pressurized. Vent with a needle in a fume hood immediately.
-
Temperature: Store at 2-8°C. Cold storage slows hydrolysis but increases the solubility of HCl gas, meaning a cold bottle may off-gas vigorously as it warms. Allow to warm to RT before opening.
Weighing and Transfer
-
Solids (e.g., Tosyl Chloride): Use a disposable anti-static weighing boat. Solid sulfonyl chlorides are often lachrymators; keep the balance inside the hood or use a localized snorkel.
-
Liquids (e.g., Mesyl Chloride):
-
Do not pour. Use a positive-displacement pipette or a glass syringe with a Luer-lock tip.
-
Corrosion Check: Ensure needles are stainless steel; standard steel may corrode if left in contact for extended periods.
-
Reaction Setup
-
Solvent Selection: DCM (Dichloromethane) and THF are standard. Avoid alcohols (competing nucleophiles) unless forming esters. Strictly avoid DMSO and DMF (unless temp is <0°C and validated).
-
Base Addition: When using bases (TEA, DIPEA, Pyridine) to scavenge HCl, the reaction is exothermic. Add the sulfonyl chloride slowly to the amine/substrate mixture at 0°C.
The Quenching Protocol (Critical)
The most dangerous step is the workup. Adding water to the reaction pot can cause a "volcano" eruption of acid gas.
Correct Protocol (Reverse Quench):
-
Prepare a beaker of ice water (or saturated
if acid-sensitive) equal to 3x the reaction volume. -
Transfer the reaction mixture slowly into the quenching beaker with vigorous stirring.
-
Monitor temperature; keep internal temp <20°C.
Workflow Visualization
Figure 2: Operational workflow. Steps 5 and 6 (Reaction and Quench) represent the highest risk for thermal runaway.
Emergency Response
Spills
-
Small (<10 mL): Cover with dry sand or vermiculite. Do not use paper towels (fire risk from acid). Scoop into a container and place in the back of the hood.
-
Large (>10 mL): Evacuate the lab. The lachrymatory effect will make breathing difficult. Require SCBA for cleanup.
Exposure
-
Skin: Immediate flush with water for 15 minutes.[1] Do not use soap initially if it causes friction/heat; water volume is key.
-
Eyes: Flush for 15 minutes.[2] Seek medical attention immediately (corneal damage risk is high).
References
-
Buckley, A. (1965).[3] Explosive reaction of dimethyl sulfoxide with sulfonyl chlorides. Journal of Chemical Education, 42(12), 674. (Cited via ACS Safety Letters).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzenesulfonyl chloride. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Sulfonamides from 3-Ethylcyclobutane-1-sulfonyl Chloride
Abstract & Strategic Value
This application note details the optimized protocols for synthesizing sulfonamides using 3-Ethylcyclobutane-1-sulfonyl chloride as a core building block.[1] In modern drug discovery, this scaffold is highly valued for its ability to increase fraction saturated carbon (
However, the cyclobutane ring introduces specific challenges:
-
Stereoisomerism: The 1,3-substitution pattern creates cis and trans isomers that must be tracked.[1]
-
Conformational Strain: The "puckered" ring conformation affects reactivity and solubility.[1]
- -Proton Acidity: The electron-withdrawing nature of the sulfonyl group activates the C1 proton, creating a risk of epimerization under strongly basic conditions.
This guide provides a robust, self-validating workflow to couple this electrophile with diverse amines while maintaining stereochemical integrity.
Chemical Context & Mechanistic Insights
The Reaction Mechanism
The synthesis follows a Nucleophilic Substitution at Sulfur (
Key Causality:
-
Base Function: The base (TEA, DIPEA, or Pyridine) acts as an HCl scavenger.[1][2] It does not deprotonate the amine to form an amide anion (unless using strong metal bases like NaH).[1] Its primary role is to drive the equilibrium forward by neutralizing the acid byproduct.[1]
-
Stereochemical Conservation: The C-S bond is not broken during this reaction. Therefore, the cis/trans ratio of the starting material (this compound) is generally conserved in the product, provided the reaction temperature is controlled to prevent thermodynamic equilibration via the
-carbanion.
Stereochemistry: The 1,3-Cyclobutane Pucker
The 3-ethyl substituent and the sulfonyl group can exist in two diastereomeric forms:
Researchers must assume the commercial starting material is a mixture (typically 3:1 to 1:1 ratio) unless specified as stereopure.[1]
Experimental Protocols
Method A: Standard Anhydrous Protocol (Recommended)
Best for: Primary amines, non-hindered secondary amines, and high-throughput parallel synthesis.[1]
Reagents
-
Electrophile: this compound (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (
concentration)[1]
Step-by-Step Workflow
-
Preparation: Flame-dry a reaction vial and purge with
or Ar. -
Amine Solubilization: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM.
-
Temperature Control: Cool the mixture to
using an ice bath. Explanation: Sulfonylation is exothermic.[1] Cooling prevents side reactions and minimizes epimerization. -
Addition: Dissolve this compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Checkpoint: Monitor by LCMS.[1] Look for the disappearance of the amine and formation of the product mass
.
-
-
Quench & Workup:
Method B: Pyridine-Mediated Protocol
Best for: Anilines, unreactive amines, or acid-sensitive substrates.[1]
-
Dissolve the amine (1.0 equiv) in Anhydrous Pyridine (acts as both solvent and base).[1]
-
Cool to
.[1][2] -
Add sulfonyl chloride (1.2 equiv) in one portion.
-
Stir at RT for 12–16 hours.
-
Workup Variation: Pyridine is difficult to remove.[1] Co-evaporate with toluene or perform an aggressive CuSo4 (aq) wash to complex and remove pyridine.[1]
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic and workflow for the synthesis.
Caption: Decision tree and workflow for sulfonamide synthesis, prioritizing condition selection based on amine nucleophilicity.
Analytical Validation & QC
To ensure the protocol was successful, verify the following data points.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | LCMS (UV 254nm) | >95% | Major impurity is usually the sulfonic acid (hydrolysis) which appears as [M-Cl+OH].[1] |
| Identity | 1H NMR | Shift of | The CH attached to the sulfonamide (cyclobutane C1) typically appears at |
| Stereochemistry | 1H NMR / NOESY | Coupling Constants | Cis and Trans isomers often show distinct shifts for the ethyl group. NOESY correlations between Ethyl-CH and Sulfonyl-CH confirm cis.[1] |
| HRMS | ESI+ | Confirm exact mass to rule out bis-sulfonylation (rare but possible).[1] |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis.
-
Issue: Epimerization (Change in Cis/Trans ratio).
References
-
Woolven, H., et al. (2011).[1][6] Metal-Free Synthesis of Sulfonamides. Organic Letters. Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Sulfur).
-
Wuitschik, G., et al. (2010).[1] Oxetanes and Cyclobutanes as Isosteres.[1] Journal of Medicinal Chemistry. (Discussion on pucker conformation and properties). Link[1]
-
Barnett, C. J., et al. (1989).[1] Synthesis of Sulfonamides via Schotten-Baumann Conditions. Journal of Organic Chemistry. Link[1]
Sources
- 1. PubChemLite - this compound (C6H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.2 CisâTrans Isomerism in Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: 3-Ethylcyclobutane-1-sulfonyl Chloride in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 3-Ethylcyclobutane-1-sulfonyl chloride (CAS: 2408966-16-3) as a high-value building block for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Unlike traditional aromatic sulfonyl chlorides, this aliphatic scaffold offers a high fraction of sp³ hybridized carbons (
Chemical Profile & Stereochemical Considerations
Physicochemical Properties[1]
-
Molecular Formula:
[2] -
Molecular Weight: 182.67 g/mol
-
Physical State: Colorless to pale yellow liquid (or low-melting solid).
-
Reactivity: Highly electrophilic; moisture-sensitive (hydrolyzes to sulfonic acid).
The "Pucker" Effect: Structural Logic
The cyclobutane ring is not planar; it exists in a "puckered" conformation to relieve torsional strain. This creates distinct spatial vectors for substituents at the 1 and 3 positions.
-
Cis-Isomer: The sulfonyl and ethyl groups occupy the same face of the ring. This creates a "U-shape" or bent vector, often mimicking ortho- or meta- substituted benzenes.
-
Trans-Isomer: The groups occupy opposite faces. This creates a linear, extended vector, mimicking para- substituted benzenes but with a shorter distance and different exit angles.
Application Insight: When replacing a phenyl ring with this scaffold, the trans isomer is typically the preferred bioisostere for linear linkers, while the cis isomer is used to induce a turn in the pharmacophore.
Handling & Storage Protocols
Critical Warning: Sulfonyl chlorides are prone to hydrolysis.[3] The formation of the corresponding sulfonic acid (
Storage Protocol
-
Temperature: Store at -20°C.
-
Atmosphere: inert gas (Argon or Nitrogen) is mandatory.
-
Container: Teflon-lined screw caps. Do not use cork or standard rubber septa for long-term storage.
Quality Control (QC) Check
Before committing this expensive reagent to a synthesis, perform a rapid QC check:
-
Method:
H NMR in (ensure solvent is dry). -
Diagnostic Signal: Look for the deshielded proton alpha to the sulfonyl group (
ppm). -
Impurity Flag: A broad singlet around
ppm indicates sulfonic acid formation (OH). If acid is present, re-chlorination with oxalyl chloride/DMF is recommended before use.
Experimental Protocol: Sulfonamide Coupling
This protocol is optimized for parallel synthesis and library generation, minimizing hydrolysis while maximizing yield.
Reagents[5][6][7][8]
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, for unreactive amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction vial and purge with Argon.
-
Amine Solution: Dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C.[3]
-
Addition: Dissolve This compound (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 5 minutes.
-
Why? Slow addition at low temperature prevents exotherms and minimizes competing hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC or LCMS. The sulfonyl chloride is not UV active; monitor the consumption of the amine.
-
-
Quench: Add a saturated solution of
(aq). -
Workup:
-
Extract with DCM (
). -
Wash combined organics with 1N HCl (to remove excess amine/pyridine) followed by Brine.
-
Note: If the product contains basic heterocycles, skip the acid wash.
-
Dry over
, filter, and concentrate.
-
Purification Strategy
-
Flash Chromatography: Silica gel. Gradient: 0%
50% EtOAc in Hexanes. -
Reverse Phase HPLC: Recommended for polar amines. Use
with 0.1% Formic Acid.
Visualization: Decision Logic & Workflow
Synthesis Workflow
The following diagram outlines the logical flow for the coupling reaction, including decision points for troubleshooting.
Caption: Operational workflow for sulfonamide coupling, including quality control loops and condition selection based on nucleophile sterics.
Stereochemical Bioisosterism
Comparing the cyclobutane scaffold to a traditional phenyl ring.
Caption: Strategic selection of cis/trans cyclobutane isomers to mimic specific phenyl substitution patterns while improving physicochemical properties.
Data Summary: Comparative Advantages
| Feature | Phenyl Sulfonamide | 3-Ethylcyclobutane Sulfonamide | Benefit |
| Hybridization | Escapes "Flatland"; improves enzyme fit. | ||
| Solubility | Low | Moderate/High | Reduces formulation challenges. |
| Metabolic Liability | High (CYP450 oxidation) | Low | The cyclobutane ring is metabolically robust. |
| Geometry | Rigid, 180° (para) | Tunable (Cis vs Trans) | Access to novel chemical space. |
References
-
Vrije Universiteit Amsterdam. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Retrieved October 24, 2025, from [Link]
-
National Institutes of Health (PMC). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved October 24, 2025, from [Link]
Sources
Application Note & Protocol: Aminolysis of 3-Ethylcyclobutane-1-sulfonyl Chloride
Abstract & Strategic Relevance
The incorporation of sp³-rich scaffolds into drug candidates is a proven strategy to improve solubility, metabolic stability, and target selectivity compared to traditional planar aromatic systems. 3-Ethylcyclobutane-1-sulfonyl chloride (CAS: 2408966-16-3) represents a high-value building block that introduces a conformationally restricted, "puckered" cyclobutane ring.
This guide details the reaction of this compound with primary amines. Unlike simple aliphatic chains, the cyclobutane ring introduces specific steric and stereochemical considerations (cis/trans isomerism) that must be managed to ensure reproducible biological data.
Chemical Context & Mechanism[1][2][3]
The Reagent: this compound
-
Structure: A cyclobutane ring substituted at the 1-position with a sulfonyl chloride and at the 3-position with an ethyl group.
-
Stereochemistry: The reagent typically exists as a mixture of cis and trans isomers.
-
Critical Insight: The sulfonylation reaction occurs at the sulfur atom, not the ring carbon. Therefore, the diastereomeric ratio (dr) of the starting material is conserved in the final sulfonamide product. Researchers must characterize the starting material by
H-NMR to predict the product's isomeric composition.
-
-
Reactivity: The sulfonyl chloride moiety is highly electrophilic but less stable than aryl sulfonyl chlorides. It is prone to hydrolysis to the corresponding sulfonic acid if exposed to atmospheric moisture.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The primary amine acts as the nucleophile, attacking the sulfur center to form a tetrahedral intermediate (or transition state), followed by the expulsion of the chloride ion. A base (e.g., Triethylamine or DIPEA) is required to neutralize the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the sulfonylation of primary amines. The reaction is driven by the neutralization of HCl by an auxiliary base.[1]
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Reagent A | This compound | Electrophile (Limiting Reagent or Slight Excess) |
| Reagent B | Primary Amine ( | Nucleophile |
| Base | Triethylamine (TEA) or DIPEA | HCl Scavenger; prevents amine protonation |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous; aprotic solvent |
| Quench | 1M HCl or Sat.[2][3] | Stops reaction; removes unreacted amine |
| Atmosphere | Nitrogen ( | Prevents hydrolysis of sulfonyl chloride |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (Adjust proportionally)
Step 1: Preparation (t = -15 min)
-
Flame-dry or oven-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar.
-
Cool to room temperature under a stream of
. -
Critical: Ensure the sulfonyl chloride is stored at 4°C and warmed to RT inside a desiccator before weighing to prevent condensation.
Step 2: Solubilization (t = 0 min)
-
Add Primary Amine (1.0 mmol, 1.0 equiv) to the RBF.
-
Add Anhydrous DCM (5.0 mL, 0.2 M concentration).
-
Add Triethylamine (1.5 mmol, 1.5 equiv).
-
Note: If the amine is available as a hydrochloride salt, increase base to 2.5 equiv.
-
-
Cool the mixture to 0°C using an ice/water bath.
Step 3: Addition (t = 10 min)
-
Dissolve This compound (1.1 mmol, 1.1 equiv) in a separate vial with 1 mL anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture over 5 minutes.
-
Why? Dropwise addition controls the exotherm and minimizes the formation of bis-sulfonamides (
).
-
Step 4: Reaction & Monitoring (t = 10 min to 4 hrs)
-
Allow the reaction to warm naturally to room temperature (RT).
-
Stir for 2–4 hours.
-
Monitor: Check conversion by TLC or LC-MS.
-
TLC Stain: Sulfonamides often stain well with PMA or Ninhydrin (if N-H remains).
-
Target Mass: Look for
or .
-
Step 5: Work-up (t = End)
-
Quench: Add 5 mL of 1M HCl (aqueous).
-
Caution: If your product contains a basic heterocycle (e.g., pyridine), use saturated
instead of HCl to avoid extracting the product into the aqueous phase.
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).
-
Wash: Wash combined organics with:
-
Water (1 x 10 mL)
-
Brine (1 x 10 mL)
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification Workflow
Figure 2: Purification logic. The acidic wash removes unreacted amine; the basic wash helps hydrolyze and remove excess sulfonyl chloride as the water-soluble sulfonate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride | Ensure reagents are anhydrous. Increase Sulfonyl Chloride equivalents to 1.5. |
| Bis-sulfonylation | Excess Reagent / High Temp | Maintain strict 0°C during addition.[1] Add Sulfonyl Chloride slowly. |
| No Reaction | Amine Nucleophilicity | If amine is electron-deficient (e.g., aniline), add catalyst (DMAP, 10 mol%) or heat to 40°C. |
| Product is Oil | Isomer Mixture | Cyclobutane isomers often depress melting points. Verify purity by NMR; do not assume impurity. |
Expert Insights: The Cyclobutane Factor
Stereochemical Retention
Unlike nucleophilic substitutions on the ring carbon (which invert stereochemistry), this reaction happens at the sulfur.
-
Implication: If your starting material is 70:30 cis:trans, your product will be ~70:30 cis:trans.
-
Action: Always report the diastereomeric ratio (dr) in your analytical data.
Metabolic Stability
The 3-ethylcyclobutane scaffold is often used to replace linear alkyl chains (e.g.,
-
Advantage: The "puckered" ring reduces planarity (increasing solubility) and removes labile benzylic oxidation sites found in aromatic analogs.
-
Validation: In drug discovery, this scaffold is screened to lower lipophilicity (LogD) while maintaining hydrophobic contacts.
References
-
Sigma-Aldrich. this compound Product Page. Accessed 2023.[4][5]
-
BenchChem. Technical Support Center: Sulfonylation of Primary Amines. Protocol for general aliphatic sulfonylation.
-
National Institutes of Health (NIH). Cyclobutanes in Small-Molecule Drug Candidates. Review of cyclobutane utility in medicinal chemistry.
-
PubChem. this compound (Compound Summary). Physical properties and safety data.
-
Royal Society of Chemistry. Mechanistic proposal for the sulfonylation of amines. RSC Advances.
Sources
Precision Sulfonylation: Mechanistic Control of Alkyl Sulfonyl Chlorides
Application Note & Protocol Guide
Abstract & Scope
Sulfonylation using alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride, MsCl) is a cornerstone transformation in medicinal chemistry for converting alcohols into leaving groups (mesylates) or synthesizing sulfonamides.[1][2][3] However, unlike their aryl counterparts (e.g., tosyl chloride), alkyl sulfonyl chlorides possess
This guide moves beyond generic "add and stir" procedures. It details the mechanistic bifurcation between direct substitution (
Mechanistic Insight: The Sulfene Divergence
The success of a sulfonylation reaction depends on understanding the electrophile.
-
Aryl Sulfonyl Chlorides (e.g., TsCl): Lack
-protons.[4] React exclusively via nucleophilic attack at sulfur ( -like). Steric hindrance in the substrate significantly retards the rate. -
Alkyl Sulfonyl Chlorides (e.g., MsCl): Possess acidic
-protons ( approx. 19-20, but kinetically accessible). In the presence of tertiary amine bases (TEA, DIPEA), they undergo E1cB elimination to form a highly reactive sulfene intermediate ( ).
Why this matters: The sulfene mechanism is extremely fast and less sensitive to steric hindrance in the alcohol. However, the sulfene is indiscriminate; if the alcohol is not available, it reacts with water (hydrolysis) or polymerizes.
Visualization: The Sulfene vs. Direct Attack Pathway
Figure 1: Mechanistic bifurcation. The sulfene pathway (red/green thick lines) dominates with triethylamine, offering rapid kinetics but requiring strict exotherm control.
Critical Reaction Parameters
Optimization requires balancing rate against the stability of the sulfonyl chloride.
| Parameter | Recommendation | Rationale |
| Base Selection | Triethylamine (TEA) or DIPEA | Promotes sulfene formation for rapid reaction. Pyridine is often used for direct attack but is harder to remove and can promote chloride substitution (R-Cl formation). |
| Stoichiometry | 1.2 - 1.5 eq MsCl / Base | Alkyl sulfonyl chlorides hydrolyze easily. Excess is required to account for "sacrificial" loss to trace water. |
| Temperature | -10°C to 0°C (Addition) | Critical. The sulfene formation is exothermic. High temps promote R-Cl formation (chloride displacement of the mesylate). |
| Solvent | DCM (Standard) or 2-MeTHF (Green) | DCM solubilizes the reagents but precipitates amine salts (driving equilibrium). 2-MeTHF is a greener alternative that allows aqueous workup without solvent swap. |
| Catalyst | DMAP (0.1 eq) | Optional. Acts as a "sulfene shuttle" or nucleophilic catalyst if the reaction stalls, though rarely needed for primary alcohols. |
Experimental Protocols
Protocol A: Standard Mesylation of Alcohols (Sulfene Pathway)
Best for: Primary and secondary alcohols, including sterically hindered substrates.
Reagents:
-
Substrate (Alcohol): 1.0 equiv
-
Methanesulfonyl Chloride (MsCl): 1.2 – 1.5 equiv
-
Triethylamine (TEA): 1.5 – 2.0 equiv
-
Solvent: Anhydrous Dichloromethane (DCM) [0.2 M concentration]
Procedure:
-
Setup: Charge the alcohol and TEA into a flame-dried flask under inert atmosphere (
or Ar). Dissolve in anhydrous DCM. -
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Expert Note: Cooling is mandatory. Adding MsCl at room temperature often leads to immediate exotherm and lower yield due to hydrolysis/oligomerization.
-
-
Addition: Add MsCl dropwise via syringe over 10–15 minutes.
-
Observation: White precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours.
-
Quench & Workup:
Protocol B: Schotten-Baumann Sulfonylation (Aqueous/Biphasic)
Best for: Sulfonamide synthesis, amino acids, or water-soluble amines.
Reagents:
-
Amine Substrate: 1.0 equiv[7]
-
Alkyl Sulfonyl Chloride: 1.2 equiv[6]
-
Base:
or (2.0 - 3.0 equiv) -
Solvent: THF / Water (1:1 mixture)
Procedure:
-
Dissolve the amine and inorganic base in the water/THF mixture.
-
Cool to 0°C.
-
Add the sulfonyl chloride dropwise (neat or dissolved in minimal THF).
-
Stir vigorously (biphasic system requires high surface area).
-
Self-Validating Step: Maintain pH > 9. If pH drops (due to HCl generation), add more base.
-
Acidify carefully to precipitate the sulfonamide or extract with EtOAc.
Troubleshooting & Optimization Logic
The most common failure mode in mesylation is the conversion of the alcohol to an Alkyl Chloride (R-Cl) rather than the Mesylate (R-OMs).
Decision Tree: Troubleshooting Common Failures
Figure 2: Diagnostic workflow for sulfonylation failures.
Detailed Troubleshooting:
-
R-Cl Formation: Chloride ions are nucleophilic in polar aprotic solvents (like DMF or DMSO) or if the amine salt is soluble.
-
Fix: Use DCM or Toluene (keeps salts precipitated). Do not let the reaction run overnight; prolonged exposure to chloride salts favors displacement.
-
-
No Reaction:
-
Fix: Add DMAP (nucleophilic catalyst). If using MsCl, ensure the base is strong enough (TEA) to trigger the sulfene mechanism.
-
Safety & Handling
-
Toxicity: Methanesulfonyl chloride is a lachrymator and highly toxic by inhalation (
25 ppm). It must be handled in a functioning fume hood.[3] -
Water Reactivity: Reacts exothermically with water to release HCl gas. Never cap a waste container immediately after quenching excess MsCl.
-
Decontamination: Glassware should be rinsed with a dilute base (NaOH or bicarbonate) to neutralize residual chloride before removal from the hood.
References
-
King, J. F., et al. (1992). "Mechanism of hydrolysis of methanesulfonyl chloride and the nature of the sulfene intermediate." Journal of the American Chemical Society.[8] Link (Establishes the sulfene mechanism/E1cB pathway).
-
BenchChem Application Notes. (2025). "Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups." Link (General protocols and side reaction analysis).
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Authoritative text on the distinction between sulfonyl and acyl mechanisms).
-
Common Organic Chemistry. "Alcohol to Mesylate - Common Conditions." Link (Practical solvent and stoichiometry guides).
- Tanaka, K. (2003). Solvent-free Organic Synthesis. Wiley-VCH.
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Strategic Activation of Alcohols: A Comprehensive Guide to Sulfonylation
Introduction: The Activation Paradox
In drug development and complex organic synthesis, the hydroxyl group (-OH) is a ubiquitous but paradoxically unreactive functional group regarding nucleophilic displacement. Because the hydroxide ion (
To facilitate Nucleophilic Substitution (
This Application Note provides a rigorous, field-tested guide to selecting the right sulfonylating agent, executing the reaction with high fidelity, and avoiding common mechanistic pitfalls that lead to racemization or side products.
Reagent Selection: The Decision Matrix
Not all leaving groups are created equal.[1] The choice between Mesyl (Ms), Tosyl (Ts), Nosyl (Ns), and Triflyl (Tf) groups depends on the substrate's steric profile, the required reactivity for the next step, and purification strategy.
Comparative Reactivity and Properties[2][4][5]
| Leaving Group | Reagent | Structure ( | Relative Reactivity ( | Key Application Characteristic | |
| Mesylate (Ms) | MsCl | ~1 | -1.9 | Atom Economical. Best for unhindered alcohols.[4] Hard to detect by UV. | |
| Tosylate (Ts) | TsCl | ~0.7 | -2.8 | Crystalline & UV Active. Ideal for purification and storage. Slower formation. | |
| Nosylate (Ns) | NsCl | ~10 - 100 | -3.5 | High Reactivity. Used when | |
| Triflate (Tf) | Tf | ~50,000 | -14 | The "Super" Leaving Group. For extremely difficult displacements. Unstable on silica. |
*Note: While Triflyl Chloride (TfCl) exists, Triflic Anhydride (Tf
Mechanistic Insight: The "Sulfene" Trap
A common failure mode in mesylation is the loss of stereochemistry or the formation of side products. This often stems from a misunderstanding of the mechanism.
The Two Pathways[2][3][7]
-
Direct Nucleophilic Substitution (Desired): The alcohol attacks the sulfur, displacing chloride.[2] Stereochemistry at the carbon is retained.[2][5]
-
Elimination-Addition (The Sulfene Pathway): If a strong base (e.g., Triethylamine) is used with Mesyl Chloride, the base can deprotonate the
-methyl group of MsCl, generating a highly reactive Sulfene intermediate ( ). This species is non-selective and can lead to complex mixtures or racemization if the alcohol is sensitive.
Expert Tip: To avoid the sulfene pathway, use Pyridine (a weaker base) or keep the reaction strictly at
Figure 1: Mechanistic divergence in sulfonylation. The red dashed path represents the "Sulfene" risk specific to Mesyl Chloride.
Experimental Protocols
Protocol A: Standard Tosylation (The Pyridine Method)
Best for: Primary and secondary alcohols where product stability and ease of purification are paramount.
Reagents:
-
Substrate (Alcohol): 1.0 equiv.[5]
-
p-Toluenesulfonyl chloride (TsCl): 1.2 – 1.5 equiv.
-
Solvent: Pyridine (0.5 M concentration relative to substrate). Note: Pyridine acts as both solvent and base.
-
Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered substrates.
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to
under an inert atmosphere ( or Ar). -
Dissolution: Dissolve the alcohol in anhydrous Pyridine.
-
Addition: Add TsCl portion-wise over 10 minutes. Why: Exothermic reaction control.
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (TsCl is UV active; disappearance of polar alcohol spot indicates completion).
-
Quench: Cool back to
and add water (10 mL/mmol). Stir for 15 minutes to hydrolyze excess TsCl. -
Workup (Critical):
-
Dilute with diethyl ether or EtOAc.
-
Wash 1: 1M HCl (aqueous) or 10% Citric Acid. Why: To protonate and remove pyridine into the aqueous layer.
-
Wash 2: Saturated
(removes residual acid). -
Wash 3: Brine.[6]
-
-
Purification: Dry over
, concentrate. Recrystallize (hexane/EtOAc) or flash column.
Protocol B: Stereocontrolled Mesylation (The DCM/TEA Method)
Best for: Temperature-sensitive substrates or when Pyridine removal is difficult.
Reagents:
-
Substrate: 1.0 equiv.
-
Methanesulfonyl chloride (MsCl): 1.1 – 1.3 equiv.
-
Triethylamine (TEA): 1.5 equiv.
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 – 0.5 M).
Procedure:
-
Cooling (Crucial): Dissolve alcohol and TEA in DCM and cool to
to . Why: Low temperature suppresses the sulfene pathway and elimination side reactions. -
Addition: Add MsCl dropwise via syringe. Do not allow the internal temperature to rise.
-
Reaction: Stir at
for 30–60 minutes. Mesylation is significantly faster than tosylation. -
Workup:
-
Quench with saturated
or water. -
Separate layers.[5] Wash organic layer with 1M HCl, then
, then brine. -
Note: Mesylates are thermally less stable than tosylates. Do not heat the rotovap bath >
during concentration.
-
Troubleshooting & Optimization
Issue: Incomplete Reaction / Steric Hindrance
If the alcohol is tertiary or sterically crowded, standard conditions may fail.
-
Solution: Switch to "Steglich conditions" analog: Use DCM as solvent, 1.5 eq TsCl, 2.0 eq TEA, and 0.2 eq Trimethylamine hydrochloride (
) . The ammonium salt catalyzes the reaction effectively.
Issue: Product Decomposition on Silica
Some sulfonates (especially allylic or benzylic) are unstable on acidic silica gel.
-
Solution: Pre-treat the silica column with 1% Triethylamine/Hexane to neutralize acidity before loading the sample.
Issue: Removing Excess TsCl
Excess TsCl often co-elutes with the product.
-
Scavenger Trick: After the reaction is complete but before workup, add N,N-dimethyl-1,3-propanediamine (0.5 equiv relative to TsCl) and stir for 15 mins. This converts TsCl into a highly polar sulfonamide that washes out instantly in the acidic aqueous workup.
Safety & Toxicology (E-E-A-T)
-
Genotoxicity: Alkyl sulfonates (mesylates, tosylates) are potential genotoxic impurities (PGIs) because they are potent alkylating agents. In drug synthesis, their levels must be strictly controlled (ppm level) in the final API.
-
Handling: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood.
-
Waste: Segregate halogenated waste.
References
-
Reactivity of Sulfonates: Wipf, P. (2006). Nucleophilic Substitution Reactions. University of Pittsburgh.
-
pKa Data: Evans, D.A., Ripin, D.H. (2005).[7] pKa's of Inorganic and Oxo-Acids. Harvard University.
-
Mechanism & Sulfenes: King, J. F., et al. (1992). Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[8]
-
Purification Techniques: Master Organic Chemistry. (2015).[2][7] Tosylates and Mesylates.
Sources
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Scalable Synthesis of Sulfonyl Chlorides
Abstract & Strategic Context
Sulfonyl chlorides (
This guide moves beyond traditional, hazardous chlorosulfonation (using neat
-
Oxidative Chlorination of Thiols/Disulfides (using DCH in Continuous Flow).
-
The "Gas-Free" Sandmeyer Reaction (using the DABSO surrogate).
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol based on starting material availability and functional group tolerance.
Figure 1: Strategic selection of synthetic route based on feedstock availability.
Method A: Oxidative Chlorination (Thiol/Disulfide Route)
Best for: Aliphatic and aromatic thiols; high-throughput scale-up.
The Challenge: Traditional oxidation uses
Protocol A1: Batch Synthesis (NCS/HCl)
Adapted from Wright et al. and Veisi et al.
Reagents:
-
Substrate: Thiol (
) or Disulfide ( )[2] -
Oxidant/Chlorine Source: N-Chlorosuccinimide (NCS) (3.0 equiv for thiols, 5.0 equiv for disulfides)
-
Acid: 2M HCl (aq)
-
Solvent: Acetonitrile (
)
Step-by-Step Protocol:
-
Preparation: Charge a jacketed reactor with thiol (1.0 equiv) and
(5 vol). Cool to <10°C. -
Acidification: Add 2M HCl (0.5 vol). Note: The acid activates NCS and prevents side-reaction to sulfinates.
-
Controlled Addition (Critical): Add NCS portion-wise over 30-60 minutes.
-
Exotherm Alert: Maintain internal temperature <20°C. The reaction is oxidative and releases heat.
-
-
Monitoring (Self-Validation):
-
Pull aliquot
quench with water extract into EtOAc.[2] -
TLC/HPLC: Disappearance of thiol is not enough. Look for the disappearance of the disulfide intermediate.
-
Validation: Sulfonyl chlorides are reactive.[2][3][4][5][6][7] Analyze immediately or derivatize a small sample with morpholine to confirm the sulfonamide species.
-
-
Workup: Dilute with cold water (risk of hydrolysis). Extract immediately with isopropyl acetate (IPAc) or DCM. Wash with brine. Dry over
.
Protocol A2: Continuous Flow (DCH) – Preferred for Scale
Flow chemistry mitigates the thermal risk by restricting the active volume.
Experimental Setup:
-
Feed A: Thiol/Disulfide in MeCN/H2O.
-
Feed B: DCH (1,3-Dichloro-5,5-dimethylhydantoin) in MeCN.
-
Reactor: PFA coil reactor (Residence time: 2–5 mins).
-
Temperature: 20–40°C.
Data: Comparison of Oxidants
| Parameter | Chlorine Gas ( | NCS / HCl | DCH (Flow) | |
| Atom Economy | High | Medium | Low | Medium |
| Safety Profile | Critical (Gas leak risk) | Poor (Violent exotherm) | Good (Solid reagent) | Excellent (Contained) |
| Yield (Avg) | 85-95% | 70-85% | 80-92% | 90-98% |
| Byproducts | HCl gas | Succinimide (Water soluble) | Dimethylhydantoin |
Method B: Sandmeyer Reaction (Aniline Route)
Best for: Complex aromatics where regioselectivity is defined by the amine; avoiding isomer mixtures common in electrophilic substitution.
The Challenge: Handling
Protocol B1: The DABSO Process
Based on methodologies by Willis et al.
Reagents:
-
Aniline derivative (1.0 equiv)[1]
-
DABSO (0.6 equiv) – Acts as the SO2 source.
-
(1.1 equiv) or
-
Acid: Acetic Acid / HCl mixture
-
Catalyst:
or (5-10 mol%)
Step-by-Step Protocol:
-
Diazotization (In-Situ):
-
Dissolve aniline in MeCN/Acid mixture at 0°C.
-
Add nitrite source dropwise.[1] Stir 20 min.
-
Checkpoint: Verify diazonium formation via starch-iodide paper (turns blue/black instantly).
-
-
Sulfonylation:
-
In a separate vessel, mix DABSO and Copper catalyst in MeCN.
-
Transfer the cold diazonium solution into the DABSO slurry.
-
Why? Adding diazonium to DABSO ensures
is in excess relative to the radical intermediate, preventing side reactions.
-
-
Reaction: Warm to Room Temperature (RT). Nitrogen gas (
) evolution will be observed.-
Safety: Ensure reactor is vented to a scrubber.
-
-
Quench: Dilute with water. Extract with EtOAc.[2]
Workflow Visualization: Continuous Flow Sandmeyer
For kg-scale, the accumulation of diazonium salts is unsafe. Use a flow reactor.
Figure 2: Continuous flow setup for Sandmeyer chlorosulfonylation. This setup minimizes the inventory of hazardous diazonium intermediates.
Critical Process Parameters (CPPs) & Troubleshooting
Hydrolytic Instability (The #1 Failure Mode)
Sulfonyl chlorides hydrolyze to sulfonic acids (
-
Symptom: Low yield, product is a water-soluble acid (stays in aqueous layer during workup).
-
Control:
-
Keep workup temperature <5°C.
-
Use Phase Separators (hydrophobic membranes) instead of gravity settling to speed up separation.
-
Avoid basic washes (bicarbonate) if the product is slow to separate.
-
Thermal Runaway
-
Mechanism: Decomposition of
sources or rapid oxidation. -
Control: Never add oxidant (NCS/DCH) or Nitrite all at once. Use dosing pumps.[5]
-
Self-Validation: Monitor internal temperature (
) vs. jacket temperature ( ). If diverges >5°C, stop addition immediately.
Impurity Profiling
-
Symmetric Sulfone (
): Caused by Friedel-Crafts side reaction if the sulfonyl chloride reacts with the starting arene.-
Fix: High dilution or inverse addition (add arene to chlorinating agent).
-
-
Sulfonic Acid: Caused by moisture.
-
Fix: Dry solvents (KF < 500 ppm).
-
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using
. Journal of Organic Chemistry, 74(24), 9287–9291. [Link] -
Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[10][11] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[8][9][10][11] Organic Letters, 13(18), 4876–4878.[9] [Link]
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. Journal of Organic Chemistry, 71(3), 1080–1084. [Link]
-
Malet-Sanz, L., & Maddever, T. (2012). Continuous Flow Synthesis of Sulfonyl Chlorides. Organic Process Research & Development, 16, 10. (Contextual reference for flow parameters). [Link]
Sources
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 8. DABSO as a SO2 Source Usable for Direct Sulfonylative-Suzuki Coupling of Aryl Boronic Acids | TCI Deutschland GmbH [tcichemicals.com]
- 9. DABSO - Enamine [enamine.net]
- 10. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 11. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Application Notes and Protocols for the Purification of Sulfonyl Chlorides by Distillation and Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity in Sulfonyl Chloride Chemistry
Sulfonyl chlorides (R-SO₂Cl) are foundational reagents in organic synthesis, serving as vital precursors for a vast array of functional groups, most notably sulfonamides, which are a cornerstone of many blockbuster pharmaceuticals.[1][2][3] The inherent reactivity of the sulfonyl chloride moiety, while synthetically advantageous, also renders these compounds susceptible to degradation and the formation of impurities that can complicate subsequent reactions, reduce yields, and introduce contaminants into active pharmaceutical ingredients (APIs).[4][5] Common impurities include the corresponding sulfonic acids from hydrolysis, diaryl sulfones from side reactions during synthesis, and residual starting materials or solvents.[4][6] Therefore, robust purification of sulfonyl chlorides is not merely a procedural step but a critical determinant of success in synthetic campaigns.
This comprehensive guide provides detailed protocols and expert insights into the two primary methods for purifying sulfonyl chlorides: distillation and chromatography. We will explore the underlying principles of each technique, the causality behind experimental choices, and provide self-validating protocols to ensure the highest degree of purity and recovery.
PART 1: Strategic Selection of Purification Methodology
The choice between distillation and chromatography is dictated by the physicochemical properties of the sulfonyl chloride and the nature of the impurities. Key decision-making factors include thermal stability, volatility, and the polarity differences between the desired product and its contaminants.
Decision-Making Framework
The following flowchart illustrates a logical approach to selecting the appropriate purification technique.
Caption: Decision tree for selecting a sulfonyl chloride purification method.
PART 2: Purification by Vacuum Distillation
Distillation is the preferred method for purifying liquid sulfonyl chlorides that are thermally stable and have a sufficiently high vapor pressure to distill without decomposition.[6][7] Applying a vacuum is crucial as it lowers the boiling point, thereby minimizing the risk of thermal degradation, which can proceed via ionic or radical pathways.[4][8][9]
Expertise & Experience: The Rationale Behind the Protocol
-
Vacuum Application: A deep vacuum is essential to lower the boiling point well below the decomposition temperature. For many sulfonyl chlorides, pressures between 1-15 mmHg are effective.[7][10]
-
Apparatus and Glassware: All glassware must be meticulously dried, as sulfonyl chlorides are highly susceptible to hydrolysis, which forms the corresponding sulfonic acid.[4][5][6] The presence of sulfonic acid can catalyze further decomposition during distillation.[4][7]
-
Heating: A heated oil bath provides uniform and controllable heating, preventing localized overheating that can lead to charring and decomposition.
-
Fractional Distillation: For separating sulfonyl chlorides from impurities with close boiling points, a short-path distillation apparatus with a Vigreux column is recommended to enhance separation efficiency.
Protocol 2.1: Vacuum Distillation of a Liquid Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride)
Safety First: Sulfonyl chlorides are corrosive, lachrymatory, and react violently with water.[11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14][15]
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with high-vacuum grease.
-
Connect the apparatus to a cold trap cooled with dry ice/acetone or liquid nitrogen, and then to a high-vacuum pump.
-
-
Sample Preparation:
-
Charge the crude sulfonyl chloride into the distillation flask (no more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
-
Distillation Procedure:
-
Begin stirring (if using a stir bar) and slowly apply vacuum. Observe for any initial outgassing.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using an oil bath.
-
Collect any low-boiling impurities as a forerun fraction in a separate receiving flask. For benzenesulfonyl chloride, this may include traces of chlorobenzene and water.[7]
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the desired sulfonyl chloride at the applied pressure, switch to a clean receiving flask to collect the main fraction. For example, benzenesulfonyl chloride boils at 113–115 °C at 10 mmHg.[7]
-
Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.
-
Discontinue heating, allow the apparatus to cool to room temperature, and then slowly and carefully vent the system to atmospheric pressure with an inert gas like nitrogen.
-
-
Product Handling and Storage:
Troubleshooting Distillation
| Issue | Potential Cause | Solution |
| Bumping/Uncontrolled Boiling | Insufficient vacuum or lack of boiling chips/stirring. | Ensure a stable, deep vacuum is achieved before heating. Use fresh boiling chips or vigorous stirring. |
| Darkening/Decomposition in the Pot | Excessive heating temperature or prolonged heating time. Presence of acidic impurities. | Lower the oil bath temperature. Distill as quickly as possible. Consider pre-treating the crude material with a non-aqueous base wash if significant acidic impurities are present.[10][16] |
| Low Recovery | Product decomposition. Leaks in the vacuum system. | Check for thermal instability of the specific sulfonyl chloride.[17] Inspect all joints and connections for vacuum leaks. |
| Product Solidifies in Condenser | Product has a high melting point. | Use a heating mantle or heat gun to gently warm the condenser and prevent solidification. |
PART 3: Purification by Flash Column Chromatography
For sulfonyl chlorides that are thermally labile, non-volatile, or when impurities have similar boiling points, flash column chromatography is the purification method of choice.[18][19] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[20]
Expertise & Experience: The Rationale Behind the Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonyl chlorides. It is crucial to use anhydrous conditions as residual water on the silica can lead to product hydrolysis.
-
Mobile Phase Selection: A non-polar solvent system, such as a mixture of hexanes (or petroleum ether) and ethyl acetate, is typically employed.[18][19] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired sulfonyl chloride.
-
Sample Loading: Dry loading is often preferred for sulfonyl chlorides to minimize their exposure to protic solvents and to achieve better peak resolution.
-
Elution and Fraction Collection: The elution is performed under positive pressure (flash chromatography) to expedite the separation. Fractions are collected and analyzed by TLC to identify and combine the pure product fractions.
Protocol 3.1: Flash Column Chromatography of a Sulfonyl Chloride
Safety First: Adhere to all safety precautions for handling sulfonyl chlorides and organic solvents. Work in a fume hood and wear appropriate PPE.[11][14][15]
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes/ethyl acetate.
-
Visualize the spots under UV light and/or by staining.
-
Select a solvent system that provides good separation of the desired product from impurities, with an Rf value of ~0.3 for the product.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (slurry packing). Ensure the silica bed is compact and level.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude sulfonyl chloride in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified sulfonyl chloride.
-
Troubleshooting Chromatography
| Issue | Potential Cause | Solution |
| Tailing of Spots on TLC/Column | Compound is too polar for the solvent system. Interaction with acidic silica. | Increase the polarity of the eluent. Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to neutralize the silica surface. |
| Poor Separation | Inappropriate solvent system. Column overloading. | Re-optimize the eluent system using TLC. Use a larger column or reduce the amount of sample loaded. |
| Product Decomposition on the Column | Hydrolysis on wet silica. Prolonged contact time. | Use freshly dried silica gel. Run the chromatography as quickly as possible. Electron-deficient sulfonyl chlorides may be more prone to decomposition on silica.[2] |
| No Elution of Product | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
The successful synthesis and application of sulfonyl chlorides are intrinsically linked to their purity. Both vacuum distillation and flash column chromatography are powerful techniques for achieving high levels of purification. A thorough understanding of the compound's properties, particularly its thermal stability, is paramount in selecting the appropriate method. By following these detailed, validated protocols and applying the troubleshooting guidance provided, researchers can confidently purify these versatile reagents, ensuring the integrity and success of their synthetic endeavors.
References
-
Purification of Tosyl chloride - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
Bordwell, F. G., & Andersen, H. M. (1953). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 18(5), 567-575. Retrieved from [Link]
-
Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5585. Retrieved from [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Retrieved from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. Retrieved from [Link]
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (2005, September 13). Retrieved from [Link]
-
The Decomposition of Optically Active 2-Octanesulfonyl Chloride. (1957). Journal of the American Chemical Society, 79(13), 3420-3424. Retrieved from [Link]
-
N-Acetylsulfanilyl chloride. (1921). Organic Syntheses, 1, 5. Retrieved from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). Organic Process Research & Development, 13(5), 896-899. Retrieved from [Link]
-
Battacherjee, G., et al. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 49(44), 8269-8272. Retrieved from [Link]
- Process for the manufacture of arylsulfonyl chloride. (2003). US Patent Application 20030162973A1.
- Purification of p-tosyl chloride. (1984). Korean Patent KR840002200B1.
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(2), 332-340. Retrieved from [Link]
-
Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. (1998). Journal of the Chemical Society, Perkin Transactions 2, (11), 2417-2420. Retrieved from [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(2), 332-340. Retrieved from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). Molecules, 13(5), 1191-1201. Retrieved from [Link]
- Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. (2000). European Patent EP0983982A1.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2021). ChemRxiv. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 15. aksci.com [aksci.com]
- 16. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. rsc.org [rsc.org]
Application Note: Monitoring Sulfonyl Chloride Reactions via TLC and NMR
Abstract
Sulfonyl chlorides (
The Chemistry of Instability: Why Standard Monitoring Fails
To monitor a reaction effectively, one must understand the decomposition pathway of the analyte. Sulfonyl chlorides are moisture-sensitive. Upon contact with water (present in atmospheric moisture, wet solvents, or the silica gel matrix), they hydrolyze to sulfonic acids.
The Hydrolysis Trap
Silica gel is slightly acidic and hygroscopic. When a sulfonyl chloride is spotted directly onto a TLC plate, the Lewis acidic sites and adsorbed water catalyze the hydrolysis to the corresponding sulfonic acid (
-
Observation: The sulfonyl chloride (
) disappears. -
Artifact: A new spot appears at the baseline (
), corresponding to the highly polar sulfonic acid.
Visualization: Hydrolysis Pathway
Figure 1: The degradation pathway of sulfonyl chlorides upon exposure to moisture or acidic silica, leading to false analytical results.
Thin Layer Chromatography (TLC) Strategies
Method A: The "Mini-Workup" (Derivatization) - Recommended
The most robust method for monitoring sulfonyl chlorides is pre-chromatographic derivatization . By reacting a small aliquot of the reaction mixture with a nucleophilic amine, the unstable chloride is converted into a stable sulfonamide.
Why this works: Sulfonamides are stable on silica, UV-active, and have distinct
Protocol: The Benzylamine Quench
-
Sampling: Take a 20–50
aliquot of the reaction mixture using a capillary or micropipette. -
Quenching: Dispense into a small vial containing:
-
100
Ethyl Acetate (or DCM) -
20
Benzylamine (or Morpholine)
-
-
Reaction: Shake for 10–30 seconds. The reaction is usually instantaneous.
-
Spotting: Spot this mixture on the TLC plate alongside the starting material (also derivatized) and the product standard.
-
Interpretation:
-
Spot A (Derivatized SM): Represents unreacted sulfonyl chloride (now benzyl-sulfonamide).
-
Spot B (Product): The actual product of your reaction.
-
Baseline: Any sulfonic acid (hydrolysis byproduct) will remain at the baseline.
-
Method B: Direct Spotting (High Risk)
Only use this if derivatization is impossible.
-
Plate Pre-treatment: Neutralize the silica plate by eluting it with 5% Triethylamine/Hexane and drying it before use. This reduces surface acidity.
-
Solvent: Use strictly anhydrous developing solvents.
-
Speed: Run the TLC immediately after spotting.
Visualization Strategies (Stains)
Sulfonyl chlorides do not always ionize well in Mass Spec (ESI), making TLC stains critical.
| Stain | Observation | Applicability |
| UV (254 nm) | Dark spots | Aromatic sulfonyl chlorides. |
| KMnO | Yellow spots on purple | Universal oxidizer; works for alkyl chains. |
| NBP (Nitrobenzylpyridine) | Blue/Purple spots | Specific alkylating agents (electrophiles). Highly specific for R-SO2Cl. |
| Iodine Chamber | Brown spots | General organic compounds. |
NMR Spectroscopy Strategies
NMR is definitive but requires careful solvent selection to prevent "tube hydrolysis."
Solvent Selection[1][2][3][4]
-
Chloroform-d (
): Preferred. Low water content, non-nucleophilic. Ensure it is stored over molecular sieves ( or ) to remove trace acidity and water. -
DMSO-
: Avoid if possible. Highly hygroscopic. Water in DMSO reacts rapidly with sulfonyl chlorides. Furthermore, DMSO can act as a nucleophile (Swern-type reactivity) with highly reactive electrophiles. -
Acetonitrile-
: A good alternative if the compound is insoluble in .
Diagnostic Chemical Shifts ( NMR)
Distinguishing the Sulfonyl Chloride (
-
Trend: The
-protons of the sulfonyl chloride are typically deshielded (downfield) relative to the sulfonic acid/sulfonate by 0.2 – 0.7 ppm due to the strong inductive effect of the chlorine atom.
Quantitative Comparison Table:
| Compound | Structure | Solvent | |
| Methanesulfonyl Chloride (MsCl) | 3.65 | ||
| Methanesulfonic Acid (MsOH) | 2.97 | ||
| p-Toluenesulfonyl Chloride (TsCl) | 2.45 (Ar-Me) | ||
| p-Toluenesulfonic Acid (TsOH) | 2.30 (Ar-Me) |
Note: In aromatic systems (TsCl), the shift difference in the methyl group is smaller (~0.15 ppm), but the aromatic region often shows distinct splitting pattern changes.
19F NMR
If your sulfonyl chloride contains fluorine (e.g., Trifluoromethanesulfonyl chloride),
- : ~ -74 ppm
- : ~ -78 ppm
Validated Experimental Workflow
Decision Tree for Monitoring
Figure 2: Operational workflow for selecting the correct monitoring technique.
Step-by-Step Protocol: The "Mini-Workup"
-
Prepare Quench Vials: Pre-fill 1.5 mL HPLC vials with 100
DCM and 2 drops of Benzylamine. -
Sampling: At
, , etc., withdraw 20 of reaction mixture. -
Quench: Add to the vial. Vortex for 10 seconds.
-
Standard Prep: Prepare a "Reference Standard" by treating pure starting sulfonyl chloride with the same benzylamine mixture.
-
Elution: Spot the Quenched Sample (
) and Reference Standard ( ) on a silica plate. -
Analysis:
-
If
shows a spot with the same as , unreacted sulfonyl chloride is present. -
If
shows only the product spot (different ), the reaction is complete.
-
References
-
BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
SpectraBase. (2025).[1] Methanesulfonyl chloride 1H NMR Chemical Shifts. Wiley Science Solutions. Retrieved from
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison Chemistry. Retrieved from
-
Merck Millipore. (2025). TLC Derivatization: Principles and Applications.[2] Retrieved from
Sources
The Rising Star in 3D-Fragment-Based Drug Discovery: Application Notes for 3-Ethylcyclobutane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacological properties is relentless. The deliberate incorporation of three-dimensional (3D) fragments is a key strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved target engagement, enhanced metabolic stability, and better overall drug-like properties. Among the emerging 3D motifs, the substituted cyclobutane ring has garnered significant attention. This guide provides an in-depth look at a particularly promising, yet under-explored building block: 3-Ethylcyclobutane-1-sulfonyl chloride .
While direct literature on this specific reagent is nascent, this document consolidates established principles of cyclobutane chemistry and sulfonyl chloride reactivity to provide a comprehensive guide for its application. We will explore its strategic advantages, plausible synthetic routes, and detailed protocols for its use in the synthesis of novel sulfonamides, empowering researchers to leverage this unique scaffold in their drug discovery programs.
Part 1: The Strategic Value of the 3-Ethylcyclobutylsulfonyl Moiety
The incorporation of the 3-ethylcyclobutane-1-sulfonyl group into a drug candidate offers a confluence of benefits derived from both the cyclobutane core and the sulfonamide functional group.
The Cyclobutane Advantage: A Rigid Scaffold for Enhanced Properties
The cyclobutane ring is more than just a cyclic alkane; its unique puckered conformation and strained nature offer several advantages in drug design[1][2]:
-
Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks the substituents in well-defined spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.
-
Improved Metabolic Stability: The rigid cyclobutane scaffold can shield metabolically labile sites within a molecule from enzymatic degradation, prolonging its half-life.
-
Enhanced 3-Dimensionality: Moving away from flat aromatic rings, the 3D nature of the cyclobutane ring allows for better exploration of the often complex and non-planar binding pockets of protein targets. This can lead to improved selectivity and novel interactions.
-
Bioisosteric Replacement: The cyclobutane motif can serve as a bioisostere for other groups, such as gem-dimethyl or even phenyl rings, allowing for the fine-tuning of a compound's solubility, lipophilicity, and other pharmacokinetic properties.
The presence of the ethyl group at the 3-position provides an additional vector for modifying lipophilicity and exploring specific hydrophobic pockets within a target protein, without adding excessive molecular weight.
The Sulfonamide Functional Group: A Privileged Pharmacophore
The sulfonamide group is a well-established and highly valued functional group in medicinal chemistry, found in a wide array of approved drugs. Its utility stems from:
-
Versatile Interactions: The sulfonamide moiety can act as a hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with biological targets.
-
Chemical Stability: Sulfonamides are generally stable to metabolic degradation, contributing to a favorable pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The sulfonamide group can be used to tune the acidity, polarity, and solubility of a molecule.
By combining the 3-ethylcyclobutane scaffold with a sulfonamide linker, medicinal chemists can access novel chemical space and design molecules with a unique combination of 3D structure and potent target engagement capabilities.
Part 2: Synthesis and Reactivity
Proposed Synthesis of this compound
A practical and environmentally friendly approach involves the conversion of a suitable 3-ethylcyclobutane precursor, such as 3-ethylcyclobutane-1-carboxylic acid, to the corresponding alkyl halide, followed by formation of an S-alkylisothiourea salt and subsequent oxidative chlorination.
Workflow for the Synthesis of this compound:
Caption: Plausible synthetic route to this compound.
This multi-step synthesis leverages readily available starting materials and well-established chemical transformations. The key oxidative chlorination step can be performed using reagents like N-chlorosuccinimide (NCS) in the presence of hydrochloric acid, which is a safer and more manageable alternative to using chlorine gas[1].
Reactivity of this compound
As an alkylsulfonyl chloride, the primary and most important reaction of this compound in medicinal chemistry is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of drug discovery and allows for the facile introduction of the 3-ethylcyclobutylsulfonyl moiety onto a wide variety of molecular scaffolds.
Part 3: Protocols for the Synthesis of 3-Ethylcyclobutylsulfonamides
The following is a general protocol for the synthesis of sulfonamides using this compound. This protocol can be adapted for a wide range of primary and secondary amines.
General Protocol for Sulfonamide Synthesis
Reaction Scheme:
Caption: General reaction for the synthesis of 3-ethylcyclobutylsulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (Et3N), or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 - 2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Table 1: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 12 | 85-95 |
| Benzylamine | Triethylamine | THF | 8 | 90-98 |
| Morpholine | DIPEA | Acetonitrile | 6 | 90-97 |
| Piperidine | Triethylamine | DCM | 4 | 92-99 |
Note: These are generalized conditions and may require optimization for specific substrates.
Part 4: Characterization of 3-Ethylcyclobutylsulfonamides
Standard analytical techniques should be employed to confirm the structure and purity of the synthesized sulfonamides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the ethyl and cyclobutane protons, as well as signals corresponding to the amine portion of the molecule. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the S=O bonds of the sulfonamide group will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Part 5: Application in a Hypothetical Drug Discovery Cascade
To illustrate the utility of this compound, consider a hypothetical scenario in a lead optimization campaign for a novel kinase inhibitor.
Workflow for Lead Optimization using 3-Ethylcyclobutylsulfonamides:
Caption: A workflow illustrating the use of 3-ethylcyclobutylsulfonamides in lead optimization.
In this workflow, the initial hit compound, perhaps containing a more traditional phenylsulfonamide, could be modified by replacing the phenyl group with the 3-ethylcyclobutyl moiety. A small, focused library of analogs could be synthesized by reacting this compound with a variety of amines that are known to interact with the target kinase.
The resulting compounds would then be screened for their inhibitory activity. The Structure-Activity Relationship (SAR) data would guide the design of the next generation of compounds. The 3D nature of the 3-ethylcyclobutyl group may allow for novel interactions with the kinase binding site that were not possible with the flat phenyl ring, potentially leading to a significant increase in potency and/or selectivity. Furthermore, the ADME properties of the new series would be evaluated, with the expectation that the cyclobutane-containing compounds may exhibit improved metabolic stability.
Conclusion
This compound represents a valuable and largely untapped building block for medicinal chemists. Its ability to introduce a conformationally restricted, three-dimensional scaffold, combined with the well-established utility of the sulfonamide functional group, makes it a powerful tool for the design of novel therapeutics. While direct applications are still emerging, the foundational principles of organic synthesis and medicinal chemistry provide a clear roadmap for its successful implementation in drug discovery programs. The protocols and strategies outlined in this guide are intended to empower researchers to explore the full potential of this exciting new reagent.
References
-
Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100581. [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
-
Baranczak, A., et al. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(48), 6331-6333. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 13(4), 269-281. [Link]
-
Kuttruff, C. A., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 24(50), 13188-13193. [Link]
-
Schmitt, A.-M. D. (2016). Chapter 13: Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (pp. 123-134). Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H11ClO2S). Retrieved from [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2020, June 13). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Retrieved from [Link]
Sources
Overcoming Instability: Precision Protocols for Friedel-Crafts Sulfonylation using Alkyl Sulfonyl Chlorides
Executive Summary
Friedel-Crafts (F-C) sulfonylation using alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) presents a distinct thermodynamic and kinetic challenge compared to its aryl counterparts. Unlike stable arylsulfonyl cations, alkanesulfonyl cations are prone to rapid desulfonylation (extrusion of
This Application Note provides a scientifically grounded, high-fidelity protocol to suppress desulfonylation. By modulating Lewis Acid strength and solvent polarity, we shift the reaction trajectory from alkylation/chlorination toward exclusive sulfonylation.
Mechanistic Divergence: The "Desulfonylation Trap"
The core failure mode in this reaction is the instability of the alkanesulfonyl cation intermediate. Understanding this bifurcation is critical for parameter control.
Figure 1: Reaction Pathway Bifurcation
The diagram below illustrates the competition between the desired sulfonylation (Pathway A) and the parasitic desulfonylation/alkylation (Pathway B).
Caption: Mechanistic divergence showing the competition between Sulfonylation (Green) and Desulfonylation (Red).
Critical Parameter Optimization
To favor Pathway A (Sulfone formation), the reaction conditions must stabilize the sulfonyl cation or accelerate the arene attack before
Lewis Acid Selection
Standard
-
Recommendation: Use
(ferric chloride) or buffered with Nitromethane . -
Why?
is a milder Lewis acid that activates the sulfonyl chloride sufficiently for substitution but is less efficient at abstracting chloride to the point of generating the free carbocation required for desulfonylation.
Solvent Effects[1]
-
Dichloromethane (DCM): Standard non-polar solvent. Good solubility, but offers no stabilization to the acyl/sulfonyl complex.
-
Nitromethane (
): Preferred. It acts as a Lewis base, forming a donor-acceptor complex with . This "levels" the acidity, preventing the "hot" cationic species that lead to decomposition.
Stoichiometry
Unlike F-C alkylation (catalytic), F-C sulfonylation requires stoichiometric Lewis Acid (similar to acylation). The sulfone product complexes with the metal, deactivating it.
-
Ratio: 1.0 : 1.2 : 1.5 (Substrate : Sulfonyl Chloride : Lewis Acid).
Standardized Protocol: Methanesulfonylation of Anisole
This protocol uses
Target: 4-Methoxyphenyl methyl sulfone Scale: 10 mmol
Reagents & Equipment
| Component | Specification | Quantity | Role |
| Anisole | >99%, Anhydrous | 1.08 g (10 mmol) | Substrate |
| Methanesulfonyl Chloride | Distilled | 1.37 g (12 mmol) | Electrophile |
| Iron(III) Chloride ( | Anhydrous, Powder | 2.43 g (15 mmol) | Catalyst |
| Dichloromethane (DCM) | Anhydrous (<50 ppm | 20 mL | Solvent |
| Nitromethane | Optional (for | 5 mL | Moderator |
Step-by-Step Workflow
Phase 1: Catalyst Activation
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Add anhydrous
(15 mmol) to the flask followed by 10 mL of dry DCM.-
Note: The mixture will be a heterogeneous slurry.
-
-
Electrophile Formation: Cool the slurry to 0°C using an ice/water bath. Add Methanesulfonyl Chloride (12 mmol) dropwise over 5 minutes. Stir for 15 minutes.
-
Observation: A slight color change (darkening) indicates complex formation.
-
Phase 2: Substrate Addition
-
Addition: Dissolve Anisole (10 mmol) in 10 mL of dry DCM in the addition funnel.
-
Controlled Rate: Add the Anisole solution dropwise to the reaction mixture over 30 minutes while maintaining the internal temperature < 5°C.
-
Critical: Rapid addition causes localized exotherms, triggering desulfonylation (Pathway B).
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of Anisole (
) and appearance of the Sulfone ( ).
-
Phase 3: Quench and Workup
-
Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 5 mL concentrated HCl.
-
Safety: Evolution of HCl gas and heat.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). -
Washing: Wash combined organics with:
- mL Water
-
mL Sat.
(removes acidic impurities) - mL Brine
-
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol or 2-Propanol to obtain white crystalline solid.
Troubleshooting & Validation
Differentiating Product from Artifacts
The most common error is misidentifying the alkylated byproduct (e.g., methylanisole) as the sulfone.
| Diagnostic | Target: Sulfone ( | Artifact: Alkylarene ( |
| 1H NMR (Methyl) | Singlet | Singlet |
| IR Spectroscopy | Strong bands at ~1300 | Absent sulfonyl bands |
| Mass Spec | M+ peak corresponds to | M+ peak corresponds to |
Common Failure Modes
-
Problem: Low Yield / High "Tar" content.
-
Cause: Temperature too high during addition.
-
Fix: Strictly maintain 0°C. Switch from
to .
-
-
Problem: Recovery of starting material.
-
Cause: Catalyst deactivation by moisture.[2]
-
Fix: Ensure
is anhydrous (store in desiccator).
-
-
Problem: Chlorinated Arene detected (
).-
Cause: Desulfonylation followed by reaction with chloride ions from the catalyst.
-
Fix: Use Nitromethane co-solvent to buffer the Lewis Acid.
-
References
-
Olah, G. A., & Lin, H. C. (1974). Synthetic methods and reactions.[3][1][2][4][5][6][7][8][9][10] XIII. Preparation of sulfones by Friedel-Crafts sulfonylation of aromatics with alkanesulfonyl chlorides and anhydrides.[11] Synthesis, 1974(5), 342-343. Link
-
Frost, C. G., et al. (2010). Indium(III) triflate-catalysed sulfonylation of aromatics.[12] Tetrahedron Letters, 51(10), 1350-1353. Link
-
Hyatt, J. A., & White, A. W. (1982). Synthesis of 2,5-Dimethylphenyl Methyl Sulfone. Organic Syntheses, 60, 121. (Note: Discusses the limitations of chlorides vs fluorides). Link
-
Marquié, J., et al. (2001). Friedel–Crafts sulfonylation of aromatics using ionic liquids. Journal of Organic Chemistry, 66(12), 421-425. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. byjus.com [byjus.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. mt.com [mt.com]
- 10. quora.com [quora.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Hydrolysis of 3-Ethylcyclobutane-1-sulfonyl Chloride
Executive Summary & Chemical Context
The Challenge:
3-Ethylcyclobutane-1-sulfonyl chloride is an aliphatic sulfonyl chloride.[1][2] Unlike their aromatic counterparts (e.g., tosyl chloride), aliphatic sulfonyl chlorides often exhibit higher reactivity towards nucleophiles, including water.[1] The cyclobutane ring introduces specific conformational constraints, but the primary degradation pathway is the rapid hydrolysis of the chlorosulfonyl moiety (
The Solution: Minimizing hydrolysis requires a "Cold, Fast, and Dry" approach.[3] The protocol below prioritizes temperature control to kinetically inhibit hydrolysis and phase separation efficiency to minimize the residence time of the product in the aqueous phase.
Core Protocol: The "Golden Path" Workup
This protocol is designed to maximize recovery of this compound from a standard chlorosulfonation or oxidative chlorination reaction mixture.[1]
Reagents & Setup
-
Quench Medium: Crushed ice + Saturated aqueous NaCl (Brine) (Pre-mixed,
). -
Extraction Solvent: Dichloromethane (DCM) or tert-Butyl Methyl Ether (TBME).[1] Note: DCM is preferred for its density and immiscibility profile.[1]
-
Drying Agent: Anhydrous Magnesium Sulfate (
) – preferred over for faster kinetics.[1] -
Glassware: Oven-dried, argon-flushed.
Step-by-Step Procedure
-
Temperature Control: Cool the reaction mixture to
. Ensure the quench medium is a slush ( ).[1] -
Inverse Quench: Do not add water to the reaction flask. Instead, slowly pour the reaction mixture into the vigorously stirring ice/brine slush.
-
Why? This dissipates the heat of hydration immediately and prevents localized heating which accelerates hydrolysis [1, 2].
-
-
Rapid Extraction: Immediately add cold extraction solvent (DCM).[1] Agitate vigorously for 30-45 seconds.
-
Phase Separation: Allow layers to separate. If an emulsion forms, do not wait; centrifugation is preferred over waiting.[1]
-
Critical: Isolate the organic layer immediately.
-
-
The "Buffer" Wash (Optional but Risky): If acid removal is critical, wash once with cold (
) 5% .[1] -
Drying: Dry the organic layer over anhydrous
for 5-10 minutes at to room temperature. -
Filtration & Concentration: Filter under an inert atmosphere if possible. Concentrate the filtrate on a rotary evaporator with a bath temperature
.
Troubleshooting Guide (Q&A)
Issue 1: "I see a large sulfonic acid peak in LCMS/NMR after workup."
Diagnosis: Hydrolysis occurred during the aqueous wash steps. Corrective Action:
-
Reduce Aqueous Contact: Eliminate the water wash step entirely.[1] Quench directly into a biphasic mixture of Brine/DCM.
-
Check pH: If the reaction generated HCl, the aqueous phase is highly acidic. While acid hydrolysis is generally slower than base hydrolysis, the exotherm from neutralizing it can be destructive. Use ice to manage the exotherm.
-
Solvent Switch: Switch from Ethyl Acetate (which dissolves ~3% water) to DCM or Toluene (which dissolve significantly less water).[1]
Issue 2: "The product degrades during solvent evaporation."
Diagnosis: Thermal instability or residual moisture reacting as concentration increases.[1] Corrective Action:
-
Lower Bath Temperature: Never exceed
. Use a higher vacuum rather than higher heat.[1] -
Azeotropic Drying: Add a small amount of Toluene or Heptane during concentration to azeotropically remove trace water.[1]
-
Avoid Complete Dryness: If the product is a liquid, do not strip it to "bone dry" if it's unstable. Store it as a concentrated stock solution in anhydrous DCM if the next step allows.
Issue 3: "I have a persistent emulsion."
Diagnosis: Cyclobutane derivatives can act as surfactants, especially if partially hydrolyzed to the amphiphilic sulfonic acid.[1] Corrective Action:
-
Salting Out: Ensure the aqueous phase is saturated with NaCl.[1][4]
-
Filtration: Filter the biphasic mixture through a pad of Celite to break physical emulsions caused by particulates.
-
Dilution: Adding more solvent (DCM) often breaks the emulsion better than waiting.[1]
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process and the competing chemical pathways.
Figure 1: Workup Strategy Decision Tree
Caption: Decision tree optimizing the workup of this compound to avoid hydrolysis traps.
Figure 2: Hydrolysis vs. Stability Factors
Caption: Mechanistic view of the competition between isolation and hydrolysis, highlighting accelerating factors.
Frequently Asked Questions (FAQs)
Q: Can I store the sulfonyl chloride in the fridge?
A: Yes, but only if strictly anhydrous. Aliphatic sulfonyl chlorides are best stored under an inert atmosphere (Argon/Nitrogen) at
Q: Why is Magnesium Sulfate (
Q: Can I purify this via silica gel chromatography? A: Generally, no . Silica gel is slightly acidic and contains bound water, which will hydrolyze the sulfonyl chloride. If purification is absolutely necessary, use a "Flash" filtration through a short plug of silica, eluting rapidly with 100% DCM or Hexane/DCM. Ideally, distill under high vacuum if the boiling point allows, or recrystallize if solid [3].
Q: Is this compound explosive?
A: While sulfonyl chlorides are generally stable to shock, the distillation of any sulfonyl chloride should be done with caution.[1] Do not heat the pot residue to dryness, as thermal decomposition can release
References
-
BenchChem Technical Support. (2025).[1][4][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from [1]
-
Sigma-Aldrich. (2025). Handling Air- and Moisture-Sensitive Reagents. Retrieved from [1]
-
Organic Chemistry Portal. (2014).[1] Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [1]
-
Kinetics and Catalysis. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides. Retrieved from
-
Wipf Group. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Retrieved from [1]
Sources
- 1. Cyclobutanesulfonyl chloride | C4H7ClO2S | CID 22636930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation
As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward formation of a sulfonamide bond can present unexpected challenges. This guide is structured to move beyond simple protocols and delve into the causality behind common experimental hurdles. We will explore the core principles of the reaction and then address specific issues in a troubleshooting format, providing you with the rationale needed to make informed decisions and optimize your synthetic strategy.
Part 1: The Core Reaction - Understanding the "Why"
The synthesis of a sulfonamide is fundamentally a nucleophilic substitution reaction. The most common and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack by the amine.[2]
The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][3]
Understanding this mechanism is key. Every troubleshooting step we discuss below will trace back to optimizing one part of this fundamental process: the stability of the electrophile, the nucleophilicity of the amine, or the efficiency of the acid scavenging.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during sulfonamide synthesis. Each question is designed to reflect a real-world experimental problem.
Issue 1: Low or No Product Yield
Q1: My reaction produced a very low yield, or no product at all. What are the most likely causes and how can I fix it?
This is the most frequent complaint, and it almost always stems from one of four areas: reagent quality, reaction conditions, base selection, or substrate reactivity.
-
Cause A: Degraded Sulfonyl Chloride
-
The "Why": Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the unreactive corresponding sulfonic acid.[4][5] Using a reagent that has been stored improperly or for a long time is a primary cause of reaction failure.
-
Troubleshooting & Optimization:
-
Use Fresh Reagent: Always use a freshly opened bottle of sulfonyl chloride or a reagent that has been stored properly under an inert atmosphere (e.g., in a desiccator).[4]
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware before use and use anhydrous solvents. Even trace amounts of water can hydrolyze the sulfonyl chloride.[4]
-
Quality Check: If in doubt, you can run a small-scale control reaction with a simple, reliable amine like benzylamine to verify the reagent's activity.[2]
-
-
-
Cause B: Suboptimal Reaction Temperature
-
The "Why": Temperature control is a balancing act. The reaction needs enough energy to overcome the activation barrier, but excess heat can promote side reactions or decomposition.
-
Troubleshooting & Optimization:
-
Standard Conditions: A common and effective starting point is to begin the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature over several hours.[4][6]
-
For Sluggish Reactions: If TLC monitoring shows little to no conversion at room temperature, gentle heating (e.g., 40-50 °C or reflux in a low-boiling solvent) may be required, especially for less reactive substrates.[4]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. This is the most reliable way to determine the optimal reaction time and temperature for your specific substrates.[4]
-
-
-
Cause C: Inappropriate Base
-
The "Why": The base's role is critical. It must be strong enough to neutralize the generated HCl but should not introduce competing side reactions.[4] Its basicity and steric properties can significantly influence the reaction's success.
-
Troubleshooting & Optimization:
-
Common Choices: Pyridine and triethylamine (TEA) are workhorse bases for this transformation.[4] Pyridine can also act as a nucleophilic catalyst, while TEA is a sterically hindered, non-nucleophilic option.[5]
-
For Weakly Nucleophilic Amines: If your amine is electron-poor or sterically hindered, a stronger, non-nucleophilic base might be necessary to facilitate the reaction without competing with the substrate.
-
Inorganic Bases: In some cases, particularly with polar aprotic solvents, inorganic bases like potassium carbonate (K₂CO₃) can be effective.[4][5]
-
-
-
Cause D: Poor Nucleophilicity of the Amine
-
The "Why": The reaction rate is directly dependent on the nucleophilicity of the amine. Amines with bulky substituents near the nitrogen atom or those bearing strong electron-withdrawing groups will react much more slowly.[4]
-
Troubleshooting & Optimization:
-
Forcing Conditions: For these challenging substrates, you may need to employ more "forcing" conditions, such as higher temperatures or longer reaction times.[4]
-
Use a Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) along with a stoichiometric base like TEA can significantly accelerate the reaction, especially for hindered amines.[5]
-
-
Sources
Technical Support Center: Navigating Side Products in Sulfonyl Chloride Synthesis
Welcome to our dedicated technical support guide for professionals engaged in the synthesis of sulfonyl chlorides. This resource is designed to provide in-depth, field-proven insights into the common challenges encountered during these critical transformations. As researchers, scientists, and drug development professionals, we understand that achieving high purity and yield is paramount. This guide moves beyond simple procedural lists to offer a causal understanding of side product formation and actionable troubleshooting strategies.
Our approach is grounded in scientific integrity, ensuring that every piece of advice is supported by established chemical principles and authoritative literature. We aim to empower you with the expertise to not only solve immediate experimental issues but also to proactively design more robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride synthesis is plagued by low yields. What are the primary culprits?
Low yields in sulfonyl chloride synthesis can often be traced back to a few common issues. The most prevalent is the premature hydrolysis of the desired sulfonyl chloride product back to the corresponding sulfonic acid, especially during aqueous workup procedures.[1][2] Another significant factor, particularly in chlorosulfonation reactions of arenes, is the formation of diaryl sulfone byproducts.[1] Incomplete reactions and product decomposition are also frequent contributors to diminished yields.[3]
Q2: I'm observing a significant amount of an insoluble white solid in my chlorosulfonation reaction. What is it and how can I prevent its formation?
This is a classic sign of diaryl sulfone formation. This side product arises when the initially formed sulfonyl chloride reacts with another molecule of the starting arene. This is especially problematic when using an insufficient excess of the chlorosulfonating agent or when the reaction temperature is too high.[1] To mitigate this, ensure a sufficient excess of chlorosulfonic acid is used and maintain the recommended reaction temperature.[1]
Q3: My final product shows contamination with the corresponding sulfonic acid. How can I avoid this?
The presence of sulfonic acid is almost always due to hydrolysis of the sulfonyl chloride.[2] Sulfonyl chlorides are highly susceptible to reaction with water.[2][3] To prevent this, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere.[3] If an aqueous workup is unavoidable, it should be performed rapidly and at low temperatures.[1][3]
Troubleshooting Guides: Common Side Products and Their Mitigation
This section provides a deeper dive into the most common side products encountered during sulfonyl chloride synthesis, their mechanisms of formation, and detailed strategies for their prevention.
Sulfonic Acids: The Hydrolysis Problem
The formation of sulfonic acids is the most common side reaction and a primary cause of yield loss.[1][2]
-
Mechanism of Formation: Sulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic attack by water. This reaction is often rapid, especially in the presence of any base.
-
Detection: The presence of sulfonic acids can be confirmed by spectroscopic methods such as NMR (disappearance of the sulfonyl chloride proton signal and appearance of a sulfonic acid proton signal) and LC-MS. A simple qualitative test is the solubility of the crude product in aqueous base; sulfonic acids will readily dissolve, while sulfonyl chlorides are generally much less soluble.
-
Prevention and Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to exclude atmospheric moisture.[3]
-
Rapid and Cold Aqueous Workup: If an aqueous workup is necessary, perform it as quickly as possible using ice-cold water or brine.[1][3] The low solubility of many sulfonyl chlorides in cold water can offer some protection against hydrolysis.[3]
-
Non-Aqueous Workup: Whenever possible, opt for a non-aqueous workup. This may involve direct filtration of the reaction mixture or quenching with a non-protic reagent.
-
Below is a troubleshooting workflow for addressing sulfonic acid formation:
Diaryl Sulfones: A Challenge in Chlorosulfonation
The formation of diaryl sulfones is a major side reaction in the synthesis of aryl sulfonyl chlorides via chlorosulfonation of arenes.[1]
-
Mechanism of Formation: This side reaction occurs via a Friedel-Crafts-type reaction where the initially formed aryl sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting aromatic compound.
-
Detection: Diaryl sulfones are typically high-melting, crystalline solids with low solubility in many organic solvents. Their presence can be confirmed by NMR, mass spectrometry, and melting point analysis.
-
Prevention and Troubleshooting:
-
Stoichiometry of Chlorosulfonating Agent: Using a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) is critical to drive the reaction towards the desired sulfonyl chloride and minimize the concentration of unreacted arene available for the side reaction.[1]
-
Reaction Temperature: Higher temperatures can promote the formation of sulfones.[1] Maintaining the recommended reaction temperature, often at or below room temperature, is crucial.
-
Order of Addition: Adding the arene to the chlorosulfonating agent can sometimes help to maintain a high concentration of the chlorosulfonating agent throughout the reaction, thereby disfavoring sulfone formation.
-
The mechanism of diaryl sulfone formation is illustrated below:
Sulfonic Acid Anhydrides
Sulfonic acid anhydrides can be an unexpected byproduct, particularly when working with sulfonic acids as starting materials or under dehydrating conditions.[4][5]
-
Mechanism of Formation: These anhydrides are formed by the intermolecular dehydration of two molecules of a sulfonic acid. This can be promoted by the presence of strong dehydrating agents or by heating.[4][5][6]
-
Detection: Sulfonic acid anhydrides are highly reactive and can be identified by spectroscopic methods, though their isolation can be challenging due to their moisture sensitivity.[7][8]
-
Prevention and Troubleshooting:
-
Avoid Dehydrating Conditions: When synthesizing sulfonyl chlorides from sulfonic acids, be mindful of the choice of chlorinating agent. Some reagents can also act as dehydrating agents, leading to anhydride formation.
-
Temperature Control: Avoid excessive heating during the reaction and workup, as this can drive the dehydration reaction.
-
Disulfides and Thiosulfonates: Issues in Thiol-Based Syntheses
When synthesizing sulfonyl chlorides from thiols or their derivatives, incomplete oxidation can lead to the formation of disulfide and thiosulfonate side products.[9][10]
-
Mechanism of Formation: The oxidation of thiols to sulfonyl chlorides proceeds through several intermediates, including disulfides and sulfinic acids. Incomplete oxidation can result in the accumulation of these intermediates. Disproportionation of sulfinic acid intermediates can also lead to the formation of thiosulfonates.[10][11][12]
-
Detection: These sulfur-containing byproducts can be detected by TLC, LC-MS, and NMR spectroscopy.
-
Prevention and Troubleshooting:
-
Sufficient Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used to drive the reaction to completion.
-
Reaction Time and Temperature: Allow for sufficient reaction time and maintain the optimal temperature to ensure complete conversion of all intermediates.
-
Choice of Oxidant: Some oxidizing systems are more prone to stopping at the disulfide stage than others. Select a robust and efficient oxidizing agent for the desired transformation.[13][14]
-
Experimental Protocols
Protocol 1: Synthesis of an Aryl Sulfonyl Chloride via Chlorosulfonation
This protocol describes the synthesis of benzenesulfonyl chloride from benzene, with measures to minimize diaryl sulfone formation.
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath and add a 50% molar excess of chlorosulfonic acid.[1]
-
Slowly add benzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will separate as an oil.
-
Quickly separate the oily layer to minimize hydrolysis.[1]
-
Wash the crude product with cold water, then dissolve it in a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude sulfonyl chloride can be purified by vacuum distillation.
Protocol 2: Synthesis of a Sulfonyl Chloride from a Thiol using Oxidative Chlorination
This protocol provides a general method for the synthesis of sulfonyl chlorides from thiols.[15]
-
Dissolve the thiol (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Add the chosen oxidizing system. For example, a combination of hydrogen peroxide and zirconium tetrachloride has been shown to be effective.[9][15]
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude sulfonyl chloride by column chromatography or recrystallization.
Quantitative Data Summary
The choice of synthetic method can significantly impact the yield and purity of the desired sulfonyl chloride. The following table summarizes typical yields for the synthesis of various sulfonyl chlorides from thiols using an H₂O₂/ZrCl₄ system.[15]
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | 4-Bromothiophenol | 4-Bromobenzenesulfonyl chloride | 1 | 98 |
| 2 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl chloride | 1 | 97 |
| 3 | Thiophenol | Benzenesulfonyl chloride | 1 | 95 |
| 4 | 4-Methylthiophenol | Toluene-4-sulfonyl chloride | 1 | 96 |
| 5 | 2-Naphthalenethiol | Naphthalene-2-sulfonyl chloride | 2 | 94 |
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical.
- A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives - Synlett.
- Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation - Synlett.
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
- A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications - Benchchem.
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides - Journal of the American Chemical Society. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Journal of Chemistry. Available at: [Link]
- TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids - Synlett.
-
The disproportionate coupling reaction of sodium sulfinates. - ResearchGate. Available at: [Link]
- Preparation of sulfonic acid anhydrides - Google Patents.
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - Green Chemistry. Available at: [Link]
- Process for preparing a sulphonic acid anhydride - Google Patents.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
-
Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications. Available at: [Link]
-
Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides - ACS Publications. Available at: [Link]
-
Electrochemical Dehydration of Sulfonic Acids to their Anhydrides - ChemRxiv. Available at: [Link]
-
Methanesulfonic anhydride - Wikipedia. Available at: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. Available at: [Link]
- Process for preparing a sulfinate - Google Patents.
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Available at: [Link]
-
Disproportionate Coupling Reaction of Sodium Sulfinates Mediated by BF3·OEt2: An Approach to Symmetrical/Unsymmetrical Thiosulfonates - Organic Letters. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20100076221A1 - Preparation of sulfonic acid anhydrides - Google Patents [patents.google.com]
- 5. EP2049471B1 - Process for preparing a sulphonic acid anhydride - Google Patents [patents.google.com]
- 6. Methanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]
- 10. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 11. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of sulfonyl chlorides during purification
Welcome to the technical support center for the purification of sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the decomposition of these highly reactive but synthetically valuable compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification processes are robust and self-validating.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of sulfonyl chlorides, providing root cause analysis and actionable solutions.
Question 1: My crude sulfonyl chloride is a liquid and I'm attempting vacuum distillation. However, the material in the distillation pot is turning dark brown/black, and my yield is very low. What is happening?
Answer: This is a classic sign of thermal decomposition.[1] While vacuum distillation is the correct approach for many liquid sulfonyl chlorides, the temperature required for distillation, even under reduced pressure, may be too high for your specific compound's stability threshold.
Causality and Mechanism: At elevated temperatures, sulfonyl chlorides can decompose through two primary pathways:
-
Ionic Pathway: This involves the heterolytic cleavage of the C-S or S-Cl bonds, which can be influenced by the polarity of the medium.[2]
-
Radical Pathway: This involves the homolytic cleavage of the S-Cl bond to form sulfonyl radicals.[1][2] This pathway is often accelerated by the presence of dissolved oxygen or exposure to light.[1]
Both pathways can lead to the formation of colored, polymeric byproducts and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), which further contribute to the degradation.[1][3]
Troubleshooting Protocol:
-
Improve Your Vacuum: The most immediate solution is to achieve a lower pressure. A better vacuum will lower the boiling point of your compound, allowing for distillation at a safer, lower temperature. Check your vacuum pump's performance and ensure all joints in your distillation apparatus are perfectly sealed.
-
Use a Cold Trap: Always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump.[4] This protects your pump from corrosive HCl and SO₂ vapors and helps maintain a better vacuum.
-
Degas the Crude Material: Before heating, subject the crude sulfonyl chloride to the vacuum at room temperature for a short period while stirring. This can help remove dissolved gases like oxygen that can initiate radical decomposition.[1]
-
Work in the Dark: Wrap the distillation flask and condenser in aluminum foil to prevent potential photolytic decomposition, which can generate radical initiators.[1]
-
Consider a Radical Inhibitor: In challenging cases, adding a small amount of a radical inhibitor like benzoquinone may suppress radical chain decomposition pathways.[2] However, this will introduce an impurity that must be removed later.
Question 2: I've just purified my solid sulfonyl chloride by recrystallization. However, my post-purification NMR spectrum shows a significant new peak corresponding to the sulfonic acid. How did this happen and how can I avoid it?
Answer: This is a clear indication of hydrolysis, the most common decomposition pathway for sulfonyl chlorides.[1][5] The sulfonyl chloride has reacted with water during your purification process to form the corresponding sulfonic acid.
Causality and Mechanism: Sulfonyl chlorides are highly electrophilic at the sulfur atom and react readily with nucleophiles, including water.[6][7] This reaction is often catalyzed by trace acid or base. The presence of water, especially when heated during recrystallization, can lead to significant product loss.
Self-Validating Purification Protocol (Recrystallization):
-
Aggressively Dry the Crude Product: Before attempting recrystallization, ensure your crude solid is bone-dry. If it was isolated from an aqueous work-up, dry it thoroughly in a vacuum oven at a gentle temperature (e.g., <40 °C) with a nitrogen bleed or over a strong desiccant like P₂O₅.[8] It is critical not to heat the material while water is present, as this will cause excessive decomposition.[9]
-
Use Anhydrous Solvents: Use freshly dried, anhydrous, non-polar solvents for recrystallization.[5] Hexane, heptane, or toluene are common choices. Ensure the solvent is stored over molecular sieves.
-
Dry All Glassware: All glassware (flask, condenser, filter funnel) must be oven-dried (>100 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[1]
-
Perform Under Inert Atmosphere: Assemble the recrystallization apparatus under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the system, especially during heating and cooling cycles.
-
Minimize Heating Time: Dissolve the solid by heating the solvent to a gentle reflux, but do not maintain the heat for an extended period. Once dissolved, immediately allow it to cool.
-
Rapid Filtration: Collect the purified crystals quickly via vacuum filtration. Do not wash with any protic solvents. Use a small amount of the cold, anhydrous recrystallization solvent to wash the crystals.
Question 3: I am trying to purify my sulfonyl chloride using silica gel column chromatography, but I am getting very low recovery and the column seems to be producing sulfonic acid. Why is this method failing?
Answer: Standard silica gel chromatography is often unsuitable for purifying sulfonyl chlorides. Silica gel's surface is covered in hydroxyl groups and is inherently acidic and hydrated, creating a perfect microenvironment for on-column hydrolysis.
Causality and Mechanism: The silanol (Si-OH) groups on the surface of silica gel can act as a source of water and as a Brønsted or Lewis acid catalyst, accelerating the hydrolysis of the sulfonyl chloride to the highly polar sulfonic acid.[10] The resulting sulfonic acid then binds very strongly to the polar silica gel, making it difficult or impossible to elute, leading to apparent product loss.
Troubleshooting and Alternatives:
-
Avoid Chromatography if Possible: The hierarchy of purification for sulfonyl chlorides should be: 1) Recrystallization (for solids), 2) Vacuum Distillation (for liquids), and only then, 3) Chromatography.
-
Use Deactivated Silica: If chromatography is unavoidable, you must use deactivated silica gel. You can prepare this by creating a slurry of silica gel in your eluent and adding ~1% (v/v) of a non-nucleophilic base like triethylamine to neutralize the acidic sites. Equilibrate the column thoroughly with this mobile phase before loading your sample.
-
Use a Non-Polar Solvent System: Employ a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to minimize the interaction of your compound with the silica surface and to speed up elution.
-
Consider Alternative Stationary Phases: Florisil or alumina (basic or neutral) may be less destructive than silica gel, but should be tested on a small scale first.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary signs of sulfonyl chloride decomposition? | Key indicators include a color change (often to yellow, brown, or black), the evolution of sharp-smelling gases (SO₂ and HCl), and the appearance of new, often more polar, spots on a TLC plate or unexpected peaks in NMR or LC-MS analyses corresponding to byproducts like sulfonic acid.[1][3] |
| How should I handle the aqueous work-up after synthesis to minimize decomposition before purification? | Perform the aqueous quench and wash steps as quickly as possible and at low temperatures (e.g., 0 °C).[5] Use cold water or brine and separate the organic layer promptly to minimize contact time.[1][11] For some aryl sulfonyl chlorides with low water solubility, precipitation from a cold aqueous mixture can be an effective isolation method that protects them from extensive hydrolysis.[12] |
| Which purification method is best for a thermally stable solid sulfonyl chloride? | Recrystallization from a dry, non-polar solvent is the method of choice.[5][13] It is highly effective at removing both more polar impurities (like sulfonic acid) and less polar impurities. Ensure the crude product is completely dry before adding the hot solvent.[9] |
| Which purification method is best for a thermally stable liquid sulfonyl chloride? | High-vacuum distillation is the preferred method.[5] It effectively separates the product from non-volatile impurities. The key is to use a high-quality vacuum to keep the distillation temperature as low as possible. |
| How should I store my purified sulfonyl chloride to ensure long-term stability? | Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cold and dark place, such as a freezer.[14] For particularly sensitive compounds, sealing in an ampoule under vacuum or argon is recommended. |
Comparative Overview of Purification Techniques
| Technique | Best For | Key Considerations | Potential Pitfalls & How to Avoid |
| Vacuum Distillation | Thermally stable liquids. | Achieving a high vacuum is critical to lower the boiling point and prevent thermal decomposition.[5] | Pitfall: Decomposition due to high temperature. Avoid by: Using a high-performance vacuum pump and ensuring all connections are leak-free.[1] |
| Recrystallization | Solid compounds. | The choice of a dry, non-polar solvent is crucial. The crude material must be rigorously dried beforehand.[5][9] | Pitfall: Hydrolysis from residual water or moist solvent upon heating. Avoid by: Using oven-dried glassware, anhydrous solvents, and an inert atmosphere.[1] |
| Silica Gel Chromatography | A last resort for compounds that cannot be purified by other means. | Standard silica is often too acidic and hydrated. Deactivation is usually required. | Pitfall: On-column decomposition and irreversible binding of the product. Avoid by: Using deactivated silica and non-polar eluents, or choosing an alternative stationary phase. |
Logical Workflow for Purification Method Selection
References
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
- Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
- Electrophilic Chlorination by Sulfuryl Chloride in the Presence of Silica Gel.
- US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google P
-
Sulfonyl halide - Wikipedia. [Link]
-
p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure. [Link]
-
Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. [Link]
-
Catalytic activity of silica gel in the synthesis of sulfonamides under mild and solvent-free conditions - ResearchGate. [Link]
-
Covalently Anchored Sulfonic Acid on Silica Gel as an Efficient and Reusable Heterogeneous Catalyst for the One-Pot Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions - Organic Chemistry Portal. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. [Link]
-
Vacuum Distillation of SOCl2 (thionyl chloride) - Powered by XMB 1.9.11. [Link]
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Vacuum Distillation of SOCl2 (thionyl chloride) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
how to improve the yield of sulfonyl chloride synthesis
Welcome to the Advanced Synthesis Support Module. Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division)
Introduction: Beyond the Textbook
You are likely here because your yield is hovering around 40-50%, your product is hydrolyzing on the filter, or you are dealing with a "brick dust" sodium sulfonate salt that refuses to react.
Sulfonyl chlorides are deceptively simple structures. In reality, they are high-energy electrophiles prone to two primary failure modes: hydrolysis (reverting to the acid) and desulfonylation (losing SO₂ to form aryl chlorides).
This guide is not a list of recipes. It is a logic system to select the correct vector based on your starting material (Thiol, Aniline, or Sulfonic Acid) and to troubleshoot the specific mechanistic failures of each.
Module 1: The Oxidative Chlorination Route (From Thiols/Disulfides)
Best for: Electron-rich aromatics, aliphatic chains, and small-scale discovery chemistry. Primary Failure Mode: Over-oxidation to sulfonic acid or hydrolysis during workup.
The Protocol: The "Bahrami" System (H₂O₂/SOCl₂)
Standard chlorine gas (Cl₂) methods are harsh and difficult to meter. The Bahrami method generates the necessary oxy-chloro species in situ using thionyl chloride and hydrogen peroxide, offering a near-quantitative yield for many substrates.
Reagents:
-
Chlorinating Agent: Thionyl Chloride (SOCl₂)[6]
-
Solvent: Acetonitrile (CH₃CN)
Step-by-Step Workflow:
-
Dissolution: Dissolve the thiol (1 mmol) in CH₃CN at 25 °C.
-
Oxidant Addition: Add H₂O₂ (30%, 4-6 mmol). Note: The induction period is short; ensure good stirring.
-
Chlorination: Dropwise addition of SOCl₂ (2-4 mmol).
-
Critical Control Point: This step is exothermic. Maintain temperature <30 °C to prevent SO₂ loss.
-
-
Quench: Pour into ice water. The product usually precipitates.[7]
Why this works (The Mechanism): The reaction avoids the free radical chaos of Cl₂ gas. H₂O₂ oxidizes the thiol to a disulfide, then to a thiosulfonate.[2] The SOCl₂ activates the oxygenated sulfur species, facilitating the substitution of –OH/–OR with –Cl without generating excess water that would hydrolyze the product [1].
Visualization: Oxidative Pathway
Figure 1: The stepwise oxidation of thiols avoids direct hydrolysis by maintaining a sulfur-sulfur bond until the final chlorination step.
Module 2: The Sandmeyer Route (From Anilines)
Best for: Electron-deficient aromatics or when the thiol is unavailable. Primary Failure Mode: Diazo decomposition (explosion risk) or side-reaction to aryl chloride.
The Modern Solution: DABSO-Mediated Synthesis
Traditional methods use acetic acid saturated with SO₂ gas—a noxious and inconsistent mixture. The modern approach uses DABSO (DABCO·(SO₂)₂), a solid, bench-stable source of SO₂ [2].
The "DABSO" Protocol:
-
Diazotization: Treat the aniline with tert-butyl nitrite (tBuONO) and p-TsOH in Acetonitrile at 0 °C.
-
Sulfur Capture: Add DABSO (0.6 equiv) and CuCl₂ (catalytic, 5 mol%).[8]
-
Radical Transfer: The copper catalyst facilitates the Single Electron Transfer (SET), capturing the SO₂ and Cl.
Troubleshooting the Sandmeyer:
| Observation | Diagnosis | Corrective Action |
| Violent gas evolution | Thermal decomposition of diazonium. | Keep T < 5 °C during diazo formation. Use DABSO to control SO₂ release. |
| Formation of Ar-Cl | "Sandmeyer Chloride" side reaction. | Increase SO₂ concentration (or DABSO equiv). The capture of SO₂ must outcompete the Cl recombination. |
| Low Yield (Aqueous) | Hydrolysis of diazonium. | Switch to the anhydrous tBuONO/Acetonitrile system. |
Module 3: The Sulfonic Acid Route (From Salts/Acids)
Best for: Scale-up of stable, commercially available dyes or detergents. Primary Failure Mode: "Brick Dust" salts (insolubility) leading to zero conversion.
The "Vilsmeier" Activation Protocol
Sodium sulfonates (R-SO₃Na) are ionic solids; Thionyl Chloride (SOCl₂) is a non-polar liquid. They do not mix. Simply boiling them together often fails.
The Fix: Catalytic DMF Adding catalytic N,N-Dimethylformamide (DMF) forms the Vilsmeier Reagent (chloroiminium ion), which acts as a phase-transfer catalyst and a super-electrophile.
Mechanism:
-
DMF + SOCl₂
[Me₂N=CHCl]⁺ Cl⁻ (Vilsmeier Reagent) + SO₂. -
The Sulfonic Acid attacks the highly reactive Vilsmeier Reagent, not the SOCl₂ directly.
-
This forms a soluble intermediate that rapidly converts to the sulfonyl chloride.
Protocol:
-
Suspend R-SO₃Na (dry!) in excess SOCl₂ (3-5 equiv).
-
Add DMF (5-10 mol%) . Caution: Gas evolution will be immediate.
-
Reflux until the solid dissolves and gas evolution ceases.
Visualization: Vilsmeier Catalysis
Figure 2: DMF acts as a soluble carrier, transferring the chloride to the insoluble sulfonate salt.
FAQ: Troubleshooting & Purification
Q: My product is an oil, but it should be a solid. What happened? A: You likely have residual solvent or impurities lowering the melting point.
-
Fix: Triturate the oil with cold Pentane or Cyclohexane . Sulfonyl chlorides are generally insoluble in alkanes, while impurities (like thiosulfonates) often remain in solution.
Q: The product smells strongly of SO₂ even after pumping. A: Sulfonyl chlorides can decompose slowly.
-
Fix: Do not heat above 40 °C during rotary evaporation. If the smell persists, you may have trapped SO₂ in the crystal lattice. Dissolve in CH₂Cl₂ and wash with cold water (rapidly) to extract trapped gases, then dry over MgSO₄.
Q: Can I use chromatography? A: Risky. Silica gel is acidic and contains water, which hydrolyzes sulfonyl chlorides.
-
Fix: If you must chromatograph, use Flash Chromatography with a short column. Pre-treat the silica with 1% Triethylamine/Hexane to neutralize acidity, and elute rapidly with Hexane/EtOAc.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides Using H₂O₂–SOCl₂.[3] The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Lannou, M. I., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. Organic Letters.
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[2][3][4] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[3][4] Synthesis, 2006(24), 4131–4134.[4]
-
Weissman, S. A., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]
dealing with low reactivity of sterically hindered amines in sulfonylation
Ticket ID: #RXN-HIN-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Reactivity Wall"
Welcome to the Technical Support Center. You are likely here because your standard sulfonylation protocol (DCM, Pyridine,
The Core Problem: Sulfonylation is a race between two pathways:
-
Nucleophilic Attack (Desired): The amine attacks the sulfur center of the sulfonyl chloride.
-
Hydrolysis (Parasitic): Trace water attacks the sulfonyl chloride, converting it to unreactive sulfonic acid.
With sterically hindered amines (e.g., tert-butylamines,
This guide provides three escalated protocols to overcome this kinetic barrier, ranked by "force."
Module 1: Diagnostic Workflow
Before choosing a protocol, map your substrate's limitations using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate sulfonylation protocol based on substrate sterics and stability.
Module 2: Method A - Nucleophilic Catalysis (The "Turbo" Charger)
Concept: If the amine is too slow, we make the electrophile faster. Adding 4-Dimethylaminopyridine (DMAP) generates a highly reactive
Why it works: The DMAP nitrogen is less hindered and more nucleophilic than your substrate. It attacks the sulfonyl chloride first, creating a cationic "super-electrophile" that is much more susceptible to attack by your hindered amine.
Protocol #A1: DMAP-Catalyzed Sulfonylation
-
Reagents: Sulfonyl Chloride (1.2 equiv), Amine (1.0 equiv), Et
N (2.0 equiv), DMAP (0.1–0.2 equiv). -
Solvent: DCM (Anhydrous).
-
Dissolve: Place amine (1.0 mmol) in anhydrous DCM (5 mL) under inert atmosphere (
/Ar). -
Base Addition: Add Et
N (2.0 mmol). Then add DMAP (0.1 mmol).-
Note: Do not use pyridine as the solvent; it is too weak a base to scavenge the HCl effectively in difficult cases. Use Et
N as the stoichiometric base.[2]
-
-
Electrophile: Add Sulfonyl Chloride (1.2 mmol) dropwise at
. -
Heat: Allow to warm to Room Temperature (RT). If no reaction after 2h, reflux (
). -
Quench: Add sat.
.[2]
Troubleshooting Table:
| Symptom | Cause | Solution |
|---|
| No Reaction | DMAP deactivated by HCl | Ensure Et
Module 3: Method B - Anionic Activation (The "Brute Force" Approach)
Concept: If the neutral amine is too weak a nucleophile, convert it into an amide anion (
Why it works: An amide anion is orders of magnitude more nucleophilic than the neutral amine. We use LiHMDS (Lithium bis(trimethylsilyl)amide) because it is a strong base (pKa ~26) but extremely bulky. It will deprotonate the amine but will not attack the sulfonyl chloride itself (avoiding sulfonamide byproducts from the base).
Protocol #B1: LiHMDS-Mediated Sulfonylation
-
Reagents: Amine (1.0 equiv), LiHMDS (1.1 equiv, 1M in THF), Sulfonyl Chloride (1.2 equiv).
-
Solvent: Anhydrous THF.
-
Deprotonation: Dissolve amine (1.0 mmol) in THF (5 mL) under Ar. Cool to
. -
Activation: Dropwise add LiHMDS (1.1 mL, 1.1 mmol). Stir for 30 mins at
then warm to for 15 mins.-
Visual Check: Solution often turns yellow/orange indicating anion formation.
-
-
Reaction: Cool back to
. Add Sulfonyl Chloride (1.2 mmol) as a solution in THF. -
Completion: Allow to warm to RT slowly.
Mechanism Visualization:
Figure 2: The LiHMDS pathway bypasses the steric penalty by increasing the ground-state energy of the nucleophile.
Module 4: Method C - SuFEx Chemistry (The "Nuclear" Option)
Concept: Switch the electrophile. Sulfonyl Chlorides are unstable "sprinters." Sulfonyl Fluorides are stable "marathon runners." They do not hydrolyze easily, allowing you to heat the reaction or run it for days without reagent decomposition.
Why it works: The S-F bond is incredibly stable (SuFEx: Sulfur-Fluoride Exchange). It only breaks when activated by specific conditions (e.g., H-bonding to the fluoride). This allows the use of "Barton's Base" (BTMG) to catalyze the reaction without destroying the reagent.
Protocol #C1: Accelerated SuFEx Amidation
-
Reagents: Sulfonyl Fluoride (1.0 equiv), Amine (1.0 equiv), BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) (0.2 equiv), HMDS (Hexamethyldisilazane) (1.0 equiv).
-
Solvent: MeCN or THF (High concentration, ~1M).
-
Preparation: Synthesize or buy the Sulfonyl Fluoride (often stable solids).
-
Mix: Combine Amine (1 mmol), Sulfonyl Fluoride (1 mmol), and HMDS (1 mmol) in MeCN (1 mL).
-
Catalyst: Add BTMG (0.2 mmol).
-
Run: Stir at RT. If hindered, heat to
.-
Note: The reaction produces silyl fluoride gas (volatile) and ammonia as byproducts, driving equilibrium.
-
FAQ: Troubleshooting & Niche Issues
Q: I see two spots on TLC. Is one the bis-sulfonamide?
-
A: If you are using a primary amine (
), yes. The sulfonamide product ( ) is actually more acidic than the starting amine. Under basic conditions (Method A), it can be deprotonated and react with a second equivalent of sulfonyl chloride to form . -
Fix: Use Method B (LiHMDS) with strictly 1.0 equivalent of base to prevent double deprotonation, or use Method C (SuFEx) which is less prone to bis-sulfonylation due to steric requirements of the transition state.
Q: My yield is low during workup. Where is my product?
-
A: Sulfonamides are acidic (pKa ~10-11). If you wash the organic layer with strong base (NaOH, KOH) to remove excess sulfonyl chloride, you will deprotonate your product and extract it into the aqueous waste.
-
Fix: Wash with 1M HCl (to remove pyridines/amines) and then saturated NaHCO
(weak base) or Brine. Always check the aqueous layer pH.
Q: Can I use NaH instead of LiHMDS?
-
A: Technically yes, but NaH is heterogeneous (solubility issues) and "messy." It often causes localized hotspots or reduction side reactions. LiHMDS is homogenous, soluble in THF/Toluene, and provides precise stoichiometric control.
References
-
Sharpless, K. B., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Sulfonylation Reactions." BenchChem Knowledge Base. 2[4]
-
Moses, J. E., et al. (2017). "SuFEx-Mediated Synthesis of Sterically Hindered Amides." Chemistry - A European Journal. 5[1][2][3][4][6][7][8]
-
Baidya, M., & Mayr, H. (2007).[9] "DABCO and DMAP—Why Are They Different in Organocatalysis?" Angewandte Chemie, 46(32).[9] 6
-
Collum, D. B. (2023).[10] "Lithium Hexamethyldisilazide (LiHMDS) Mediated Enolization...". Journal of the American Chemical Society. 11[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support [beilstein-journals.org]
- 9. DABCO and DMAP--why are they different in organocatalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting emulsion formation during sulfonyl chloride extraction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that a stable emulsion during an aqueous workup can bring a promising synthesis to a frustrating halt. This guide is designed to provide you with not just the "how" but the "why" behind troubleshooting emulsion formation, particularly during the extraction of sulfonyl chlorides. Our goal is to equip you with the expert knowledge to both resolve and prevent these common but challenging laboratory issues.
Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion, and why is it so common with sulfonyl chloride workups?
An emulsion is a stable mixture of two liquids that are normally immiscible, like your organic solvent and the aqueous wash.[1][2] One liquid is dispersed as microscopic or submicroscopic droplets throughout the other.[2] In a laboratory setting, this often appears as a cloudy, milky, or opaque layer between the distinct organic and aqueous phases, making a clean separation impossible.[3][4]
The primary culprit in sulfonyl chloride extractions is the formation of sulfonic acids. Sulfonyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding sulfonic acid.[5] These sulfonic acid byproducts are classic surfactants or emulsifying agents.[6] They are amphiphilic, meaning they possess both a water-loving (hydrophilic) polar sulfonyl head and an oil-loving (lipophilic) nonpolar organic tail.[6]
These molecules migrate to the oil-water interface, lowering the interfacial tension and stabilizing the dispersed droplets, preventing them from coalescing back into a separate layer.[7] Vigorous shaking during the extraction provides the energy to create these droplets, and the newly formed sulfonic acid surfactant locks them in place.[1]
Caption: Workflow of Emulsion Formation.
Q2: An emulsion has formed. What are the first things I should try to break it?
When faced with a stable emulsion, the initial goal is to disrupt the forces holding the droplets apart using the simplest, least invasive methods. It's often easier to prevent an emulsion than to break one, but when they do form, start with these mechanical and physical techniques.[8]
Step-by-Step Initial Interventions:
-
Patience and Gravity: The simplest approach is to let the separatory funnel stand undisturbed for 15-60 minutes.[3][4][9] Gravity alone can sometimes be sufficient to allow the droplets to coalesce. Gentle tapping on the side of the glass or slow swirling can encourage this process.[3][4]
-
Gentle Stirring: Insert a glass stirring rod or pipette into the emulsion layer and gently stir. The goal is to physically disrupt the interfacial film around the droplets, helping them merge.
-
Filtration: For stubborn cases, you can try filtering the entire mixture through a plug of glass wool or a pad of Celite® in a funnel.[1][9] These materials can physically disrupt the emulsion, and the large surface area can help break the droplets.[9]
-
Centrifugation: If available, centrifugation is a highly effective mechanical method.[3][4][10] The increased force accelerates the separation of the phases based on density.[10] Even a standard benchtop centrifuge can resolve many common lab-scale emulsions.[1]
Q3: The simple methods didn't work. What chemical or advanced techniques can I use?
If mechanical methods fail, the next step is to chemically alter the properties of the two phases to destabilize the emulsion. The most common and effective technique is known as "salting out."
The "Salting Out" Method:
The principle behind salting out is to increase the ionic strength of the aqueous phase.[10][11][12]
-
Mechanism: When you add a salt like sodium chloride (NaCl), the water molecules are forced to solvate the Na+ and Cl- ions. This reduces the amount of "free" water available to dissolve the organic solvent or the surfactant-like sulfonic acid.[11][13] This effect increases the polarity of the aqueous layer, forcing the organic droplets and the lipophilic portion of the surfactant out of the aqueous phase, which promotes coalescence.[10][11]
Protocol: Using Saturated Brine
-
Prepare Brine: Create a saturated solution of sodium chloride (NaCl) in water.
-
Addition: Add a volume of brine equivalent to 10-20% of your aqueous layer volume directly to the separatory funnel.
-
Mix Gently: Do not shake vigorously. Gently invert the funnel 2-3 times to mix the brine with the emulsion.
-
Observe: Allow the funnel to stand and observe. The emulsion should begin to break, and a clearer interface will form. You may also add solid NaCl directly and swirl to dissolve.[9]
Other Chemical Approaches:
-
Change pH: Adding a small amount of dilute acid (e.g., 1M HCl) or base can alter the charge of the emulsifying agent, potentially disrupting its ability to stabilize the interface.[3][4][14] Proceed with caution, as this may affect your target compound.
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall properties of the organic layer, helping to break the emulsion.[8][10] This should be a last resort, as it can complicate solvent removal later.
Caption: Troubleshooting Decision Tree.
Q4: How can I modify my workflow to prevent emulsions from forming in the first place?
Prevention is always the best strategy.[8][10] Since emulsion formation is a function of energy input and the presence of surfactants, modifying your procedure to address these factors is key.
-
Minimize Hydrolysis: Perform the aqueous workup as quickly as possible and at a low temperature (e.g., in an ice bath) to reduce the rate of sulfonyl chloride hydrolysis.[5]
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle inversions or swirling.[8] This reduces the energy input, creating larger, less stable droplets that coalesce more easily.[8]
-
Pre-emptive Salting Out: If you know a particular extraction is prone to emulsions, add brine to the aqueous wash before performing the extraction.[3][4]
-
Solvent Choice: The density difference between your organic and aqueous phases matters. If the densities are too similar, gravitational separation is inefficient.[15] Consider an extraction solvent with a significantly different density from water.
-
Remove Reaction Solvent First: Before the workup, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in a specific extraction solvent.[9][16] This can be particularly helpful if a water-miscible co-solvent like ethanol or THF was used in the reaction.[16]
Summary of Troubleshooting Techniques
| Method | Principle | Ease of Use | Potential Impact on Product |
| Wait / Gentle Swirl | Gravity / Mechanical | Very Easy | None |
| Add Saturated Brine | Chemical ("Salting Out") | Easy | Minimal; may require drying agent |
| Filtration (Celite®) | Mechanical Disruption | Moderate | Minimal; potential for some product loss on filter |
| Centrifugation | Mechanical (Force) | Moderate (requires equipment) | None |
| pH Adjustment | Chemical (Alter Surfactant) | Difficult | High; risk of product degradation |
| Add Different Solvent | Chemical (Change Polarity) | Moderate | Moderate; complicates downstream processing |
References
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
[FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. (2023, August 28). Brainly. [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. [Link]
-
Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. [Link]
-
Enhancing Extractions by Salting Out. (2023, August 1). LCGC International. [Link]
-
“Salting out” technique question. (2018, April 3). Reddit. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Understanding 7 Key Properties of Sulfonic Acid. (2025, September 26). Capital Resin Corporation. [Link]
-
Problems with extractions. Chemistry Teaching Labs - University of York. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. [Link]
-
4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. [Link]
-
Sulfonic-Acid-Based Pseudogemini Surfactant Stabilized Emulsions in Acidic Environments: Removal of Organic-Inorganic Hybrid Blockage. (2023, October 1). ResearchGate. [Link]
-
Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. (2025, July 17). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capitalresin.com [capitalresin.com]
- 7. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. brainly.com [brainly.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
Technical Support Center: Effect of Temperature on the Stability of Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the thermal stability of sulfonyl chlorides. As highly reactive intermediates, understanding their behavior at different temperatures is crucial for successful synthesis, storage, and handling.
Frequently Asked Questions (FAQs)
Q1: I suspect my sulfonyl chloride has degraded during storage. What are the common signs of decomposition and what causes it?
A1: The most common signs of sulfonyl chloride degradation are a change in color (often to a yellowish or brownish hue), the evolution of gas (a sign of pressure buildup in the container), and a decrease in purity as confirmed by analytical techniques like NMR or HPLC. The primary culprits for decomposition at ambient or elevated temperatures are hydrolysis and thermal decomposition.
-
Hydrolysis: Sulfonyl chlorides are highly sensitive to moisture.[1][2] In the presence of water, they readily hydrolyze to the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[2] This is often the reason for the pressure buildup and the corrosive nature of older samples. The reaction is: R-SO₂Cl + H₂O → R-SO₃H + HCl.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose through various pathways. For instance, sulfuryl chloride (SO₂Cl₂) begins to decompose to sulfur dioxide (SO₂) and chlorine (Cl₂) at or above 100°C.[3] The specific decomposition products and pathways can vary depending on the structure of the sulfonyl chloride.[4][5]
Q2: What are the ideal storage conditions for maintaining the stability of sulfonyl chlorides?
A2: To ensure the long-term stability of sulfonyl chlorides, they should be stored in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture ingress.[6][7] For many common sulfonyl chlorides, storage at room temperature is acceptable if the container is properly sealed.[8] However, for particularly sensitive or reactive sulfonyl chlorides, storage at lower temperatures (e.g., in a freezer at -20°C) is recommended.[7][9] Always refer to the product-specific safety data sheet (SDS) for recommended storage temperatures.
Q3: I am running a reaction with a sulfonyl chloride at an elevated temperature and observing low yields. Could the temperature be the issue?
A3: Yes, elevated temperatures can significantly contribute to low yields in reactions involving sulfonyl chlorides. High temperatures can accelerate the rate of decomposition of the sulfonyl chloride itself, leading to the formation of unwanted byproducts.[10] Additionally, if there are any trace amounts of water in your reaction mixture, the rate of hydrolysis will also be significantly increased at higher temperatures.[11][12] It is crucial to carefully control the reaction temperature and ensure all reagents and solvents are anhydrous.
Q4: Are there structural features that make some sulfonyl chlorides more or less stable at higher temperatures?
A4: Absolutely. The stability of a sulfonyl chloride is influenced by its molecular structure. For example, heteroaromatic sulfonyl chlorides can exhibit a wide range of stabilities depending on the nature of the heterocycle and the position of the sulfonyl chloride group.[13] Some may decompose via SO₂ extrusion, while others are more prone to hydrolysis.[13] In general, sulfonyl fluorides are found to be more stable than their corresponding sulfonyl chloride counterparts.[13][14]
Troubleshooting Guides
Scenario 1: Unexpected Gas Evolution and Color Change in a Stored Sulfonyl Chloride
-
Problem: You notice that a previously clear and colorless sulfonyl chloride has turned yellow and the container is under pressure.
-
Probable Cause: This is a classic sign of decomposition, likely due to a combination of thermal degradation and hydrolysis from moisture contamination. The yellow color can be attributed to the formation of chlorine gas from the decomposition of the sulfonyl chloride.[3] The pressure buildup is due to the formation of gaseous byproducts like HCl and SO₂.[2][3]
-
Solution:
-
Safety First: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Venting: Carefully and slowly vent the container to release the pressure.
-
Purity Check: After safely venting, take a small, representative sample and analyze its purity using a suitable technique such as NMR or GC-MS to identify the decomposition products.
-
Purification (if feasible): If the degradation is minor, you may be able to repurify the sulfonyl chloride, for example, by distillation under reduced pressure. However, be aware that heating during distillation can promote further decomposition.
-
Proper Disposal: If the decomposition is significant, the material should be disposed of as hazardous waste according to your institution's guidelines.[8]
-
Preventative Measures: For future storage, ensure the container is tightly sealed, consider using a desiccator, and store at the recommended temperature.
-
Scenario 2: Runaway Reaction During a High-Temperature Sulfonylation
-
Problem: During a reaction involving a sulfonyl chloride at an elevated temperature, you observe a sudden and uncontrolled increase in temperature and pressure.
-
Probable Cause: This could be a runaway reaction. While many sulfonylation reactions are exothermic, a loss of cooling or the accidental addition of a reactive species (like water) can trigger a thermal runaway.[15][16] The decomposition of the sulfonyl chloride itself can also be highly exothermic.
-
Solution:
-
Immediate Action: If it is safe to do so, immediately remove the heat source and apply emergency cooling (e.g., an ice bath). Evacuate the immediate area.
-
Process Safety Review: Once the situation is under control, a thorough process safety review is necessary. Consider the following:
-
Heat Transfer: Was the cooling capacity of your reactor sufficient for the scale of the reaction?
-
Reagent Addition: Were the reagents added at a controlled rate? Adding a reagent too quickly can lead to a rapid buildup of heat.
-
Water Contamination: Could water have been introduced into the reaction? This can lead to a highly exothermic hydrolysis reaction.[17]
-
-
Calorimetry Studies: For new or scaled-up processes, it is highly recommended to perform reaction calorimetry studies (e.g., using a Differential Scanning Calorimeter - DSC) to determine the heat of reaction and the onset temperature for decomposition. This data is critical for designing safe reaction conditions.
-
Data Summary: Thermal Stability of Selected Sulfonyl Chlorides
| Sulfonyl Chloride | Decomposition Onset/Notes | Key Considerations |
| Sulfuryl Chloride (SO₂Cl₂) | Decomposes at or above 100°C.[3] | Reacts violently with water.[3][17] |
| Benzenesulfonyl Chloride | Generally stable at room temperature.[8] | Rate of hydrolysis is temperature-dependent.[12][18] |
| Methanesulfonyl Chloride | Moisture-sensitive, leading to hydrolysis.[2] | Hydrolysis produces corrosive HCl gas.[2] |
| p-Toluenesulfonyl Chloride | Stable under standard ambient conditions.[8] | Ensure anhydrous conditions during reactions. |
| Heteroaromatic Sulfonyl Chlorides | Stability is highly structure-dependent.[13] | Some isomers are prone to SO₂ extrusion.[13] |
Experimental Protocol: Assessing the Thermal Stability of a Novel Sulfonyl Chloride using DSC
This protocol outlines a general procedure for determining the thermal decomposition profile of a sulfonyl chloride using Differential Scanning Calorimetry (DSC).
Objective: To determine the onset temperature of thermal decomposition and the associated energy release.
Materials:
-
Novel sulfonyl chloride sample
-
Hermetically sealed DSC pans (e.g., gold-plated stainless steel to resist corrosion)
-
DSC instrument
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: In a controlled environment (e.g., a glove box with a dry atmosphere) to prevent hydrolysis, accurately weigh 1-3 mg of the sulfonyl chloride into a hermetically sealed DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and a reference pan (empty sealed pan) into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature that is expected to be above the decomposition point (e.g., 300°C).
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
An exothermic event (a peak in the heat flow) indicates a decomposition reaction.
-
Determine the onset temperature of the exotherm, which is the temperature at which decomposition begins.
-
Integrate the peak area to quantify the energy released during decomposition (in J/g).
-
Safety Precautions:
-
Due to the potential for energetic decomposition and the release of corrosive gases, the amount of sample used should be kept small.
-
The DSC instrument should be located in a well-ventilated area.
-
Always wear appropriate PPE when handling sulfonyl chlorides.
Visualizing Decomposition Pathways
Below are diagrams illustrating the primary decomposition pathways for sulfonyl chlorides.
Caption: Primary decomposition pathways of sulfonyl chlorides.
References
-
Sulfuryl chloride - Wikipedia. Available at: [Link]
-
New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
-
Oh, K. H., et al. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 47(21), 4069–4074. Available at: [Link]
-
Oh, K. H., et al. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 47(21), 4069-4074. Available at: [Link]
-
International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Available at: [Link]
-
Chatgilialoglu, C., et al. (1994). Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-360. Available at: [Link]
-
Wang, Z., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benze. Journal of Liquid Chromatography & Related Technologies, 21(9), 1349-1360. Available at: [Link]
-
Sulfenyl chloride - Wikipedia. Available at: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Sulfuryl chloride. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Available at: [Link]
-
Robertson, R. E., et al. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206. Available at: [Link]
-
Robertson, R. E., et al. (2015). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. Available at: [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1163-1174. Available at: [Link]
-
Ryabova, V. I., et al. (2018). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. Available at: [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
-
van Aller, R. T., et al. (1963). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry, 28(6), 1639–1640. Available at: [Link]
-
Brecht, J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 926–930. Available at: [Link]
-
Hone, C. A., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. Available at: [Link]
-
Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Available at: [Link]
-
Enamine Ltd. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
Wheeler, A. J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109–1118. Available at: [Link]
-
Liu, J., et al. (2008). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
-
French Ministry of Environment. (n.d.). Runaway reactions, case studies, lessons learned. Available at: [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
-
Taimur, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1778. Available at: [Link]
-
Enamine Ltd. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Hapiot, F., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(16), 4488. Available at: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 17. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Removing Triphenylphosphine Oxide from Sulfonyl Chloride Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of sulfonyl chlorides to thiols or other sulfur-containing compounds using triphenylphosphine (PPh₃) is a valuable transformation in organic synthesis.[1][2] A significant challenge in this and other reactions employing PPh₃, such as the Wittig, Staudinger, and Mitsunobu reactions, is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[3][4][5][6] TPPO's high polarity, crystalline nature, and variable solubility often lead to co-purification with the desired product, complicating isolation and purification, especially on a larger scale.[4][5][6][7]
This technical guide provides a comprehensive resource for troubleshooting the removal of TPPO from sulfonyl chloride reduction reactions. It offers a combination of field-proven insights, detailed experimental protocols, and an in-depth look at the causality behind various purification strategies.
The Challenge with Triphenylphosphine Oxide (TPPO)
Triphenylphosphine oxide is a stable, colorless, crystalline solid.[3][8] Its polarity and ability to form hydrogen bonds can make it behave chromatographically similarly to many polar products. Furthermore, its solubility profile can be problematic; it is poorly soluble in non-polar solvents like hexane and cold diethyl ether, but soluble in a range of polar organic solvents.[3][6][8][9] This often leads to co-crystallization or co-elution with the target molecule.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during the purification of your product from TPPO.
Question 1: I've just completed my sulfonyl chloride reduction. What is the first and simplest method I should try to remove TPPO?
Answer: For products that are relatively non-polar and stable, the most straightforward initial approach is selective precipitation and filtration through a silica plug .[6][10][11][12]
-
The "Why": This method leverages the significant difference in polarity between your non-polar product and the highly polar TPPO. TPPO has a strong affinity for silica gel and will be adsorbed, while your less polar product will pass through with a non-polar eluent.[12] The low solubility of TPPO in non-polar solvents like pentane or hexane facilitates its initial precipitation, making the subsequent filtration more effective.[3][13]
-
Experimental Protocol: Silica Plug Filtration [6]
-
Concentrate your crude reaction mixture to remove the bulk of the solvent.
-
Suspend the resulting residue in a minimal amount of a non-polar solvent system, such as pentane/diethyl ether or hexane/diethyl ether.
-
Prepare a short column (a "plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Pass the suspension of your crude product through the silica plug.
-
Wash the plug with the same non-polar solvent to ensure all of your product has been eluted. The TPPO will remain adsorbed on the silica.
-
Question 2: My product is also quite polar, and the silica plug method is causing my product to be retained along with the TPPO. What's my next best option?
Answer: When your product's polarity is too close to that of TPPO for simple silica plug filtration to be effective, precipitation of a TPPO-metal salt complex is a highly effective alternative.[3][4]
-
The "Why": TPPO is a Lewis base and can coordinate with Lewis acidic metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to form an insoluble complex that can be easily removed by filtration.[3][14][15] This method is particularly advantageous as it can be performed in more polar solvents where both your product and TPPO might be soluble.[14][16][17][18]
-
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in a Polar Solvent [14][17]
-
If your reaction was not performed in a polar solvent, dissolve the crude mixture in a solvent like ethanol, ethyl acetate, or isopropanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution (typically a 2:1 molar ratio of ZnCl₂ to TPPO) to the solution of your crude product at room temperature.
-
Stir the mixture. The insoluble ZnCl₂(TPPO)₂ complex should precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Concentrate the filtrate to obtain your product. A subsequent slurry with a solvent like acetone can help remove any excess, insoluble zinc chloride.[17]
-
Table 1: Solvent Suitability for TPPO Precipitation with ZnCl₂ [14]
| Solvent | TPPO Remaining in Solution |
| Isopropyl Acetate | <5% |
| Ethyl Acetate | <5% |
| 2-Propanol (Isopropanol) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran | <15% |
| Methyl Ethyl Ketone | <15% |
| Methanol | >15% |
| Acetonitrile | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No Precipitate |
Question 3: My product contains functional groups that might chelate with the metal salt (e.g., amines, thiols). Is the metal salt precipitation method still viable?
Answer: This is a valid concern, as Lewis basic functional groups on your product can compete with TPPO for coordination to the metal center, potentially leading to co-precipitation and loss of yield.[5]
-
The "Why": The choice of metal salt can be crucial here. Harder Lewis acids like MgCl₂ or calcium bromide (CaBr₂) may have a lower affinity for softer Lewis bases like amines and thiols compared to the "harder" oxygen of TPPO.[5][19]
-
Troubleshooting & Optimization:
-
Alternative Metal Salts: Consider using MgCl₂ or CaBr₂ instead of ZnCl₂.[5][19]
-
Stoichiometry: Carefully control the stoichiometry of the metal salt to minimize excess that could interact with your product.
-
Alternative Methods: If co-precipitation remains an issue, it is best to switch to a non-metal-based method like meticulous column chromatography or exploring alternative reducing agents in future reactions.
-
Decision-Making Workflow for TPPO Removal
The following diagram outlines a logical workflow for selecting the most appropriate method for removing TPPO from your sulfonyl chloride reduction reaction.
Caption: Decision workflow for TPPO removal.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove?
A1: The difficulty in removing TPPO stems from its high polarity and crystalline nature, which can give it similar solubility and chromatographic properties to the desired product.[5][6] This often leads to co-elution during chromatography or co-crystallization.
Q2: Are there alternatives to using triphenylphosphine for sulfonyl chloride reductions to avoid TPPO formation altogether?
A2: Yes, exploring alternative reducing agents is a proactive strategy. Some literature suggests other phosphines whose oxides have more favorable solubility profiles, or even phosphine-free reduction methods.[14][17] However, for established protocols, efficient removal of TPPO is often the more practical approach.
Q3: I tried precipitating TPPO with pentane, but my product also crashed out. What should I do?
A3: This indicates your product has limited solubility in highly non-polar solvents. You can try a slightly more polar solvent system for the precipitation, such as a mixture of hexane and diethyl ether.[10][11] If co-precipitation is still an issue, the metal salt complexation method is a better alternative.
Q4: Can I use other metal salts besides zinc and magnesium chloride?
A4: While ZnCl₂ and MgCl₂ are the most commonly cited, other Lewis acidic metal salts have been explored. For instance, calcium bromide (CaBr₂) has been shown to be effective for precipitating TPPO in ethereal solvents like THF.[19]
Q5: What if none of these methods work for my specific compound?
A5: In challenging cases, more advanced purification techniques may be necessary. High-performance countercurrent chromatography (HPCCC) has been shown to be an effective method for separating TPPO from reaction mixtures.[20] Alternatively, a carefully optimized flash column chromatography with a shallow solvent gradient may be required.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9937. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]
-
Wikipedia. (2023). Triphenylphosphine oxide. In Wikipedia. Retrieved from [Link]
-
Singh, A., Kumar, A., & Singh, A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13833–13841. [Link]
-
University of Rochester. (n.d.). Removing Triphenylphosphine Oxide. Department of Chemistry. Retrieved from [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413-1414. [Link]
-
Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. [Link]
-
Grokipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9937. [Link]
-
Pérez-Gómez, R., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2111–2117. [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. ResearchGate. [Link]
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]
-
Singh, A., Kumar, A., & Singh, A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
SHANDONG LOOK CHEMICAL. (2020). How to remove triphenylphosphine efficiently. Retrieved from [Link]
-
Chen, Z., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5693. [Link]
-
Wikipedia. (2023). Staudinger reaction. In Wikipedia. Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
- Google Patents. (n.d.). Triphenylphosphine oxide complex process.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
-
Lenstra, D. C., et al. (2019). Sustainable organophosphorus-catalysed Staudinger reduction. Green Chemistry, 21(21), 5837-5842. [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved from [Link]
-
Jang, Y., Kim, K. T., & Jeon, H. B. (2013). Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. The Journal of Organic Chemistry, 78(12), 6328–6331. [Link]
-
SciSpace. (2023). Direct and Rapid Synthesis of Arylphosphines (P ) by Oxalyl Chloride Promoted Reduction of Inorganic Phosphorus Salts [TBA][H2 P. Retrieved from [Link]
-
Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Synthesis, 2009(19), 3211-3213. [Link]
-
Li, Y., et al. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3909–3915. [Link]6715/)
Sources
- 1. Triphenylphosphine [organic-chemistry.org]
- 2. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scientificupdate.com [scientificupdate.com]
- 16. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 17. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the synthesis of strained cyclobutane derivatives
"Taming the Spring-Loaded Scaffold"
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Strained Cyclobutane Derivatives
Introduction: The 26.3 kcal/mol Challenge
Welcome to the technical support center for cyclobutane synthesis. If you are here, you are likely encountering the unique reactivity profile of the cyclobutane ring.[1] Unlike the "floppy" cyclohexane or the rigid-but-stable cyclopentane, cyclobutane possesses a ring strain energy (RSE) of ~26.3 kcal/mol. It is a "spring-loaded" pharmacophore—valuable for positioning substituents in precise vectors for drug discovery (e.g., bioisosteres for gem-dimethyl groups), but thermodynamically eager to relieve that strain through ring-opening or rearrangement.
This guide addresses the three critical phases of cyclobutane research: Construction (Photochemistry), Decoration (C-H Functionalization), and Isolation (Handling & Purification).
Module 1: Construction – [2+2] Photocycloaddition
The most direct route to cyclobutanes is the [2+2] photocycloaddition.[2] However, it is notoriously finicky. The reaction is governed by the Lambert-Beer Law , meaning light penetration (and thus conversion) drops exponentially with path length and concentration.
Troubleshooting Guide: Photochemical Stalls & Side Reactions
Q1: My reaction starts fast but stalls at ~10-15% conversion. The lamp is still on.
-
Diagnosis: You are likely experiencing the Inner Filter Effect or Reactor Fouling .
-
The Mechanism: As the reaction proceeds, either the product or a byproduct (often polymeric "gunk") coats the inner wall of the reaction vessel (fouling). Alternatively, the substrate concentration is so high that all photons are absorbed in the first millimeter of the solution, leaving the bulk unreacted.
-
Solution:
-
Switch to Flow Chemistry: Use FEP tubing wrapped around the light source. This minimizes path length (<1 mm), ensuring uniform irradiation.
-
Dilution: If using batch, dilute to <0.05 M.
-
Wiper Systems: For large batch reactors, use an immersion well with a mechanical wiper to clean the quartz surface continuously.
-
Q2: I am getting a mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers. How do I control regioselectivity?
-
The Science: Regiochemistry in intermolecular [2+2] is dictated by the polarization of the alkene and steric factors.
-
Protocol Adjustment:
-
For Enones + Alkenes: The excited state of the enone is polarized. Use a Lewis Acid (e.g.,
) to chelate the enone. This lowers the LUMO energy and enhances the dipole, often favoring the Head-to-Head isomer due to matched polarity in the transition state. -
Tethering: If possible, temporarily tether the two alkenes (e.g., via a silicon linker). Intramolecular [2+2] is strictly controlled by the tether length (Rule of Five), usually yielding exclusive regioselectivity.
-
Visual Workflow: Photochemical Optimization
Caption: Decision tree for troubleshooting stalled photochemical [2+2] cycloadditions. Priority is given to flow chemistry to solve path-length issues.
Module 2: Decoration – C-H Functionalization
Modern drug discovery demands the late-stage functionalization of cyclobutanes. The challenge is the Beta-Carbon Elimination . When a metal (like Palladium) inserts into a C-H bond, the resulting intermediate is prone to relieving ring strain by breaking the C-C bond, destroying your scaffold.
FAQ: Preventing Ring Opening
Q: Every time I try Pd-catalyzed C-H arylation, my cyclobutane ring opens into a linear alkene. Why?
-
The Cause: After C-H activation, you form a Cyclobutyl-Pd-L species. If the metal center is electron-deficient or sterically uncrowded,
-carbon elimination (cleaving the ring) is kinetically faster than the desired reductive elimination. -
The Fix (The "Do Not Open" Protocol):
-
Use Bidentate Directing Groups: Use an 8-aminoquinoline (Daugulis-type) directing group. This holds the metal tightly, making the geometry for
unfavorable. -
Pd(II)/Pd(IV) Cycles: Avoid Pd(0) pathways if possible. High-valent Pd(IV) intermediates often undergo reductive elimination faster than ring opening.
-
Ag(I) Additives: Silver salts remove halides, creating a cationic Pd species that is more reactive toward the coupling partner, speeding up the desired step before the ring can open.
-
Visual Mechanism: The Danger Zone
Caption: The kinetic competition in cyclobutane functionalization. Success depends on accelerating reductive elimination over strain-release ring opening.
Module 3: Isolation & Handling
Q: I synthesized a simple cyclobutane derivative (MW ~120), but it vanished on the Rotavap.
-
The Issue: Volatility. Small, non-polar cyclobutanes (especially cyclobutanone derivatives) have surprisingly high vapor pressures because they cannot stack efficiently (puckered conformation) and lack significant intermolecular forces.
-
SOP for Isolation:
-
Avoid High Vacuum: Do not use a high-vac pump. Use a water aspirator (~20-40 mbar) and keep the bath temperature < 30°C.
-
Telescoping: If possible, react the crude cyclobutane immediately in the next step without isolation.
-
Solvent Choice: Extract with diethyl ether or pentane (boiling points < 40°C) so you don't have to heat the flask to remove the solvent.
-
Reference Data: Solvent UV Cutoffs
Crucial for Photochemistry - If your solvent absorbs the light, your reactant won't.
| Solvent | UV Cutoff ( | Suitability for [2+2] |
| Acetonitrile | 190 nm | Excellent (Transparent to UV-C) |
| Methanol | 205 nm | Good (Watch for nucleophilic attack) |
| THF | 212 nm | Risk (Peroxide formation/UV absorption) |
| Acetone | 330 nm | Sensitizer (Absorbs light; use only if triplet sensitization is desired) |
| Toluene | 285 nm | Poor (Strong UV absorption, acts as inner filter) |
References
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews. Link
-
Gutekunst, W. R., & Baran, P. S. (2011). C-H Functionalization Logic in Total Synthesis. Chemical Society Reviews.[3] Link
-
Xu, Y., & Dong, G. (2024). C-C Bond Activation of Cyclobutanes. Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). Optimizing Cyclobutane Synthesis: Troubleshooting Guide. Link
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Ethylcyclobutane-1-sulfonyl Chloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of reactive intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Sulfonyl chlorides, as a versatile class of building blocks, are pivotal in the construction of complex sulfonamides and other vital molecular scaffolds. Their inherent reactivity, however, presents a unique set of analytical challenges. This guide offers an in-depth analysis of the 1H NMR characterization of a specific, non-commercially documented intermediate, 3-Ethylcyclobutane-1-sulfonyl chloride, and compares it with plausible isomeric alternatives. We will delve into the rationale behind spectral interpretation and demonstrate how a multi-technique approach ensures unambiguous structural elucidation.
The Analytical Challenge: Isomer Differentiation
The synthesis of this compound can potentially yield a mixture of isomers, primarily the 1-, 2-, and 3-substituted variants. Differentiating these structures is critical as their reactivity and the topology of the resulting products will differ significantly. While 1H NMR spectroscopy is a powerful tool for this purpose, a thorough understanding of the subtle interplay of electronic and steric effects on the cyclobutane ring is paramount.
Part 1: Predicted ¹H NMR Spectral Analysis of this compound
Due to the absence of published experimental spectra for this compound, we present a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures. The analysis is grounded in the understanding of chemical shifts for cyclobutane protons (typically around 1.9-2.0 ppm for the parent cycloalkane) and the influence of electron-withdrawing groups.[1][2][3]
The structure and proton designations for this compound are as follows:
Caption: Predicted structure of this compound with proton designations.
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~3.7 - 4.0 | Quintet (tt) | 1H | Ha | The methine proton (Ha) is directly attached to the carbon bearing the strongly electron-withdrawing sulfonyl chloride group, causing a significant downfield shift.[4] It will be split by the four adjacent protons (two Hb and two Hc). |
| 2 | ~2.2 - 2.5 | Multiplet | 4H | Hb, Hc | These protons are on the carbons adjacent to the sulfonyl chloride-bearing carbon and will be shifted downfield, though to a lesser extent than Ha. The complexity of their splitting arises from coupling to each other (geminal coupling) and to Ha and Hd (vicinal coupling). |
| 3 | ~1.8 - 2.1 | Multiplet | 1H | Hd | This methine proton is on the carbon bearing the ethyl group. Its chemical shift is expected to be closer to that of a typical substituted cyclobutane.[5][6] |
| 4 | ~1.4 - 1.6 | Quartet (q) | 2H | He | The methylene protons of the ethyl group, split by the adjacent methyl protons (Hf). |
| 5 | ~0.9 - 1.1 | Triplet (t) | 3H | Hf | The terminal methyl protons of the ethyl group, split by the adjacent methylene protons (He). |
Part 2: Comparative Analysis with Isomeric Alternatives
To truly appreciate the diagnostic power of ¹H NMR, we will compare the predicted spectrum of the 3-isomer with the predicted spectra of two plausible alternatives: 1-ethylcyclobutane-1-sulfonyl chloride and 2-ethylcyclobutane-1-sulfonyl chloride.
Alternative 1: 1-Ethylcyclobutane-1-sulfonyl chloride
Caption: Structure of 1-ethylcyclobutane-1-sulfonyl chloride.
Key Predicted Spectral Differences:
-
Absence of a downfield methine proton: The most striking difference is the lack of a proton signal in the ~3.7-4.0 ppm region. The carbon attached to the sulfonyl chloride group is quaternary.
-
Shifted cyclobutane protons: The protons on C2 and C4 (Hb) would be the most downfield of the ring protons, likely appearing as a multiplet. The protons on C3 (Hc) would be the most upfield.
-
Simpler splitting: The splitting patterns for the ring protons might be slightly simpler due to the higher symmetry compared to the 2- and 3-isomers.
Alternative 2: 2-Ethylcyclobutane-1-sulfonyl chloride
Caption: Structure of 2-ethylcyclobutane-1-sulfonyl chloride.
Key Predicted Spectral Differences:
-
Unique signals for all ring protons: Due to the lack of symmetry, all methine and methylene protons on the cyclobutane ring are chemically non-equivalent and would, in principle, give rise to separate signals, leading to a more complex spectrum.[7]
-
One downfield methine: Similar to the 3-isomer, there will be one downfield methine proton (Ha) attached to the carbon with the sulfonyl chloride group.
-
Distinct coupling patterns: The coupling constants between adjacent protons would be unique for each position, reflecting the specific dihedral angles in the puckered cyclobutane ring.[8][9]
Table of Comparative Predicted ¹H NMR Data:
| Feature | This compound | 1-Ethylcyclobutane-1-sulfonyl chloride | 2-Ethylcyclobutane-1-sulfonyl chloride |
| Downfield Methine (H-CSO₂Cl) | Yes (~3.7-4.0 ppm, 1H) | No | Yes (~3.7-4.0 ppm, 1H) |
| Number of Ring Proton Signals | 3 (due to symmetry) | 3 (due to symmetry) | 4 (all non-equivalent) |
| Ethyl Group Signals | Quartet and Triplet | Quartet and Triplet | Quartet and Triplet |
| Overall Spectral Complexity | Moderate | Low | High |
Part 3: A Multi-faceted Approach for Unambiguous Characterization
While ¹H NMR is highly informative, a combination of analytical techniques provides a self-validating system for structural confirmation.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for confirming the presence of the sulfonyl chloride functional group.
-
Expected Bands: Strong characteristic absorption bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.[4] The presence of alkane C-H stretching bands around 2800-3000 cm⁻¹ would also be anticipated.[4]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₆H₁₁ClO₂S. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the M⁺ peak) would be expected.
-
Fragmentation: Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[10]
High-Performance Liquid Chromatography (HPLC)
For purity assessment and quantification, especially in the context of a reaction mixture containing isomers, HPLC is indispensable.
-
Methodology: A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile mobile phase, would be suitable for separating the isomers.[11] Due to the reactivity of sulfonyl chlorides, derivatization to more stable sulfonamides might be necessary for robust quantitative analysis.[10]
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[10]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ of the protons of interest.[10]
-
-
Data Processing:
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the splitting patterns to deduce the connectivity of the protons.
-
Caption: Workflow for ¹H NMR characterization.
Conclusion
The definitive characterization of this compound, while challenging due to its reactivity and the potential for isomeric impurities, is readily achievable through a systematic and multi-faceted analytical approach. ¹H NMR spectroscopy, when interpreted with a foundational understanding of substituent effects on the cyclobutane ring, serves as the primary tool for distinguishing between the 1-, 2-, and 3-substituted isomers. The number of signals, the presence or absence of a downfield methine proton, and the overall spectral complexity are key differentiating features. By corroborating the ¹H NMR data with IR spectroscopy for functional group confirmation and Mass Spectrometry for molecular weight and fragmentation analysis, researchers can achieve an unambiguous and robust structural elucidation, ensuring the integrity of their synthetic endeavors.
References
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
Stojanović, M. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. AWS. Retrieved from [Link]
-
Stojanović, M. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. Cherry. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]
-
Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 50(22), 3744-3745. Retrieved from [Link]
-
Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Science Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. Retrieved from [Link]
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
-
Filo. (2025, December 14). Explain the coupling constants observed in the following compounds: Two... Retrieved from [Link]
-
Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]
-
Vaia. (n.d.). Q78P How many signals are produced by... [FREE SOLUTION]. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Sources
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. vaia.com [vaia.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Strategic Analysis of 3-Ethylcyclobutane-1-sulfonyl Chloride: A Comparative MS Guide
Topic: Mass Spectrometry Analysis of 3-Ethylcyclobutane-1-sulfonyl Chloride Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 2408966-16-3) is a critical building block in the synthesis of sulfonamide-based pharmaceuticals. Its analysis presents a specific dichotomy in analytical chemistry: the sulfonyl chloride moiety is thermally labile and moisture-sensitive, yet the cyclobutane ring requires precise structural elucidation to confirm substitution patterns.
This guide compares the two dominant analytical workflows—Direct GC-EI-MS versus Derivatization-LC-ESI-MS —providing experimental protocols and mechanistic insights to ensure data integrity in drug development pipelines.
Part 1: The Analytical Challenge
The core difficulty in analyzing this compound lies in its reactivity.
-
Hydrolysis Risk: In the presence of ambient moisture or protic solvents (common in LC mobile phases), the sulfonyl chloride (
) rapidly hydrolyzes to the sulfonic acid ( ), leading to quantitative errors and ghost peaks. -
Thermal Instability: Under high GC inlet temperatures, sulfonyl chlorides can desulfonylate (
), complicating spectral interpretation.
Therefore, the choice of method depends strictly on the data requirement: Rapid Purity Screening vs. Quantitative Characterization .
Part 2: Comparative Analysis of Methods
Method A: Direct GC-EI-MS (Rapid Screening)
Best for: Raw material identification and rapid purity checks in anhydrous environments.
Mechanism: Electron Impact (EI) at 70 eV provides hard ionization. The molecule is vaporized and ionized directly.
-
Pros: No sample preparation; distinct fragmentation fingerprint; library searchable.
-
Cons: Risk of thermal degradation; requires strictly anhydrous solvents (DCM/Hexane).
Method B: Derivatization LC-ESI-MS (The Gold Standard)
Best for: Quantitative analysis, stability studies, and biological matrices.
Mechanism: The sulfonyl chloride is reacted with a secondary amine (e.g., dimethylamine or morpholine) to form a stable sulfonamide before analysis.
-
Pros: Stabilizes the analyte; compatible with aqueous LC mobile phases; high sensitivity in ESI(+).
-
Cons: Requires sample preparation time; indirect measurement.
Performance Comparison Table
| Feature | Direct GC-EI-MS | Derivatization LC-ESI-MS |
| Analyte State | Native (Sulfonyl Chloride) | Derivatized (Sulfonamide) |
| Stability | Low (Thermal degradation risk) | High (Chemically stable) |
| Quantitation | Semi-quantitative | Highly Quantitative |
| LOD (Limit of Detection) | ~10 ppm | < 1 ppm |
| Sample Prep Time | < 5 mins | 30-45 mins |
| Major Artifacts | Hydrolysis product ( | Incomplete derivatization |
Part 3: Workflow Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on sample condition and data needs.
Figure 1: Analytical decision matrix for sulfonyl chloride characterization.
Part 4: Experimental Protocols
Protocol A: Direct GC-EI-MS (Purity Check)
Caution: Ensure all glassware is oven-dried.
-
Sample Prep: Dissolve 1 mg of this compound in 1 mL of anhydrous Dichloromethane (DCM) .
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split mode (50:1), Temperature 200°C (Keep low to minimize degradation).
-
Oven Program: 50°C (hold 1 min)
20°C/min 280°C. -
MS Source: 230°C, 70 eV.
Protocol B: Derivatization for LC-ESI-MS
Reagent: Morpholine is recommended due to its distinct mass shift (+87 Da) and high ionization efficiency.
-
Reaction: In a 2 mL vial, mix:
-
50 µL Sample solution (in Acetonitrile).
-
50 µL Morpholine (excess).
-
10 µL Triethylamine (catalyst/base).
-
-
Incubation: Vortex and let stand at room temperature for 10 minutes.
-
Quench: Add 890 µL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).
-
Analysis: Inject 5 µL onto a C18 column (e.g., Waters BEH C18).
-
Mobile Phase: A: Water + 0.1% FA; B: ACN + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 mins.
-
Detection: ESI Positive Mode (Look for
).
-
Part 5: Data Interpretation & Fragmentation Logic
Understanding the fragmentation is vital for confirming the structure, particularly the position of the ethyl group on the cyclobutane ring.
Predicted Fragmentation Pattern (EI-MS, 70 eV)
| m/z (approx) | Ion Identity | Mechanism |
| 182 | Molecular Ion (Weak, often absent). | |
| 147 | Heterolytic cleavage of S-Cl bond. | |
| 118 | Diagnostic: Loss of | |
| 83 | Base Peak: Loss of complete sulfonyl chloride group. 3-ethylcyclobutyl cation. | |
| 55 | Ring fragmentation (Loss of Ethyl + H). | |
| 29 | Ethyl group fragment. |
Fragmentation Pathway Diagram
The following diagram details the specific fragmentation logic for the 3-ethylcyclobutane scaffold.
Figure 2: Proposed fragmentation pathway for this compound under EI conditions.
References
-
BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Definition & CAS 2408966-16-3. Retrieved from
-
ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Analysis for Labile Compounds. Retrieved from
-
LibreTexts Chemistry. (2019). Fragmentation Patterns in Mass Spectrometry: Cycloalkanes and Sulfonyls. Retrieved from
-
National Institutes of Health (NIH). (2015). Derivatization of sulfonyl chlorides for enhanced detection in LC-ESI-MS. Retrieved from
Sources
A Comparative Guide to Sulfonylation Reagents: Exploring Alternatives to 3-Ethylcyclobutane-1-sulfonyl chloride
Introduction: The Indispensable Role of the Sulfonyl Moiety in Modern Chemistry
The introduction of sulfonyl groups into molecular scaffolds is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and drug development. The resulting sulfonamides and sulfonate esters are prevalent motifs in a vast array of therapeutic agents, exhibiting activities from antimicrobial to anticancer and diuretic.[1][2] The sulfonyl group's strong electron-withdrawing nature and its ability to act as a stable hydrogen bond acceptor make it a privileged scaffold in rational drug design.[3]
In recent years, the "escape from flatland" concept has driven chemists to explore sp³-rich, non-classical bioisosteres to improve the physicochemical properties of drug candidates.[4] Reagents like 3-ethylcyclobutane-1-sulfonyl chloride are valuable tools in this endeavor, allowing for the installation of unique, three-dimensional cyclobutane moieties. However, reliance on a single, specialized reagent can be limiting due to factors such as commercial availability, cost, or specific reactivity profiles.
This guide provides an in-depth comparison of alternative reagents and methodologies for sulfonylation, designed for researchers, chemists, and drug development professionals. We will move beyond a simple listing of alternatives to explore the causality behind experimental choices, offering a framework for rational reagent selection. We will cover classical reagents as a performance baseline, explore advanced reagents with unique properties, and delve into modern strategies that are redefining the landscape of sulfonyl group installation.
Section 1: A Comparative Analysis of Classical Sulfonylating Agents
The most common method for forming sulfonamides and sulfonate esters involves the reaction of a nucleophile (an amine or alcohol) with a sulfonyl chloride in the presence of a base.[3] Simple alkyl and aryl sulfonyl chlorides are the workhorses of this transformation.
-
Methanesulfonyl Chloride (MsCl): A highly reactive and cost-effective reagent for introducing the "mesyl" group. It is favored for its small size and high reactivity.
-
p-Toluenesulfonyl Chloride (TsCl): Used to install the "tosyl" group. Tosylates are excellent leaving groups, and tosylamides are stable protecting groups. TsCl is generally less reactive than MsCl.[5]
-
Benzenesulfonyl Chloride (BsCl): Offers a simple aromatic sulfonyl group. Its reactivity is comparable to that of TsCl.
The choice between these reagents often depends on the desired properties of the final product and the reactivity of the substrate. For instance, the less reactive TsCl may be preferred for selective sulfonylation in the presence of multiple nucleophilic sites.
Mechanism of Action: Nucleophilic Attack on the Sulfonyl Group
The reactivity of sulfonyl chlorides is dominated by the highly electrophilic sulfur atom, which is bonded to two oxygen atoms and a chlorine atom.[3] The reaction with a nucleophile, such as an amine, proceeds via a nucleophilic attack on this sulfur center. A base is required to neutralize the HCl generated, driving the reaction to completion.[1]
Caption: General mechanism of N-sulfonylation.
Comparative Performance Data
The following table summarizes typical reaction conditions and outcomes for the sulfonylation of a generic primary amine, highlighting the relative differences between these common reagents.
| Reagent | Typical Base | Solvent | Temp (°C) | Relative Rate | Key Feature |
| Methanesulfonyl Chloride (MsCl) | Triethylamine | DCM | 0 to RT | Very Fast | High reactivity, small size.[1] |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, DMAP | Pyridine, DCM | 0 to RT | Moderate | Forms stable, crystalline products.[6] |
| Benzenesulfonyl Chloride | Triethylamine | DCM, THF | 0 to RT | Moderate | Standard aromatic sulfonyl group. |
Section 2: Advanced Reagents for Tunable Reactivity and Orthogonal Deprotection
For more complex syntheses, particularly those involving sensitive functional groups or requiring selective deprotection, a more sophisticated toolkit of sulfonylating agents is necessary.
-
2-Nitrobenzenesulfonyl Chloride (o-NsCl) & 4-Nitrobenzenesulfonyl Chloride (p-NsCl): The "nosyl" group is a critical tool for amine protection. Its key advantage is its lability under mild nucleophilic conditions (e.g., thiophenol and a base), allowing for deprotection without affecting other protecting groups like Boc or Cbz.[5] This orthogonality is the primary driver for its selection in multi-step synthesis. This strategy is famously utilized in the Fukuyama Amine Synthesis.[5]
-
Trifluoromethanesulfonyl Chloride (TfCl) & Anhydride (Tf₂O): The "triflyl" group is an exceptionally electron-withdrawing group, making trifluoromethanesulfonylating agents extremely reactive.[7] They are used to sulfonylate unreactive alcohols and to form enol triflates, which are valuable substrates for cross-coupling reactions.[5] Due to their high reactivity, they must be handled with care.
Choosing a Reagent: A Logic-Based Workflow
The selection of a sulfonylating agent is a critical decision in the design of a synthetic route. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting a sulfonylation reagent.
Section 3: Modern Frontiers in Sulfonylation
Recent innovations have provided alternatives to traditional sulfonyl chlorides, offering milder conditions, broader substrate scope, and novel reaction pathways.
Dehydroxylative Sulfonylation
A significant advance has been the development of methods that avoid the pre-formation of a sulfonyl chloride. Dehydroxylative sulfonylation allows for the direct reaction of alcohols with sulfinates. One effective protocol uses a phosphine/iodoethane system to activate the hydroxyl group in situ, enabling its substitution by a sulfinate nucleophile.[8][9] This method expands the substrate scope to include not just activated (benzylic, allylic) but also unactivated alkyl alcohols.[8]
Key Advantages:
-
Avoids the use of often unstable or commercially unavailable sulfonyl chlorides.
-
Utilizes readily available and stable sodium sulfinate salts.
-
Proceeds under mild conditions with rapid reaction times.[9]
In Situ Generation of Sulfonyl Halides
Another powerful strategy involves the in situ generation of sulfonyl halides from stable precursors like sulfinate salts. For instance, sulfinates can be treated with a halogen source (e.g., N-iodosuccinimide or N-bromosuccinimide) to form the reactive sulfonyl halide, which is immediately consumed by the substrate. This approach is particularly useful for halosulfonylation reactions of strained molecules.[10][11]
Novel Reagent Classes
-
N-Fluorobenzenesulfonimide (NFSI): Traditionally used as an electrophilic fluorinating agent, NFSI has been repurposed as a novel phenylsulfonyl group transfer reagent for the sulfonylation of amines and alcohols under mild, often metal- and base-free conditions.[12]
-
N-Sulfonyl Imidazoliums: These bench-stable reagents serve as versatile coupling agents, reacting with nucleophiles to form sulfonamides and sulfonate esters in high yields at room temperature.[13]
Section 4: Experimental Protocols
Adherence to validated protocols is essential for reproducibility and safety. The following are representative procedures adapted from authoritative sources.
Protocol 1: General N-Sulfonylation of an Amine using Methanesulfonyl Chloride
This protocol is adapted from a standard procedure for synthesizing methanesulfonamides.[1]
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Methanesulfonyl chloride (1.1 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-30 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Dehydroxylative Sulfonylation of an Alcohol
This protocol is based on a phosphine-promoted methodology.[9]
Materials:
-
Alcohol (1.0 eq.)
-
Sodium sulfinate (e.g., Sodium p-toluenesulfinate) (1.5 eq.)
-
Triphenylphosphine (Ph₃P) (1.5 eq.)
-
1,2-Diiodoethane (1.5 eq.)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: To a dry flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), sodium sulfinate (1.5 eq.), triphenylphosphine (1.5 eq.), and 1,2-diiodoethane (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF and stir the mixture at room temperature.
-
Reaction: Stir the reaction for the required time (can be as short as 15 minutes for activated alcohols). Monitor the reaction by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the desired sulfone.
Section 5: Safety and Handling of Sulfonylating Reagents
Sulfonyl chlorides are reactive and require careful handling.
-
Moisture Sensitivity: They react with water, including atmospheric moisture, to produce corrosive hydrochloric and sulfonic acids. Always handle under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.[14][15]
-
Corrosivity: Sulfonyl chlorides and their acidic byproducts are corrosive. Avoid contact with skin and eyes.[16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17]
-
Ventilation: Handle these reagents in a well-ventilated fume hood to avoid inhaling harmful vapors.[14][16]
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, and metals.[14]
Conclusion
While specialized reagents like this compound are excellent for introducing unique sp³-rich moieties, a broad and versatile toolkit is essential for the modern synthetic chemist. Classical reagents like MsCl and TsCl remain indispensable for routine transformations, while advanced reagents such as NsCl provide critical solutions for complex, multi-step syntheses requiring orthogonal protection schemes. Furthermore, the emergence of innovative, chloride-free methods like dehydroxylative sulfonylation is expanding the boundaries of what is possible, offering milder and more efficient pathways to valuable sulfonyl-containing molecules. By understanding the reactivity, advantages, and limitations of each alternative, researchers can make more informed and strategic decisions, accelerating the discovery and development of new chemical entities.
References
-
Vedantu. Sulfonation: Reaction, Mechanism, Uses & Examples Explained. Available at: [Link]
-
Scribd. Sulfonation and Chlorosulfonation Mechanisms. Available at: [Link]
-
LibreTexts. (2021, October 23). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Available at: [Link]
-
Xiang, Y.-J., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry, 88(8), 4818–4828. Available at: [Link]
-
Chemtradeasia. (2023, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Available at: [Link]
-
PubMed. (2023, June 12). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents.... Available at: [Link]
-
Wikipedia. Reductive desulfonylation. Available at: [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Facile and Practical Methods for the Sulfonylation of Alcohols.... Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism. YouTube. Available at: [Link]
-
Pedersen, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Tayebee, R. (2013). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. E-Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2013, December). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. Dehydroxylative Sulfonylation of Alcohols. Available at: [Link]
-
Natho, P., et al. (2024). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues... Angewandte Chemie International Edition. Available at: [Link]
-
NJ.gov. Benzene Sulfonyl Chloride Hazard Summary. Available at: [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Available at: [Link]
-
Reddit. (2021, November 23). How dangerous is thionyl chloride?. r/Chempros. Available at: [Link]
-
Foley, D. J., et al. (2022). Rapid and Scalable Halosulfonylation of Strain-Release Reagents. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2019, August). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide.... Available at: [Link]
-
Worrell, B. T., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Sulfonylation reactions and commonly used sulfonylating reagents. Available at: [Link]
-
Bar-Lavan, Y., et al. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2022, November). Rapid and Scalable Halosulfonylation of Strain-Release Reagents. Available at: [Link]
-
Bentley, T.W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. Dehydroxylative Sulfonylation of Alcohols [organic-chemistry.org]
- 10. Rapid and Scalable Halosulfonylation of Strain‐Release Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
- 15. reddit.com [reddit.com]
- 16. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 17. aksci.com [aksci.com]
Kinetic Profiling of Sulfonyl Chloride Solvolysis: A Comparative Methodological Guide
Executive Summary
Sulfonyl chlorides (
This guide compares the industry-standard Conductometric Method against traditional Titrimetry and Spectrophotometry , providing a validated protocol for determining first-order rate constants (
Part 1: Mechanistic Grounding
The
Solvolysis Pathway
Unlike alkyl halides which may traverse discrete carbocation intermediates (
-
Key Mechanistic Indicator: The Grunwald-Winstein Equation .
[5][6]-
(Nucleophilic Sensitivity): Typically
for sulfonyl chlorides, indicating significant bond formation in the transition state. -
(Ionizing Sensitivity): Typically
, indicating moderate charge development. -
Interpretation: A high
ratio confirms the associative character, distinguishing it from the dissociative pathway common in tertiary alkyl chlorides.
-
(Nucleophilic Sensitivity): Typically
Visualizing the Mechanism
The following diagram illustrates the concerted transition state and the competing electronic effects of para-substituents.
Figure 1: Concerted
Part 2: Comparative Methodology
While multiple techniques exist, Conductometry is the superior method for sulfonyl chlorides due to the stoichiometric release of strong electrolytes (
Performance Matrix: Conductometry vs. Alternatives
| Feature | Conductometry (Recommended) | Quench-Titrimetry | UV-Vis Spectrophotometry |
| Principle | Measures | Aliquots withdrawn and titrated against base (NaOH). | Monitors |
| Time Resolution | Continuous (Real-time data logging). | Discontinuous (Discrete time points). | Continuous. |
| Sensitivity | High (detects | Low to Moderate (depends on burette precision). | High (requires distinct |
| Suitability | Ideal for fast ( | Only suitable for slow reactions ( | Limited by solvent UV cutoff and spectral overlap. |
| Artifacts | Minimal (Temperature control is critical). | High (Quenching lag time introduces error). | Solvent absorption interference. |
Why Conductometry Wins:
For sulfonyl chlorides, the reaction
Part 3: Validated Experimental Protocol (Conductometry)
Objective
To determine the pseudo-first-order rate constant (
Materials
-
Substrate: Benzenesulfonyl chloride (verify purity via GC/NMR).
-
Solvent: Acetone (HPLC Grade) and Deionized Water (
). -
Apparatus: Digital Conductivity Meter (e.g., Metrohm or YSI) with a dip-type cell (cell constant
), jacketed reaction vessel, circulating water bath.
Workflow Diagram
Figure 2: Step-by-step conductometric kinetic workflow.
Step-by-Step Procedure
-
Thermostating: Circulate water at
through the jacketed vessel containing 25 mL of the binary solvent mixture. Allow 15 minutes for thermal equilibrium. -
Baseline Check: Insert the conductivity probe. Ensure the reading is stable and low (background conductivity).
-
Initiation: Using a Hamilton syringe, inject a small volume (e.g.,
) of neat sulfonyl chloride directly into the stirring solvent.-
Note: The final concentration should be low (
) to prevent ion-pairing effects from deviating from linearity.
-
-
Monitoring: Immediately start the timer. Record conductance (
) at regular intervals (e.g., every 15 seconds for fast reactions, every minute for slow ones). -
Infinity Reading: Continue measurements for at least 8-10 half-lives (
) until the conductance stabilizes at a maximum value ( ).-
Self-Validation: If
drifts, it indicates solvent evaporation or instrument drift.
-
Data Analysis
The reaction follows pseudo-first-order kinetics.[4][8] The integrated rate law expressed in terms of conductance is:
-
Plot
on the y-axis vs. time ( ) on the x-axis. -
Linear Regression: The slope of the line is
. -
Linearity Check:
should be . Deviations at early times suggest mixing issues; deviations at late times suggest equilibrium complications (rare for chlorides).
Part 4: Comparative Data & Case Studies
The following data demonstrates the sensitivity of the reaction to electronic effects (Hammett correlation) and solvent composition, validated using the conductometric protocol.
Table 1: Rate Constants for p-Substituted Benzenesulfonyl Chlorides
Conditions: Hydrolysis in water at
| Substituent (Para) | Rate Constant ( | Relative Rate ( | Effect | |
| +0.78 | 45.2 | 3.3 | Acceleration (EWG increases S electrophilicity) | |
| +0.23 | 11.0 | 0.81 | Mild Deactivation | |
| 0.00 | 13.6 | 1.0 | Reference | |
| -0.17 | 9.4 | 0.69 | Deactivation | |
| -0.27 | 23.9 | 1.76 | Anomaly (Resonance stabilization vs Inductive effect) |
Note: The "U-shaped" behavior of p-OMe (reacting faster than predicted by simple Hammett plots) suggests a shift in transition state structure or ground-state stabilization effects, often requiring dual-parameter analysis.
Table 2: Solvent Effects (Grunwald-Winstein)
Substrate: Benzenesulfonyl Chloride at
| Solvent Composition (v/v) | Y Value (Ionizing Power) | Mechanistic Insight | |
| Water (100%) | 3.49 | 1360 | High polarity stabilizes charge separation. |
| 50% Acetone | 0.00 (Ref) | ~14 | Reference solvent. |
| Ethanol (100%) | -2.03 | 0.2 | Low ionizing power slows reaction significantly. |
References
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride. International Journal of Molecular Sciences, 9(6), 915-926. Link
-
Tonnet, M. L., & Hambly, A. N. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Australian Journal of Chemistry, 24(4), 703-712. Link
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power.[10] Progress in Physical Organic Chemistry, 17, 121-158. Link
-
Koo, I. S., et al. (2014). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Physical Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S(N)1-S(N)2 and S(N)2-S(N)3 mechanistic changes revealed by transition states of the hydrolyses of benzyl chlorides and benzenesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 10. goldbook.iupac.org [goldbook.iupac.org]
Comprehensive Guide to Spectroscopic Analysis of Substituted Cyclobutanes
Topic: Spectroscopic Data for Substituted Cyclobutane Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
Substituted cyclobutanes are increasingly prevalent in high-value pharmacophores (e.g., peptidomimetics, anticancer agents like carboplatin derivatives) due to their ability to rigidly orient substituents in specific vectors.[1][3] However, their analysis is complicated by ring puckering (
Strategic Importance in Drug Discovery
Cyclobutane rings offer a unique "middle ground" in conformational restriction. Unlike the rigid cyclopropane or the flexible cyclohexane, cyclobutane exists in a puckered "butterfly" conformation (dihedral angle ~25–35°). This puckering relieves torsional strain but introduces complex spectroscopic signatures. Accurate stereochemical assignment is non-negotiable, as the biological activity of cyclobutane-containing drugs often hinges on the precise spatial arrangement of functional groups (e.g., cis-1,2-dicarboxylic acid derivatives).[1]
Comparative Spectroscopic Analysis
The following table compares the utility of primary spectroscopic techniques for substituted cyclobutanes.
| Technique | Primary Utility | Key Characteristic / Marker | Limitations |
| Stereochemistry & Conformation | Coupling Constants ( | ||
| Carbon Skeleton & Symmetry | Requires larger sample mass; less sensitive to subtle conformational changes. | ||
| NOESY / ROESY | Definitive Stereochemistry | Through-Space Correlations: Strong cross-peaks for cis (protons < 5Å).[1] | NOE signal can be zero for mid-sized molecules (MW ~1000); ROESY is preferred here.[1][5][6][7] |
| IR Spectroscopy | Functional Group & Ring Strain | Ring Puckering Mode: Low frequency (~200 cm | Difficult to interpret for complex substitution patterns without computational support. |
| Mass Spectrometry | Molecular Weight & Fragmentation | Retro-[2+2] Cleavage: Loss of ethylene ( | Isomers often yield identical parent ions; requires MS/MS for differentiation. |
| X-ray Crystallography | Absolute Configuration | Direct Visualization: Unambiguous bond lengths (~1.55 Å) and angles.[1] | Requires single crystals, which are often difficult to obtain for oily cyclobutanes.[1] |
Deep Dive: NMR Stereochemical Assignment
Distinguishing cis and trans isomers in cyclobutanes is the most common analytical challenge. Unlike cyclopropanes (where
A. The Coupling Constant Conundrum (
)
In a planar fragment, the Karplus equation suggests
-
Trans Isomers: Often adopt a pseudo-diequatorial conformation, resulting in dihedral angles closer to 150–160° (large
, ~8–11 Hz).[1] -
Cis Isomers: Fluctuate between pseudo-axial/equatorial forms. The average dihedral angle often results in intermediate
values (6–9 Hz). -
Guidance: Do not rely solely on
magnitude. Use it in conjunction with NOESY.
B. The
-Gauch Effect (
C NMR)
The "steric compression" shift is a reliable indicator.
-
Rule: Carbons in a cis-1,2-disubstituted arrangement are sterically crowded, leading to upfield shifts (lower ppm) compared to the trans isomer.[1]
-
Magnitude: Typically
ppm.
Experimental Protocol: Definitive Stereochemistry via NOESY
Objective: Unambiguously assign cis vs. trans geometry using Nuclear Overhauser Effect Spectroscopy (NOESY).
Prerequisites:
-
Sample Concentration: >5 mM in deuterated solvent (CDCl
or DMSO- ). -
Instrument:
400 MHz NMR. -
Degassing: Sample should be free of paramagnetic oxygen (bubble
for 5 mins) for optimal relaxation.[1]
Step-by-Step Workflow:
-
1D Proton Acquisition:
-
Acquire a standard
H spectrum. -
Optimize d1 (relaxation delay) to
(typically 2–3 seconds) to ensure full relaxation. -
Identify the methine protons (
) attached to the chiral centers.
-
-
NOESY Parameter Setup:
-
Data Processing:
-
Analysis:
-
Cis-Assignment: Look for a cross-peak between the two methine protons (
and ). If they are on the same face, they are typically < 3.0 Å apart, yielding a strong signal.[1] -
Trans-Assignment: Absence of
correlation, but potential correlations between and the neighboring methylene protons ( ) on the same face.
-
Visualization: Stereochemical Assignment Workflow
The following diagram outlines the logical decision tree for assigning cyclobutane stereochemistry.
Caption: Logical workflow for the stereochemical assignment of 1,2-disubstituted cyclobutanes, prioritizing NOESY data over ambiguous coupling constants.
References
-
Raza, G. H., et al. (2003).[1] Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Link
-
BenchChem. (2025).[1][2][4] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Guides. Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY protocols).
-
Moriarty, R. M. (1975).[1] Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry. Link
-
Doc Brown's Chemistry. (2025).[1] NMR analysis of cyclobutane. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. youtube.com [youtube.com]
comparative stability of alkyl vs aryl sulfonyl chlorides
Title: Comparative Stability & Reactivity Guide: Alkyl vs. Aryl Sulfonyl Chlorides Subtitle: A Technical Analysis for Process Optimization in Drug Development
Part 1: Executive Summary
For researchers and process chemists, the choice between alkyl (e.g., methanesulfonyl chloride, MsCl) and aryl (e.g., p-toluenesulfonyl chloride, TsCl) sulfonyl chlorides is rarely arbitrary. It is a trade-off between reactivity and stability .
-
Alkyl Sulfonyl Chlorides (MsCl): High-energy reagents. They offer rapid kinetics and small steric footprints but suffer from lower thermal stability and a susceptibility to rapid hydrolysis via the sulfene mechanism in the presence of base. They require strictly anhydrous conditions or rapid stoichiometric control.
-
Aryl Sulfonyl Chlorides (TsCl, BsCl): Robust, crystalline reagents. They react via a direct associative mechanism (
-like), offering superior hydrolytic stability (allowing biphasic aqueous reactions) and thermal resilience. However, they introduce a larger steric mass and UV-active byproducts.
Part 2: Mechanistic Divergence
The stability profile of these reagents is dictated by their reaction mechanisms. This is the single most critical factor for experimental design.
The Sulfene Pathway (Alkyl Specific)
Alkyl sulfonyl chlorides with
Direct Displacement (Aryl Specific)
Aryl sulfonyl chlorides lack
Figure 1: Mechanistic divergence. The sulfene pathway (red) available to alkyl derivatives creates a high-energy "short circuit" leading to rapid hydrolysis or non-selective side reactions.
Part 3: Comparative Stability Profile
Hydrolytic Stability
Experimental data confirms that while both classes hydrolyze, the activation entropy (
-
MsCl:
cal/deg·mol. The less negative entropy suggests a looser transition state or the accessibility of the sulfene pathway, leading to faster hydrolysis. -
BsCl (Benzenesulfonyl chloride):
cal/deg·mol. The highly negative entropy indicates a tight, ordered transition state (associative mechanism), which presents a higher energy barrier to hydrolysis by water molecules.
Table 1: Physical & Stability Comparison
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |
| Physical State | Liquid (MP -32°C) | Solid (MP 69°C) |
| Hydrolysis Risk | High. Reacts violently with water; autocatalytic degradation by HCl byproduct. | Low to Moderate. Can survive minutes to hours in neutral water; stable in biphasic systems. |
| Thermal Stability | Low. Decomposes to toxic | High. Stable up to ~130°C. Decomposition via desulfonylation occurs only at extreme temps. |
| Storage | Store < 4°C, strictly anhydrous. Corrosive lachrymator.[1] | Store RT (< 30°C).[2][3] Moisture sensitive but handles as a stable solid.[3] |
| Primary Degradant | Methanesulfonic acid (highly acidic). | p-Toluenesulfonic acid (TsOH). |
Part 4: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
To quantify degradation rates in your specific matrix.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (for Aryl) / ELSD or Refractive Index (for Alkyl, as MsCl lacks strong UV chromophore).
-
Sample Prep: Quench aliquots immediately in excess dry methanol to convert unreacted chloride to the stable methyl ester for quantification. Do not inject active chloride directly , as it will corrode the HPLC injector and hydrolyze on-column.
Protocol B: Optimized Sulfonylation (Mitigating Instability)
For MsCl (The "Cold & Fast" Method):
-
Rationale: Suppress sulfene formation and hydrolysis by temperature control.
-
Dissolve substrate (amine/alcohol) and base (TEA/DIPEA) in DCM.
-
Cool to -10°C or lower.
-
Add MsCl dropwise as a dilute solution.
-
Critical: Maintain temperature < 0°C until addition is complete.
-
Quench with water only after TLC confirms consumption of MsCl.
For TsCl (The "Schotten-Baumann" Method):
-
Rationale: Exploits the hydrolytic stability of TsCl to use aqueous bases.
-
Dissolve substrate in THF or Dioxane.
-
Add aqueous NaOH or
(2-3 equivalents). -
Add solid TsCl in one portion at Room Temperature.
-
Stir vigorously. The TsCl survives the aqueous environment long enough to react with the amine.
Part 5: Decision Matrix
Use this logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision logic for reagent selection. MsCl is preferred for hindered substrates despite its instability, while TsCl is the robust workhorse for general synthesis.
References
-
Mechanistic Studies of Solvolysis: Robertson, R. E., et al. "Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water." Canadian Journal of Chemistry, 1968. Link
-
Sulfene Mechanism: King, J. F., et al. "Mechanisms of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 1989. Link
-
Thermal Stability Data: BenchChem. "An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide." Link
-
Experimental Protocols: "Water-solvent method for tosylation and mesylation of primary alcohols." Green Chemistry, 2011. Link
-
General Properties: Sigma-Aldrich Product Specification, p-Toluenesulfonyl chloride (98-59-9). Link
Sources
Technical Guide: Assessing the Purity of 3-Ethylcyclobutane-1-sulfonyl Chloride
Executive Summary
Synthesized 3-Ethylcyclobutane-1-sulfonyl chloride presents a dual analytical challenge: chemical instability (susceptibility to hydrolysis) and stereochemical complexity (cis/trans isomerism). Standard reverse-phase HPLC methods often fail due to on-column hydrolysis, yielding ghost peaks of sulfonic acid. Furthermore, simple area-% integration by GC-MS can be misleading due to thermal degradation of the sulfonyl chloride moiety.
This guide compares three analytical workflows, recommending a hybrid approach: Quantitative NMR (qNMR) for absolute mass purity and Derivatization-HPLC for precise isomeric ratio determination.
Chemical Context & Challenges
Before selecting an analytical method, one must understand the molecule's behavior under stress.
-
Hydrolytic Instability: The
group reacts rapidly with moisture to form 3-ethylcyclobutane-1-sulfonic acid and HCl. This reaction is accelerated by heat and protic solvents (MeOH, ), rendering standard LC-MS workflows invalid without modification. -
Stereoisomerism: The 1,3-substitution pattern on the cyclobutane ring creates cis and trans geometric isomers. These isomers possess distinct biological activities and physicochemical properties. Quantifying their ratio is as critical as determining overall chemical purity.
Analytical Decision Matrix
The following diagram illustrates the logic for selecting the correct analytical workflow based on your specific data requirement.
Figure 1: Analytical Decision Matrix. Select Method A for potency assignment and Method B for isomeric profiling.
Comparative Analysis of Methods
The following table objectively compares the three primary approaches for assessing this specific molecule.
| Feature | Method A: qNMR (Recommended) | Method B: Derivatization-HPLC (Recommended) | Method C: Direct GC-MS/FID |
| Primary Utility | Absolute Mass Purity (Potency) | Isomeric Ratio (cis/trans) & Trace Impurities | Rapid Process Check |
| Self-Validating? | Yes. Internal standard confirms accuracy. | Yes. Derivative confirms functional activity. | No. Thermal breakdown mimics impurities. |
| Stereo-selectivity | Moderate (Signals often overlap) | High (Baseline separation of isomers) | Moderate to High |
| Sample Prep Time | < 10 Minutes | 30-45 Minutes | < 5 Minutes |
| Risk Factor | Low (Non-destructive) | Low (Stabilizes analyte) | High (Thermal elimination of |
Detailed Experimental Protocols
Method A: Quantitative 1H NMR (qNMR)
Purpose: To determine the absolute weight-percent purity (potency) of the sulfonyl chloride. This method avoids hydrolysis issues by using aprotic solvents.
Mechanism: qNMR relies on the direct proportionality between signal integration and the molar amount of nuclei.[1] By adding a certified internal standard (IS) of known purity, we calculate the analyte's purity without needing a reference standard of the analyte itself [1].
Protocol:
-
Standard Selection: Use 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (
) .-
Why: These are non-reactive toward sulfonyl chlorides and have simple singlet signals that do not overlap with the cyclobutane multiplets (
1.5–5.5 ppm). Avoid Maleic acid (potential reaction with ).
-
-
Sample Prep:
-
Weigh ~10 mg of sample (
) and ~5 mg of Internal Standard ( ) directly into an NMR tube. Precision: 0.01 mg. -
Dissolve in 0.7 mL
(dried over molecular sieves). -
Critical: Perform immediately to prevent hydrolysis from atmospheric moisture.
-
-
Acquisition:
-
Pulse delay (
): seconds (ensure relaxation). -
Scans: 16 or 32.[1]
-
-
Calculation:
Where =Integration, =Number of protons, =Molecular Weight, =Mass.[1][2]
Method B: Derivatization-HPLC (The "Gold Standard" for Isomers)
Purpose: To separate cis/trans isomers and quantify impurities without hydrolysis artifacts.
Mechanism: Direct injection of sulfonyl chlorides onto a reverse-phase column (containing water/methanol) causes on-column hydrolysis. We chemically convert the unstable sulfonyl chloride into a stable sulfonamide using a primary amine (Benzylamine or Diethylamine) [2].
Workflow Diagram:
Figure 2: Derivatization workflow converting reactive analyte to stable sulfonamide.
Protocol:
-
Reagent Prep: Prepare a 0.5 M solution of Benzylamine in Dichloromethane (DCM) with 1.0 eq of Triethylamine (TEA) as an acid scavenger.
-
Why Benzylamine? It introduces a strong UV chromophore, making UV detection (254 nm) highly sensitive.
-
-
Reaction:
-
Dissolve ~10 mg of this compound in 1 mL DCM.
-
Add 200 µL of the Benzylamine reagent.
-
Vortex for 1 minute. (Reaction is typically instant).
-
Quench with 1 mL dilute HCl (1N) to remove excess amine.
-
-
Analysis:
-
Inject the organic layer onto an HPLC (C18 Column).
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: 10% to 90% ACN over 15 mins.
-
-
Result Interpretation:
-
The cis and trans sulfonamides will elute as distinct peaks.
-
Integrate area % to determine the isomeric ratio.
-
Note: Any sulfonic acid (hydrolysis impurity from the original sample) will not derivatize and will elute at the solvent front (dead volume), allowing you to distinguish "active" chloride from "dead" acid.
-
Data Interpretation & Troubleshooting
Distinguishing Cis/Trans Isomers
In substituted cyclobutanes, the cis and trans isomers exhibit different physical shapes (puckered ring conformations).[3]
-
HPLC: The isomer with the more compact hydrophobic surface area usually elutes first on C18 columns. For 1,3-disubstituted cyclobutanes, the cis isomer is often more polar (depending on the puckering) and may elute earlier than the trans, but this must be confirmed with a standard or NOE (Nuclear Overhauser Effect) NMR experiments [3].
-
NMR: Look for the methine proton (
).
Common Pitfalls
-
Ghost Peaks in GC: If you see a peak corresponding to "3-ethylcyclobutene" or "SO2" loss, your injector port is too hot. Switch to Method B (Derivatization).
-
Drifting Purity in qNMR: If the purity decreases over time in the NMR tube, your
is wet. Use an ampoule of fresh solvent or store over activated 4Å molecular sieves.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810.
-
Boyd, M. J., et al. (2010). "Practical synthesis of sulfonyl chlorides from sulfonyl fluorides." Tetrahedron Letters, 51(20), 2685-2687. (Discusses stability and derivatization strategies).
-
Wiberg, K. B., & Barth, D. E. (1969). "Cyclobutane derivatives. V. Nuclear magnetic resonance spectra of the cyclobutane system." Journal of the American Chemical Society, 91(18), 5124–5130. (Foundational text on cyclobutane stereochemistry and NMR shifts).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 6. creative-biostructure.com [creative-biostructure.com]
A Comparative Crystallographic Guide to Sulfonyl Chloride Derivatives: From Reactive Intermediates to Stable Crystalline Solids
This guide provides an in-depth technical comparison of the X-ray crystallography of sulfonyl chloride derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the structural nuances of these vital chemical entities. We will explore the challenges inherent in crystallizing reactive sulfonyl chlorides and compare their structural features with their more stable and commonly crystallized sulfonamide derivatives. This guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols for reproducible results.
The Dichotomy of Sulfonyl Derivatives: Reactivity vs. Stability in Crystallography
The sulfonyl functional group is a cornerstone in medicinal chemistry, with the sulfonamide moiety being a key structural motif in numerous drugs.[1] The synthesis of these sulfonamides predominantly proceeds through the highly reactive sulfonyl chloride intermediate. This inherent reactivity, however, presents a significant challenge for structural elucidation by single-crystal X-ray crystallography.
Sulfonyl chlorides are highly susceptible to hydrolysis, readily reacting with atmospheric moisture.[2] This necessitates the use of anhydrous solvents and inert atmospheres during crystallization, a primary hurdle in obtaining high-quality single crystals.[3] In contrast, their sulfonamide derivatives are generally stable, crystalline solids, making them far more amenable to crystallographic analysis. This guide will navigate these differences, providing insights into handling reactive species for crystallographic studies and comparing their structural features with their stable sulfonamide counterparts.
Crystallizing the Unstable: A Protocol for Sulfonyl Chloride Derivatives
Obtaining single crystals of sulfonyl chloride derivatives suitable for X-ray diffraction is a non-trivial task that demands meticulous attention to experimental conditions. The following protocol provides a generalized yet detailed approach, emphasizing the exclusion of moisture.
Experimental Protocol: Crystallization of a Sulfonyl Chloride Derivative
-
Material Preparation: Ensure the sulfonyl chloride derivative is of the highest possible purity (≥95%). Impurities can significantly hinder crystal nucleation and growth.
-
Solvent Selection: Choose a dry, aprotic solvent in which the sulfonyl chloride is sparingly soluble. Common choices include anhydrous toluene, hexane, or dichloromethane. The ideal solvent will fully dissolve the compound when heated and allow for slow precipitation upon cooling.
-
Crystallization Setup (Vapor Diffusion):
-
In an inert atmosphere (e.g., a glovebox), dissolve a small amount of the sulfonyl chloride (5-10 mg) in a minimal volume of the chosen "good" solvent (e.g., anhydrous toluene) in a small, open vial.
-
Place this inner vial inside a larger, sealable vial containing a small amount of a "poor" solvent in which the sulfonyl chloride is insoluble (e.g., anhydrous hexane). The poor solvent should be more volatile than the good solvent.
-
Seal the outer vial tightly.
-
-
Crystal Growth: Allow the sealed vial to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the sulfonyl chloride, promoting the formation of single crystals over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of cold nitrogen gas on the diffractometer to prevent degradation.
Caption: Workflow for the crystallization of reactive sulfonyl chloride derivatives.
A Comparative Analysis: p-Toluenesulfonyl Chloride vs. a Sulfonamide Derivative
To illustrate the structural differences between a sulfonyl chloride and its corresponding sulfonamide, we will compare the crystallographic data of p-toluenesulfonyl chloride with a representative p-toluenesulfonamide derivative.
| Parameter | p-Toluenesulfonyl Chloride | p-Toluenesulfonanilide Derivative[4] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| S-Cl Bond Length (Å) | ~2.02 | N/A |
| S-N Bond Length (Å) | N/A | ~1.63 |
| S=O Bond Lengths (Å) | ~1.42, ~1.43 | ~1.43, ~1.44 |
| O-S-O Bond Angle (°) | ~122° | ~120° |
| C-S-Cl Bond Angle (°) | ~105° | N/A |
| C-S-N Bond Angle (°) | N/A | ~107° |
Note: Data for p-toluenesulfonyl chloride is representative and may vary slightly between different structural reports. Data for the p-toluenesulfonanilide derivative is sourced from a published crystal structure.[4]
The most striking difference is the replacement of the long, relatively weak S-Cl bond in the sulfonyl chloride with a shorter, stronger S-N bond in the sulfonamide. This fundamental change in bonding is directly responsible for the increased stability of sulfonamides. The bond angles around the sulfur atom also adjust to accommodate the different steric and electronic demands of the chlorine versus the nitrogen substituent.
The Role of Non-Covalent Interactions in Crystal Packing
The stability and packing of molecular crystals are heavily influenced by non-covalent interactions. In sulfonyl chloride and sulfonamide derivatives, these interactions play a crucial role in dictating the final crystal lattice.
A comparative study of a sulfonyl chloride and its corresponding sulfonyl fluoride derivative using Hirshfeld surface analysis revealed distinct differences in their intermolecular interactions.[5] While the sulfonyl oxygens participated in comparable interactions in both structures, the chloride was found to engage in hydrogen bonding, whereas the fluoride did not.[5] Conversely, the fluorine atom was observed to form close contacts with several π systems.[5]
In sulfonamides, the presence of the N-H group introduces a strong hydrogen bond donor, which typically forms robust N-H···O=S hydrogen bonds, leading to well-defined and stable crystal structures.[6] These interactions are a dominant feature in the crystal packing of most sulfonamides.
Caption: Dominant non-covalent interactions in sulfonyl chloride vs. sulfonamide crystals.
From Structure to Function: Implications for Drug Design
The structural data obtained from X-ray crystallography of both sulfonyl chlorides and their sulfonamide derivatives are invaluable for rational drug design. The precise bond lengths, angles, and torsion angles of the sulfonamide group, for instance, are critical for understanding its interaction with biological targets.[7]
By studying the crystal structures of sulfonamides bound to their target enzymes, medicinal chemists can design more potent and selective inhibitors. The sulfonamide moiety's ability to act as a hydrogen bond donor and acceptor is often key to its biological activity.[7]
Furthermore, understanding the solid-state properties of different crystalline forms (polymorphs) of sulfonamide drugs is crucial for formulation and bioavailability.[4] X-ray crystallography is the definitive tool for identifying and characterizing these polymorphs.
Conclusion
The X-ray crystallographic analysis of sulfonyl chloride derivatives presents a tale of two moieties: the reactive, challenging-to-crystallize sulfonyl chloride and the stable, readily crystallized sulfonamide. Despite the experimental difficulties, obtaining crystal structures of sulfonyl chlorides provides valuable insights into their reactivity and serves as a crucial starting point for understanding the formation of their derivatives.
The comparative analysis of their crystal structures reveals fundamental differences in bonding and non-covalent interactions that underpin their disparate chemical properties. For researchers in drug discovery and materials science, a thorough understanding of the crystallographic landscape of both sulfonyl chlorides and their derivatives is essential for the rational design of new molecules with desired functions and properties. This guide provides a foundational framework for these endeavors, grounded in experimental data and established scientific principles.
References
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Chem. Sel. URL: [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed. URL: [Link]
-
Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. ACS Omega. URL: [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. URL: [Link]
-
p-TOLUENESULFONYL CHLORIDE. LookChem. URL: [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. URL: [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. URL: [Link]
-
Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. RSC Publishing. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. manavchem.com [manavchem.com]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating the Mechanistic Divide: A Comparative Guide to S_N1 and S_N2 Reactions of Sulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the sulfonyl chloride moiety is a cornerstone of synthetic chemistry. Its utility in forming sulfonamides, sulfonate esters, and other key functional groups is unparalleled.[1] However, the mechanistic pathway by which these transformations occur—be it a concerted bimolecular nucleophilic substitution (S_N2) or a stepwise unimolecular (S_N1) route—is a subject of nuanced discussion and critical for reaction design and optimization. This guide provides an in-depth, objective comparison of the S_N1 and S_N2 mechanisms in the context of sulfonyl chloride reactivity, supported by experimental data and detailed protocols.
The Electrophilic Sulfur: A Center of Reactivity
The reactivity of sulfonyl chlorides (R-SO₂Cl) is dominated by the highly electrophilic nature of the sulfur atom.[1] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for nucleophilic attack. The chloride ion serves as an effective leaving group, facilitating nucleophilic substitution reactions.[1] While nucleophilic substitution at a saturated carbon atom is often a straightforward classification of S_N1 or S_N2, the tetracoordinate sulfur atom in sulfonyl chlorides presents a more complex mechanistic landscape.
The Dominant Pathway: The S_N2 Mechanism
For the majority of sulfonyl chlorides, particularly primary and secondary alkanesulfonyl chlorides and arenesulfonyl chlorides, the reaction proceeds through a mechanism that is best described as bimolecular (S_N2) or a closely related stepwise addition-elimination pathway.[2][3] This pathway involves the direct attack of a nucleophile on the sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking.
A key feature of the S_N2 reaction at a chiral center is the inversion of stereochemistry.[4] While the sulfur atom in most common sulfonyl chlorides is not a stereocenter, the principles of a concerted, backside attack are analogous. The reaction kinetics are second-order overall, being first-order in both the sulfonyl chloride and the nucleophile.[5]
Visualizing the S_N2 Mechanism
The S_N2 reaction at the sulfonyl sulfur is thought to proceed through a trigonal bipyramidal transition state.[6][7]
Caption: S_N2 mechanism at the sulfonyl sulfur.
The Elusive S_N1 Pathway: A Dissociative Character
A true S_N1 mechanism, involving the rate-determining formation of a discrete sulfonyl cation (RSO₂⁺), is generally considered energetically unfavorable for most sulfonyl chlorides.[2] However, under certain conditions, the reaction can exhibit S_N1-like character. This is often described as a "dissociative S_N2" mechanism, where the transition state is "looser," with significant S-Cl bond cleavage preceding nucleophile-S bond formation.[8]
This shift towards an S_N1 character is favored by:
-
Substrate Structure: Tertiary alkanesulfonyl chlorides, where steric hindrance disfavors a direct S_N2 attack and the tertiary alkyl group can stabilize a developing positive charge, are more prone to a dissociative mechanism.[2]
-
Solvent: Highly ionizing, polar protic solvents can stabilize the charge-separated transition state, promoting a more S_N1-like pathway.[9]
-
Weak Nucleophiles: In solvolysis reactions where the solvent acts as a weak nucleophile, the substrate has a greater opportunity to ionize before nucleophilic attack.[10]
The hallmark of an S_N1 reaction at a chiral carbon is racemization, as the planar carbocation intermediate can be attacked from either face.[4] While direct observation of a sulfonyl cation is rare, the observation of increased racemization in reactions of chiral sulfonyl derivatives would be strong evidence for an S_N1 pathway. The kinetics of an S_N1 reaction are first-order, depending only on the concentration of the substrate.[11]
Visualizing the S_N1 Mechanism
The hypothetical S_N1 pathway involves the formation of a sulfonyl cation intermediate.
Caption: Decision tree for predicting the reaction mechanism.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-4-toluenesulfonamide (A Classic S_N2 Reaction)
This protocol describes the reaction of p-toluenesulfonyl chloride with benzylamine, a strong nucleophile, under conditions that strongly favor an S_N2 mechanism.
Materials:
-
Benzylamine (5 g, 46.7 mmol)
-
Pyridine (25 ml)
-
p-Toluenesulfonyl chloride (10 g, 52.5 mmol)
-
Water
-
Ethanol
Procedure:
-
To a solution of benzylamine in pyridine, cautiously add p-toluenesulfonyl chloride. [8]2. Stir the resulting solution at room temperature for 1 hour. [8]3. Pour the reaction mixture into 80-100 ml of water. An oily precipitate will form, which should solidify upon scratching. [8]4. Filter the solid and recrystallize from ethanol to yield N-benzyl-4-toluenesulfonamide. [8]
Protocol 2: Solvolysis of Methanesulfonyl Chloride in Water (Illustrating a Dissociative S_N2 Reaction)
This protocol outlines a method for measuring the rate of hydrolysis of methanesulfonyl chloride, a reaction that proceeds via a dissociative S_N2 mechanism.
Materials:
-
Methanesulfonyl chloride
-
Deionized water
-
Conductivity meter and probe
-
Thermostated water bath
Procedure:
-
Equilibrate a known volume of deionized water in a reaction vessel within a thermostated water bath at the desired temperature (e.g., 25.0 °C).
-
Inject a small, known amount of methanesulfonyl chloride into the water with vigorous stirring to initiate the reaction.
-
Monitor the change in conductivity of the solution over time. The hydrolysis produces methanesulfonic acid and hydrochloric acid, leading to an increase in conductivity. [6]4. Continue measurements until the conductivity reaches a stable "infinity" reading, indicating the completion of the reaction. [6]5. Calculate the first-order rate constant (k) from the conductivity-time data using the appropriate integrated rate law. [6]
Conclusion
The nucleophilic substitution reactions of sulfonyl chlorides predominantly follow a bimolecular (S_N2) or a closely related addition-elimination pathway. A true unimolecular (S_N1) mechanism is rare. However, the mechanistic landscape is a continuum, with the potential for a shift towards a more dissociative, S_N1-like transition state influenced by the substrate structure, the nucleophilicity of the attacking species, and the ionizing power of the solvent. A thorough understanding of these competing factors, supported by kinetic data, is essential for predicting reaction outcomes and designing robust synthetic strategies in research and pharmaceutical development.
References
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1451-1455.
- King, J. F., & Lee, T. W. S. (1971). Mechanistic variation in alkanesulfonyl chloride hydrolysis and related reactions. Journal of the American Chemical Society, 93(19), 4730-4735.
- Rogne, O. (1970). Kinetic solvent isotope effect in the hydrolysis of sulphonic anhydrides. Acta Chemica Scandinavica, 24, 275-278.
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved February 22, 2026, from [Link]
- Kevill, D. N., & D'Souza, M. J. (2024). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of the Korean Chemical Society, 68(6), 331-337.
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657.
- Robertson, R. E., & Laughton, P. M. (1971). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 49(9), 1441-1450.
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). Horiazon Chemical. Retrieved February 22, 2026, from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657.
-
Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic-Synthesis.com. Retrieved February 22, 2026, from [Link]
-
Preparation of Alkyl Halides and Tosylates from Alcohols. (n.d.). OpenOChem Learn. Retrieved February 22, 2026, from [Link]
-
4-Toluenesulfonyl chloride. (2023, December 29). In Wikipedia. [Link]
-
TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). (n.d.). OrgoSolver. Retrieved February 22, 2026, from [Link]
- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
-
Ch8 : Tosylates. (n.d.). University of Calgary. Retrieved February 22, 2026, from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
- Iazykov, M., Canle López, M., Santaballa, J. A., & Rublova, L. (2017). Observed rate constants for alcoholysis of arenesulfonyl chlorides at 313K.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23537-23541.
- Bentley, T. W., & Jones, R. O. (2021). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. The Journal of Organic Chemistry, 86(1), 449-457.
- Gray, E. T., & Margerum, D. W. (1978). Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. Inorganic Chemistry, 17(9), 2448-2453.
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657.
- Kavitha, R., & Ananthalakshmi, S. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. International Journal of Applied Research, 2(10), 652-657.
-
The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 22, 2026, from [Link]
- Fiorot, A. B., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Physical Chemistry Chemical Physics, 26(6), 4647-4658.
-
Hammett equation. (2024, January 26). In Wikipedia. [Link]
-
Hammett Equation. (n.d.). ChemEurope. Retrieved February 22, 2026, from [Link]
-
The SN1 Reaction. (2024, March 20). Chemistry LibreTexts. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]
-
Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoates. (n.d.). datapdf.com. Retrieved February 22, 2026, from [Link]
-
SN1 Reaction. (n.d.). Perlego. Retrieved February 22, 2026, from [Link]
-
Hammett Equation. (n.d.). Mechanisms of Organic Reactions - Pharmacy 180. Retrieved February 22, 2026, from [Link]
-
The SN1 Reaction Mechanism. (2025, July 3). Master Organic Chemistry. [Link]
-
Hammett Equation and Substituent Constants. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]
-
SN1 vs SN2 Reactions: Key Differences for the DAT Organic Chemistry Section. (2025, May 15). DATBooster. [Link]
- Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. (2000). Bulletin of the Korean Chemical Society, 21(10), 1011-1014.
Sources
- 1. bkcs.kchem.org [bkcs.kchem.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. allresearchjournal.com [allresearchjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Quenching of 3-Ethylcyclobutane-1-sulfonyl chloride
Executive Summary & Critical Hazards
IMMEDIATE ACTION REQUIRED: Treat 3-Ethylcyclobutane-1-sulfonyl chloride as a high-risk, water-reactive corrosive .
This compound belongs to the sulfonyl chloride class (
Do not dispose of this chemical directly into aqueous waste streams or trash bins. It must be chemically quenched (neutralized) before disposal.
Hazard Profile
| Parameter | Specification |
| CAS Number | 2408966-16-3 |
| Chemical Class | Sulfonyl Chloride |
| Physical State | Liquid (Colorless to light yellow) |
| Primary Hazards | Skin Corr.[1][2][3][4] 1B (Causes severe burns), EUH014 (Reacts violently with water), H335 (Respiratory Irritant). |
| Reaction Byproducts | 3-Ethylcyclobutane-1-sulfonic acid + Hydrochloric Acid (HCl) |
Pre-Operational Checklist
Before initiating disposal, verify the following controls are in place.
Personal Protective Equipment (PPE)
-
Eye/Face: Chemical splash goggles AND a full-face shield. (Standard safety glasses are insufficient due to splash risk).
-
Hand: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.
-
Body: Chemical-resistant lab coat and apron.
Engineering Controls
-
Ventilation: All operations must be performed inside a certified chemical fume hood to capture HCl vapors.
-
Cooling: Prepare an ice/water bath to manage the exotherm.
Reagents for Quenching[5][6][7][8][9][10]
-
Solvent (Optional): Dichloromethane (DCM) or Tetrahydrofuran (THF) to dilute viscous residues.
-
Neutralizing Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ) solution. -
Cooling Agent: Crushed ice.
Core Protocol: Controlled Quenching (Hydrolysis)
Scientific Rationale: The objective is to convert the reactive electrophile (
Step-by-Step Procedure
1. Preparation & Dilution
-
If the waste is a pure liquid or solid residue, dissolve it in a minimal amount of inert organic solvent (DCM or THF) to facilitate flow and heat transfer.
-
Note: If the material is already in solution, proceed to Step 2.
2. Setup of Quenching Vessel
-
Place a large beaker or Erlenmeyer flask containing a 20% excess of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) into an ice bath. -
Crucial: The volume of the quenching base should be at least 10x the volume of the sulfonyl chloride to provide a sufficient heat sink.
3. Controlled Addition (The "Dropwise" Rule)
-
WARNING: NEVER add water/base to the sulfonyl chloride. ALWAYS add the sulfonyl chloride to the base.
-
Using an addition funnel or pipette, slowly add the sulfonyl chloride solution to the stirred basic solution.
-
Monitor temperature; keep below 20°C. If "fizzing" (CO2 evolution from bicarbonate) or temperature spikes occur, stop addition and let the mixture cool.
4. Verification & pH Adjustment
-
After addition is complete, allow the mixture to stir for 30–60 minutes to ensure total hydrolysis.
-
Test the pH of the aqueous layer.[5] It must be between pH 6 and 9 .
-
If acidic (pH < 6): Add more base.
-
If highly basic (pH > 10): Neutralize carefully with dilute HCl if local regulations require neutral discharge, though most hazardous waste streams accept basic aqueous waste.
-
5. Phase Separation (If Organic Solvent Used)
-
Transfer the mixture to a separatory funnel.[6]
-
Organic Layer (e.g., DCM): Drain and dispose of as "Halogenated Organic Waste."
-
Aqueous Layer: Contains the neutralized sulfonate salt. Dispose of as "Aqueous Waste" or "Quenched Chemical Waste" depending on site protocols.
Operational Workflows (Visualized)
Workflow 1: Routine Disposal Decision Logic
This diagram guides the researcher through the decision-making process for standard disposal.
Figure 1: Decision logic for the controlled quenching and phase separation of sulfonyl chloride waste.
Emergency Spill Response
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to HCl gas.
Small Spill (< 10 mL)
-
Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Open windows or maximize lab ventilation if safe.
-
PPE: Don full PPE (Goggles, Face Shield, Gloves).
-
Absorb: Cover the spill with a dry absorbent (Vermiculite, dry sand, or specific Acid Neutralizing Spill Kit).
-
Do not use paper towels (fire risk from heat of reaction).
-
-
Neutralize: Once absorbed, scoop into a pail and treat cautiously with saturated sodium bicarbonate solution in a fume hood.
Large Spill (> 10 mL)
-
Evacuate the laboratory immediately.
-
Secure: Close doors to contain HCl vapors.
-
Notify: Contact Environmental Health & Safety (EHS) or Emergency Response immediately.[7]
-
Do Not Enter without Self-Contained Breathing Apparatus (SCBA) if fumes are visible.
Waste Labeling Requirements
Proper labeling ensures the safety of downstream waste handling personnel.
| Label Field | Required Content |
| Chemical Name | This compound (Quenched) |
| Constituents | Sodium Hydroxide, Water, [Solvent Name] |
| Hazard Checkboxes | [x] Corrosive [x] Irritant |
| pH Level | pH ~7-9 (Verified) |
| Date | [Current Date] |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. Retrieved from [Link]
-
Yufeng Group. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Handling 3-Ethylcyclobutane-1-sulfonyl Chloride
As a researcher in the fast-paced world of drug development, your focus is on innovation and results. However, the foundation of groundbreaking science is an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 3-Ethylcyclobutane-1-sulfonyl chloride. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, its chemical class—sulfonyl chlorides—is well-characterized. The procedures outlined here are based on the established hazards of analogous compounds, ensuring a robust and conservative approach to safety.
Sulfonyl chlorides are highly reactive, corrosive, and water-sensitive reagents. Their improper handling can lead to severe skin and eye burns, respiratory tract irritation, and violent reactions.[1][2][3][4][5] This guide is designed to empower you with the knowledge to mitigate these risks effectively, allowing you to focus on your research with confidence.
Hazard Analysis: Understanding the "Why"
The primary driver for all safety protocols is the inherent reactivity of the sulfonyl chloride functional group.
-
Corrosivity: Sulfonyl chlorides are corrosive to skin, eyes, and the respiratory tract.[3][4] Contact can cause severe chemical burns.
-
Reactivity with Water: This is a critical hazard. This compound will react exothermically and violently with water (including moisture in the air) to produce hydrochloric acid (HCl) and ethylcyclobutane sulfonic acid.[1][6] The release of corrosive HCl gas is a significant inhalation hazard.
-
Lachrymator: Like many reactive acid chlorides, sulfonyl chlorides are lachrymators, meaning they are irritants that cause tearing and stinging sensations in the eyes and respiratory tract.[2]
-
Incompatibility: They react violently with strong bases, amines, alcohols, and oxidizing agents.[7][8] Such reactions can be highly exothermic and potentially explosive.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure.
-
Chemical Fume Hood: All handling of this compound must be performed in a certified, properly functioning chemical fume hood.[6][9][10] This is non-negotiable. The fume hood contains vapors and provides a physical barrier.
-
Ventilation: The laboratory should have good general ventilation to supplement the local exhaust of the fume hood.[7]
-
Emergency Equipment: An operational emergency shower and eyewash station must be located in the immediate vicinity of the work area.[6][7][8][10] Ensure these are tested regularly.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from any residual hazards not contained by engineering controls. The selection of appropriate PPE is critical and depends on the scale of the operation.
| Operation / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-Scale Synthesis & Weighing (<5g) | Tightly-fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[6][11] | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[7][10] Must be inspected before use. Double-gloving is recommended. | Chemical-resistant lab coat (fully buttoned) or apron.[7][10] | Not typically required if handled exclusively within a certified fume hood. |
| Pilot-Scale or Vigorous Reactions (>5g) | Chemical splash goggles AND a full-face shield.[2][7][8] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton). Inspect for any degradation or punctures. | Chemical-resistant, impervious apron or suit over a lab coat.[11][12] | A full-face respirator with an appropriate acid gas/organic vapor cartridge may be necessary if there is any risk of vapors escaping the fume hood.[11] |
| Spill & Emergency Response | Full-face shield over chemical splash goggles.[7][8] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Full-body, impervious chemical suit.[3][4] | Self-Contained Breathing Apparatus (SCBA) is mandatory for large spills or spills in poorly ventilated areas.[3][4][11] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling the reagent, ensure all necessary equipment, including quenching solutions and spill kits, are readily accessible inside the fume hood. Don all required PPE as outlined in the table above.
-
Dispensing: The container should be opened carefully in the fume hood, as it may be under slight pressure from decomposition. Use a syringe or cannula for liquid transfers to minimize exposure to air and moisture.[2]
-
Reaction Addition: Add this compound to the reaction mixture slowly and in a controlled manner, preferably dropwise via an addition funnel. The reaction vessel should be under an inert atmosphere (e.g., Nitrogen or Argon) and ideally cooled in an ice bath to manage any exothermic reaction.[9]
-
Post-Reaction: Thoroughly clean any equipment that has come into contact with the sulfonyl chloride using an appropriate quenching and cleaning procedure (see Disposal Plan).
Emergency Response Workflow
In the event of an accident, a clear and rapid response is critical.
Caption: Workflow for responding to a this compound emergency.
Disposal Plan: Neutralization and Waste Management
Never dispose of active sulfonyl chlorides in standard waste streams. They must be neutralized first.
-
Excess Reagent Disposal:
-
Prepare a stirred solution of a weak base, such as 5-10% sodium bicarbonate, in a flask large enough to accommodate the quantity of sulfonyl chloride and potential foaming.[9]
-
Place the flask in an ice bath to control the reaction temperature.[9]
-
Slowly, dropwise, add the this compound to the stirred basic solution. This reaction is exothermic and will release gas. Do not add the base to the sulfonyl chloride .[9]
-
Allow the mixture to stir for several hours after the addition is complete to ensure full neutralization.
-
Check the pH to confirm it is neutral or slightly basic.
-
The neutralized aqueous solution can then be disposed of according to your institution's hazardous waste procedures.
-
-
Contaminated Materials: Any materials used to clean up spills (vermiculite, sand), contaminated gloves, and empty containers must be treated as hazardous waste.[9] Place them in a clearly labeled, sealed container for collection by your institution's environmental health and safety (EH&S) department.[8][9]
By integrating these protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005, September 13). Cole-Parmer. [Link]
-
sulphuryl chloride. Sdfine. [Link]
-
ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org. [Link]
-
SAFETY DATA SHEETS. HSE.ie. [Link]
-
ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). Blink. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.sangon.com [store.sangon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
